molecular formula C8H5F2NS2 B1332709 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole CAS No. 943-08-8

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B1332709
CAS No.: 943-08-8
M. Wt: 217.3 g/mol
InChI Key: XYUPZERKMMCICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole (CAS 943-08-8) is a fluorinated heterocyclic compound with the molecular formula C 8 H 5 F 2 NS 2 and a molecular weight of 217.26 g/mol . This compound features a benzothiazole core, a privileged structure in medicinal chemistry, fused with a difluoromethylsulfanyl functional group at the 2-position . The incorporation of fluorine atoms is a strategic modification in drug discovery, as it can significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity . The presence of the difluoromethyl group adjacent to the sulfur atom introduces a strong electron-withdrawing effect and enhances the molecule's stability, making it a valuable scaffold for the development of novel bioactive agents . The benzothiazole nucleus is a recognized pharmacophore with a broad spectrum of documented biological activities . Researchers utilize this core structure in the design and synthesis of compounds for potential application in various therapeutic areas. The specific structural features of this compound make it a particularly interesting building block in biochemistry and medicinal chemistry research for constructing potential antibacterial, anticancer, and anti-tubercular agents . Its mechanism of action in research settings is often explored through structure-activity relationship (SAR) studies and molecular docking against specific biological targets, such as the DprE1 enzyme in investigations for anti-tubercular activity . This product is supplied as a powder and should be stored at room temperature . Handling should be conducted in accordance with good laboratory practices. The GHS hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should consult the safety data sheet for detailed handling and disposal information. Please note: This product is intended for research purposes and laboratory use only. It is not designed, tested, or approved for human therapeutic, diagnostic, or veterinary applications .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPZERKMMCICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364107
Record name 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-08-8
Record name 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a sulfur- and fluorine-containing heterocyclic compound. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a difluoromethylsulfanyl group at the 2-position of the benzothiazole core can significantly influence its physicochemical properties and biological activity. This document details the chemical and physical properties, safety information, synthesis, and potential biological relevance of this specific molecule.

Chemical and Physical Properties

The properties of this compound (CAS No. 943-08-8) are summarized in the table below.

PropertyValueSource
CAS Number 943-08-8[4]
Molecular Formula C₈H₅F₂NS₂[4]
Molecular Weight 217.26 g/mol [4]
IUPAC Name This compound[4]
Synonyms 1,3-benzothiazol-2-yl difluoromethyl sulfide, 2-(Difluoromethylthio)benzothiazole
Appearance Powder; Liquid or Solid or Semi-solid[4]
Purity 95%
Storage Temperature Room temperature; Sealed in dry, 2-8°C[4]

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard information.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity (Oral, Dermal, Inhalation), Skin and eye irritationGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P363, P501.[4]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the divergent S- and C-difluoromethylation of 2-substituted benzothiazoles.[5] A key reaction involves the S-difluoromethylation and subsequent ring-opening of a 2-substituted benzothiazole.

Experimental Protocol: Synthesis via S-Difluoromethylation

A detailed experimental protocol for a similar class of reaction is described in the literature.[5] The following is a representative procedure:

To a solution of a 2-substituted benzothiazole (1 equivalent) in a suitable solvent such as DMF, is added a difluoromethylating agent (e.g., TMSCF₂H, 3 equivalents) and a base (3 equivalents) at room temperature. The reaction mixture is stirred for a specified time (e.g., 3 hours). The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy. Upon completion, the reaction is quenched and the product is isolated and purified using standard techniques such as column chromatography.

Synthesis Workflow

G Synthesis Workflow for this compound start Start with 2-substituted benzothiazole reagents Add difluoromethylating agent (e.g., TMSCF₂H) and base in DMF start->reagents reaction Stir at room temperature for 3 hours reagents->reaction monitoring Monitor reaction by ¹⁹F NMR reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup purification Purify by column chromatography workup->purification product Isolate this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity

Derivatives of benzothiazole have been reported to possess:

  • Anticancer activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial activity: The benzothiazole nucleus is a key component in a number of compounds with antibacterial and antifungal properties.[6]

  • Anti-inflammatory activity: Certain benzothiazole derivatives have been investigated for their potential to inhibit inflammatory pathways.[1]

  • Antitubercular activity: The benzothiazole scaffold has been explored for the development of new antitubercular agents.[1]

The presence of the difluoromethylsulfanyl group in this compound may modulate these activities and confer unique pharmacological properties. Further research is required to elucidate the specific biological profile of this compound.

Potential Biological Activities of Benzothiazole Derivatives

G Potential Biological Activities of Benzothiazole Derivatives parent Benzothiazole Core anticancer Anticancer parent->anticancer antimicrobial Antimicrobial parent->antimicrobial antiinflammatory Anti-inflammatory parent->antiinflammatory antitubercular Antitubercular parent->antitubercular antiviral Antiviral parent->antiviral antioxidant Antioxidant parent->antioxidant

Caption: Overview of the diverse biological activities associated with the benzothiazole scaffold.

Conclusion

This compound is a fluorinated benzothiazole derivative with potential for further investigation in drug discovery and materials science. This guide has summarized its key chemical and physical properties, safety information, and a general synthetic approach. While specific biological data for this compound is lacking, the known pharmacological importance of the benzothiazole class of compounds suggests that it may be a valuable subject for future research.

References

An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular architecture and presents a detailed experimental protocol for its preparation.

Chemical Structure

This compound is an organofluorine compound featuring a core benzothiazole moiety linked to a difluoromethylsulfanyl group at the 2-position. The benzothiazole unit consists of a benzene ring fused to a thiazole ring. The key structural features and properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅F₂NS₂
Molecular Weight 217.26 g/mol
IUPAC Name This compound
CAS Number 943-08-8
Synonyms 2-(Difluoromethylthio)benzothiazole, Benzothiazole, 2-[(difluoromethyl)thio]-

The presence of the difluoromethyl group (-CHF₂) is a key characteristic, imparting unique electronic properties to the molecule that are of significant interest in medicinal chemistry and materials science.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the difluoromethylation of 2-mercaptobenzothiazole. This reaction involves the generation of difluorocarbene from a suitable precursor, which then reacts with the thiol group of the starting material.

Experimental Protocol

The following protocol is adapted from a described method for the difluoromethylation of 2-mercaptoazoles.

Materials and Reagents:

Reagent/MaterialFormula/GradeSupplier (Example)
2-MercaptobenzothiazoleC₇H₅NS₂Sigma-Aldrich
Potassium Hydroxide (solid)KOHFisher Scientific
Dimethylformamide (DMF)C₃H₇NOVWR Chemicals
ChlorodifluoromethaneCHClF₂Specialty Gas
Diethyl ether(C₂H₅)₂OEMD Millipore
Water (deionized)H₂O
Anhydrous Magnesium SulfateMgSO₄Acros Organics

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add 2-mercaptobenzothiazole (1.0 eq).

  • Solvent and Base Addition: Add dimethylformamide (DMF) to dissolve the starting material, followed by the addition of solid potassium hydroxide (KOH) (a molar excess, e.g., 3.0 eq).

  • Difluoromethylation: Cool the reaction mixture in an appropriate bath (e.g., ice-water or dry ice-acetone). Introduce chlorodifluoromethane (CHClF₂) gas into the reaction mixture via the gas inlet at a controlled rate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.

Note: This reaction also produces the N-difluoromethylated byproduct, 3-(difluoromethyl)-1,3-benzothiazole-2-thione. The separation of these two products is achieved during the purification step.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram.

G start Start: 2-Mercaptobenzothiazole reagents Addition of DMF and solid KOH start->reagents reaction Introduction of CHClF₂ (Difluoromethylation) reagents->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification product Final Product: 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole purification->product byproduct Byproduct: 3-(difluoromethyl)-1,3- benzothiazole-2-thione purification->byproduct Separation

Spectroscopic and Synthetic Profile of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole . Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines established data from closely related benzothiazole derivatives and general principles of spectroscopic analysis to present an interpreted and predictive guide.

Compound Overview

This compound is a sulfur- and fluorine-containing heterocyclic compound. The benzothiazole core is a prominent scaffold in medicinal chemistry, while the difluoromethylsulfanyl group (-SCF₂H) can serve as a bioisostere for other functional groups, potentially influencing the compound's lipophilicity, metabolic stability, and target-binding interactions.

Compound Details:

ParameterValueReference
CAS Number 943-08-8[1]
Molecular Formula C₈H₅F₂NS₂[1]
Molecular Weight 217.26 g/mol [1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of the parent benzothiazole structure and other substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.30 - 7.60m-2H, Aromatic C-H
~ 7.80 - 8.10m-2H, Aromatic C-H
~ 6.80 - 7.20t~ 54 Hz (²JHF)1H, -SCF₂H
  • Rationale: The aromatic protons of the benzothiazole ring are expected to appear in the region of 7.30-8.10 ppm. The difluoromethyl proton will exhibit a characteristic triplet due to coupling with the two fluorine atoms (²JHF).

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 115.0 - 135.0Aromatic C-H & Quaternary C
~ 152.0 - 155.0Quaternary C (C-S & C-N)
~ 165.0 - 170.0C=N
~ 110.0 - 115.0 (t, ¹JCF ≈ 240-250 Hz)-C F₂H
  • Rationale: The carbon of the difluoromethyl group will appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The aromatic carbons will be in the typical 115-155 ppm range, with the C=N carbon being the most downfield.

Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -80 to -100d~ 54 Hz (²JHF)-SCF₂ H
  • Rationale: The chemical shift for difluoromethyl groups typically falls within this range. The signal will be a doublet due to coupling with the single proton (²JHF).

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H stretch
~ 2950 - 2850WeakC-H stretch (-SCF₂H )
~ 1600 - 1450Medium-StrongC=C and C=N aromatic ring stretches
~ 1200 - 1000StrongC-F stretch
~ 800 - 700StrongC-S stretch
  • Rationale: The spectrum will be dominated by the characteristic aromatic stretches of the benzothiazole ring and strong C-F stretching vibrations from the difluoromethyl group.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
217[M]⁺ (Molecular Ion)
135[M - SCF₂H]⁺ (Loss of the difluoromethylsulfanyl group)
  • Rationale: The molecular ion peak is expected at m/z 217. A significant fragment would likely result from the cleavage of the C-S bond, leading to the stable benzothiazole cation at m/z 135.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the S-difluoromethylation of 2-mercaptobenzothiazole.

Synthesis_Workflow reagent1 2-Mercaptobenzothiazole conditions Base (e.g., NaH) Solvent (e.g., DMF) Room Temperature reagent1->conditions reagent2 Difluoromethylating Agent (e.g., TMSCF₂H) reagent2->conditions product 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole conditions->product Reaction workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification purification->product Purified Product Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H_NMR ¹H NMR Structure Proposed Structure: 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole H_NMR->Structure Proton Environment & Coupling C_NMR ¹³C NMR C_NMR->Structure Carbon Backbone F_NMR ¹⁹F NMR F_NMR->Structure Fluorine Presence & Coupling IR IR Spectroscopy IR->Structure Functional Groups (C-F, C=N) MS Mass Spectrometry MS->Structure Molecular Weight & Fragmentation

References

A Technical Guide to the Solubility of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. However, this guide infers qualitative solubility characteristics from documented chemical synthesis and reaction protocols, offering valuable insights for its use in research and development.

Introduction to this compound

This compound is a sulfur- and nitrogen-containing heterocyclic compound. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The inclusion of a difluoromethyl group can enhance lipophilicity and metabolic stability, making this compound of interest in drug discovery and materials science[3].

Compound Identification:

  • IUPAC Name: 2-(difluoromethylsulfanyl)-1,3-benzothiazole[4]

  • CAS Number: 943-08-8[4]

  • Chemical Formula: C₈H₅F₂NS₂[4]

  • Molecular Weight: 217.26 g/mol [4]

Solubility Profile

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventChemical FormulaTypeQualitative SolubilityContext from Literature
DichloromethaneCH₂Cl₂ChlorinatedSolubleUsed as a reaction solvent in synthesis protocols.[3]
DimethylformamideC₃H₇NOPolar AproticSolubleEmployed as a solvent in nucleophilic difluoromethylation reactions.[3]
AcetonitrileCH₃CNPolar AproticSolubleUtilized as a solvent for reactions involving 2-aminothiazoles.[5]
TetrahydrofuranC₄H₈OEtherLikely SolubleCommonly used for similar benzothiazole chemistry.
TolueneC₇H₈AromaticLikely SolubleOften used in related organic synthesis.
MethanolCH₃OHPolar ProticSparingly SolubleMay be used for purification but high polarity might limit solubility.
WaterH₂OPolar ProticInsolubleThe compound is largely non-polar and not expected to be water-soluble.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol for determining the solubility of a compound like this compound using the shake-flask method, a widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent of high purity

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Centrifuge the collected sample to further separate any suspended solids.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor

Synthesis and Reaction Workflow

The following diagrams illustrate a generalized workflow for the synthesis of this compound and a subsequent reaction, providing context for the solvents in which it is handled.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_workup Workup & Purification Start1 2-Substituted Benzothiazole Solvent Solvent (e.g., DMF, CH2Cl2) Start1->Solvent Start2 Difluoromethylating Agent (e.g., TMSCF2H) Start2->Solvent Start3 Base (e.g., CsF) Start3->Solvent Temp Temperature (e.g., Room Temp, -78 °C) Solvent->Temp Product 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole Temp->Product Nucleophilic Substitution Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Purification->Product Isolated Product

Figure 1: Generalized synthesis workflow for this compound.

G start Weigh Compound & Solvents prepare Prepare Solutions in Appropriate Solvents (e.g., DMF) start->prepare reaction Initiate Reaction at Controlled Temperature prepare->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Aqueous Workup monitor->workup Complete extract Extract with Organic Solvent (e.g., CH2Cl2) workup->extract purify Purify via Chromatography extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Figure 2: Experimental workflow for a typical reaction involving the target compound.

Conclusion

While quantitative solubility data for this compound is not prevalent in public literature, its synthesis and reaction chemistry strongly indicate solubility in common polar aprotic and chlorinated organic solvents. For applications requiring precise solubility values, a standardized experimental protocol, such as the shake-flask method detailed herein, should be employed. The provided workflows offer a practical guide for handling this compound in a laboratory setting.

References

Potential Biological Activities of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the potential biological activities of a novel, yet understudied derivative, 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole . While direct experimental data for this specific compound is not currently available in public literature, this document extrapolates its potential anticancer and antifungal properties based on the well-documented activities of structurally related 2-thio- and polyfluoroalkyl-substituted benzothiazoles. This guide provides hypothesized biological activities, proposes a synthetic pathway, details relevant experimental protocols for its synthesis and biological evaluation, and presents key information in a structured format to facilitate further research and drug development efforts.

Introduction

Benzothiazole derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The substitution at the 2-position of the benzothiazole ring is a key determinant of its pharmacological profile. The introduction of sulfur-containing moieties at this position has been shown to be particularly effective in yielding compounds with significant biological activity.[3]

Furthermore, the incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Given these precedents, This compound represents a promising, unexplored molecule for drug discovery. This guide will focus on its potential as an anticancer and antifungal agent.

Proposed Synthesis

A plausible synthetic route for This compound can be conceptualized based on established methods for the synthesis of 2-thio-benzothiazole derivatives. A potential two-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-benzothiazole-2-thiol (Intermediate 1)

  • To a solution of 2-aminothiophenol (1.0 eq.) in ethanol, add carbon disulfide (1.2 eq.).

  • The reaction mixture is refluxed for 4-6 hours.

  • Upon cooling, the product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3-benzothiazole-2-thiol.

Step 2: Synthesis of this compound (Target Compound)

  • To a solution of 1,3-benzothiazole-2-thiol (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add a difluoromethylating agent (e.g., difluoromethyl bromide or a similar reagent, 1.1 eq.) at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the target compound, This compound .

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_final Final Product 2-aminothiophenol 2-aminothiophenol Intermediate_1 1,3-Benzothiazole-2-thiol 2-aminothiophenol->Intermediate_1 Ethanol, Reflux CS2 Carbon Disulfide CS2->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product DMF Difluoromethylating_Agent Difluoromethylating Agent (e.g., CHF2Br) Difluoromethylating_Agent->Final_Product Base Base (e.g., K2CO3) Base->Final_Product

Figure 1: Proposed synthetic pathway for this compound.

Potential Biological Activities

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated significant anticancer activity.[2][3] The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes or receptors in cancer cell signaling pathways, leading to apoptosis and cell cycle arrest. The introduction of a difluoromethylsulfanyl group could enhance the lipophilicity and cell permeability of the benzothiazole core, potentially leading to improved anticancer potency.

Hypothesized Mechanism of Action: The anticancer effect could be mediated through the inhibition of critical signaling pathways such as the PI3K/Akt or MAPK/ERK pathways, which are frequently dysregulated in cancer.

Anticancer_Mechanism Target_Compound 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole Cancer_Cell Cancer Cell Target_Compound->Cancer_Cell Enters Signaling_Pathway PI3K/Akt or MAPK/ERK Pathway Target_Compound->Signaling_Pathway Inhibits Proliferation Cell Proliferation and Survival Signaling_Pathway->Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits

Figure 2: Hypothesized anticancer mechanism of action.

Table 1: Representative Anticancer Activity of 2-Thio-Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(benzylthio)benzo[d]thiazoleHeLa15.2Fictional Data
2-(ethylthio)benzo[d]thiazoleMCF-725.8Fictional Data
2-(propylthio)benzo[d]thiazoleA54918.5Fictional Data

Note: The data in this table is representative and synthesized for illustrative purposes based on activities of similar compounds, as no direct data for the target compound is available.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of This compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Test Compound Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Dissolve Formazan in DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Antifungal Activity

Benzothiazole derivatives are known to possess potent antifungal properties. The sulfur atom in the thiazole ring is often crucial for this activity. The introduction of a difluoromethyl group could enhance the antifungal efficacy by increasing the compound's ability to penetrate the fungal cell wall and interact with key enzymes.

Hypothesized Mechanism of Action: The antifungal activity may arise from the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.

Table 2: Representative Antifungal Activity of 2-Thio-Benzothiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
2-(methylthio)benzo[d]thiazoleCandida albicans16Fictional Data
2-(ethylthio)benzo[d]thiazoleAspergillus niger32Fictional Data
2-(propylthio)benzo[d]thiazoleTrichophyton rubrum8Fictional Data

Note: The data in this table is representative and synthesized for illustrative purposes based on activities of similar compounds, as no direct data for the target compound is available.

Experimental Protocol: In Vitro Antifungal Activity (Broth Microdilution Method)
  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of This compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.[4]

Conclusion

While experimental data on This compound is yet to be reported, this technical guide provides a strong rationale for its investigation as a potential anticancer and antifungal agent. The proposed synthetic route is feasible based on established chemical methodologies. The hypothesized biological activities are grounded in the extensive literature on the pharmacological effects of structurally related benzothiazole derivatives. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of this promising compound. Further research into this and similar fluorinated benzothiazole derivatives is warranted and could lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a difluoromethylsulfanyl moiety at the 2-position of the benzothiazole ring system presents a unique combination of lipophilicity and potential for hydrogen bond donation, making "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" a compound of significant interest. This technical guide provides a comprehensive overview of this core compound and its derivatives, focusing on their synthesis, biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction

Benzothiazole, a bicyclic aromatic compound, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CHF2) is of particular interest as it can act as a lipophilic bioisostere of a hydroxyl or thiol group and can participate in hydrogen bonding. This guide focuses on this compound and its derivatives, exploring their chemical synthesis and biological potential.

Synthesis of this compound and Derivatives

The primary route for the synthesis of the core compound, this compound, involves the S-difluoromethylation of 2-mercaptobenzothiazole. Several methods have been reported for this transformation.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from o-aminothiophenol, as illustrated in the workflow diagram below.

Synthesis_Workflow A o-Aminothiophenol C 2-Mercaptobenzothiazole A->C Cyclization B Carbon Disulfide (CS2) B->C E This compound C->E S-Difluoromethylation D Difluoromethylating Agent (e.g., CHClF2 or ClCF2COONa) D->E F Derivatization Reactions E->F Further Modification G Biologically Active Derivatives F->G

Caption: General workflow for the synthesis of this compound and its derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptobenzothiazole

A common method for the synthesis of 2-mercaptobenzothiazole involves the reaction of o-haloanilines with carbon disulfide in the presence of a base.

  • Materials: o-Haloaniline (e.g., o-iodoaniline), carbon disulfide (CS2), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Toluene.

  • Procedure: A mixture of o-haloaniline (1.0 mmol), carbon disulfide (2.0 mmol), and DBU (2.0 mmol) in toluene (5 mL) is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-mercaptobenzothiazole.

Protocol 2: S-Difluoromethylation of 2-Mercaptobenzothiazole

Two primary methods for the S-difluoromethylation of 2-mercaptobenzothiazole have been described:

  • Method A: Using Chlorodifluoromethane (CHClF2)

    • Materials: 2-Mercaptobenzothiazole, Chlorodifluoromethane (CHClF2), a suitable base (e.g., Sodium Hydroxide), and a solvent (e.g., a mixture of organic solvent and water).

    • Procedure: To a solution of 2-mercaptobenzothiazole in a suitable solvent system, a base is added. Chlorodifluoromethane gas is then bubbled through the reaction mixture at a controlled temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by extraction with an organic solvent, and the product is purified by chromatography.

  • Method B: Using Sodium Chlorodifluoroacetate (ClCF2COONa) [1]

    • Materials: 2-Mercaptobenzothiazole, Sodium Chlorodifluoroacetate, Potassium Carbonate (K2CO3), N,N-Dimethylformamide (DMF).[1]

    • Procedure: A mixture of 2-mercaptobenzothiazole (1.0 mmol), sodium chlorodifluoroacetate (1.5 mmol), and potassium carbonate (2.0 mmol) in DMF (5 mL) is heated at 95 °C for 4 hours.[1] The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.[1]

Biological Activities of Benzothiazole Derivatives

While specific biological data for this compound is not extensively available in the public domain, numerous studies have highlighted the significant antimicrobial and anticancer activities of various benzothiazole derivatives. The introduction of different substituents on the benzothiazole core allows for the fine-tuning of their biological profiles.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. The mechanism of action for their antifungal activity is often attributed to the inhibition of enzymes such as CYP51 (lanosterol 14α-demethylase).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzothiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Derivative A Staphylococcus aureus8[2]
Enterococcus faecalis8[2]
Pseudomonas aeruginosa64[2]
MRSA128[2]
MDR E. coli128[2]
Derivative B Candida albicans0.125 - 2[3]
Cryptococcus neoformans0.125 - 2[3]
Derivative C E. coli15.6 - 125[4]
C. albicans15.6 - 125[4]
Anticancer Activity

A significant number of benzothiazole derivatives have been synthesized and evaluated for their anticancer properties, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and can involve the modulation of key signaling pathways.

Table 2: IC50 Values of Selected Benzothiazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative X HT-29 (Colon)0.024[5]
H460 (Lung)0.29[5]
A549 (Lung)0.84[5]
MDA-MB-231 (Breast)0.88[5]
Derivative Y General (average GI50)0.38[5]
Derivative Z HeLa (Cervical)9.76[5]

Mechanism of Action and Signaling Pathways

The biological effects of benzothiazole derivatives are exerted through various mechanisms, often involving the modulation of critical signaling pathways implicated in cell survival, proliferation, and microbial pathogenesis.

Inhibition of Fungal Ergosterol Biosynthesis

In fungi, certain benzothiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane integrity.

Ergosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Benzothiazole Derivative Inhibitor->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by benzothiazole derivatives.

Modulation of Cancer-Related Signaling Pathways

In cancer cells, benzothiazole derivatives have been shown to modulate several key signaling pathways that are crucial for tumor growth and survival. One of the prominent targets is the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->EGFR Inhibition

Caption: Modulation of the EGFR signaling pathway by benzothiazole derivatives in cancer cells.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The synthetic accessibility of the benzothiazole core, coupled with the unique properties imparted by the difluoromethylsulfanyl group, provides a versatile platform for medicinal chemists. While the biological activity of the parent compound remains to be fully elucidated, the extensive research on related derivatives underscores the therapeutic potential of this scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify specific molecular targets and signaling pathways, which will be crucial for the rational design of next-generation drug candidates. The continued exploration of this chemical space holds great promise for addressing unmet medical needs in the areas of infectious diseases and oncology.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Difluoromethylated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of fluorine-containing functional groups has been a cornerstone of modern drug design, with the difluoromethyl (CHF₂) group emerging as a valuable bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of difluoromethylated benzothiazoles. It details key experimental protocols, presents a comprehensive summary of their biological activities with quantitative data, and visualizes their engagement with critical signaling pathways implicated in disease, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisosteric replacement for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂).[1][2] Unlike the more electron-withdrawing trifluoromethyl (CF₃) group, the CHF₂ moiety retains a hydrogen atom capable of participating in hydrogen bonding, mimicking the hydrogen-bond donor capabilities of its non-fluorinated counterparts while offering improved metabolic stability.[1] This unique combination of properties has made the difluoromethyl group a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of novel therapeutics.

The benzothiazole scaffold itself is a "privileged" structure, appearing in a multitude of biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The convergence of the advantageous properties of the difluoromethyl group with the proven pharmacological potential of the benzothiazole core has led to a burgeoning field of research into difluoromethylated benzothiazoles.

Discovery and Historical Context

While the precise first synthesis of a difluoromethylated benzothiazole is not prominently documented in early literature, the conceptual foundation for its development lies in the broader history of organofluorine chemistry and the principle of bioisosterism. The deliberate incorporation of the difluoromethyl group into heterocyclic scaffolds likely emerged from the growing understanding of its favorable physicochemical properties in the latter half of the 20th century.

Early synthetic methodologies for introducing difluoromethyl groups into organic molecules were often challenging. However, the development of novel difluoromethylating reagents and techniques, such as those involving difluorocarbene, has paved the way for more accessible and efficient syntheses. A landmark in the modern synthesis of these compounds is the work of Wang et al. in 2021, which described divergent S- and C-difluoromethylation of 2-substituted benzothiazoles, providing versatile and efficient routes to a variety of difluoromethylated benzothiazole derivatives.[3]

Synthetic Methodologies: Key Experimental Protocols

The synthesis of difluoromethylated benzothiazoles has evolved significantly, with modern methods offering high yields and broad substrate scope. Below are detailed protocols for key synthetic transformations.

One-Pot Synthesis of 2-(Difluoromethyl)benzothiazoles

This method, adapted from the work of Ge and coworkers, provides a straightforward route to 2-difloromethyl substituted benzothiazoles from commercially available starting materials.[4]

Reaction Scheme:

Experimental Protocol:

  • Materials: 2-Aminobenzenethiol, difluoroacetic acid, triphenylphosphine, triethylamine, solvent (e.g., toluene).

  • Procedure:

    • To a solution of 2-aminobenzenethiol (1.0 equiv.) in toluene are added difluoroacetic acid (1.2 equiv.), triphenylphosphine (1.2 equiv.), and triethylamine (2.0 equiv.).

    • The reaction mixture is heated at reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 2-(difluoromethyl)benzothiazole.

Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles

The following protocols, based on the research by Wang et al., illustrate the selective introduction of the difluoromethyl group at either the sulfur or carbon atom of the benzothiazole core.[3][5]

3.2.1. S-Difluoromethylation of 2-Chlorobenzothiazoles

Reaction Scheme:

Experimental Protocol:

  • Materials: 2-Chlorobenzothiazole derivative, (difluoromethyl)trimethylsilane (TMSCF₂H), cesium fluoride (CsF), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of the 2-chlorobenzothiazole (1.0 equiv.) in DMF are added TMSCF₂H (2.0 equiv.) and CsF (2.0 equiv.).

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the S-difluoromethylated product.

3.2.2. C-Difluoromethylation of 2-Sulfonylbenzothiazoles

Reaction Scheme:

Experimental Protocol:

  • Materials: 2-Sulfonylbenzothiazole derivative, 2-pyridylsulfonyl-difluoromethylthiane (PySO₂CF₂H), potassium hexamethyldisilazide (KHMDS), tetrahydrofuran (THF).

  • Procedure:

    • A solution of PySO₂CF₂H (1.5 equiv.) in THF is cooled to -78 °C.

    • KHMDS (1.5 equiv.) is added dropwise, and the mixture is stirred for 30 minutes.

    • A solution of the 2-sulfonylbenzothiazole (1.0 equiv.) in THF is added, and the reaction is stirred at -78 °C for 2-4 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

    • The organic layer is dried and concentrated, and the residue is purified by column chromatography to give the C-difluoromethylated product.

Biological Activities and Quantitative Data

Difluoromethylated benzothiazoles have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize key quantitative data from various studies.

Anticancer Activity
Compound/DerivativeCancer Cell LineIC₅₀/GI₅₀ (µM)Reference
Substituted 2-phenylbenzothiazoleMCF-7 (Breast)3.84 - 7.83[6][7]
Substituted 2-phenylbenzothiazoleHCT-116 (Colon)5.61[6]
Substituted 2-phenylbenzothiazoleHEPG-2 (Liver)7.92[6]
2-(Furan-2-yl)-4-methylbenzo[d]thiazoleVariousSee reference[8]
Benzothiazole-2-thiol derivativesA549 (Lung)0.044[9]
Benzothiazole-2-thiol derivativesHepG2 (Liver)0.048[9]
Benzothiazole-2-thiol derivativesSKRB-3 (Breast)0.0012[9]
Benzothiazole-2-thiol derivativesSW620 (Colon)0.0043[9]
Phenylacetamide benzothiazole derivativesAsPC-1 (Pancreatic)2.5 - 20.1[10]
Phenylacetamide benzothiazole derivativesBxPC-3 (Pancreatic)2.9 - 22.4[10]
Antimicrobial Activity
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-Aryl-3-(6-trifluoromethoxy) benzothiazoleS. aureus100-250[11]
2-Aryl-3-(6-trifluoromethoxy) benzothiazoleE. coli100-250[11]
Benzothiazole-based thiazolidinonesE. coli15.6 - 125[12]
Benzothiazole-based thiazolidinonesC. albicans15.6 - 125[12]
N-(benzo[d]thiazol-2-yl)-2-chloroacetamidesVariousLow MIC values[12]
2-(Substituted)-benzothiazoleS. aureus25 - 200[13]
2-(Substituted)-benzothiazoleB. subtilis25 - 200[13]
2-(Substituted)-benzothiazoleE. coli25 - 100[13]
2-Imino-thiazolidin-4-one benzothiazolesVariousPronounced MIC values[14]
Benzothiazole sulfonamidesS. aureus0.025 - 2.609 mM[15]

Signaling Pathways and Mechanisms of Action

Difluoromethylated benzothiazoles exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer. Key pathways identified include PI3K/Akt, STAT3, and EGFR signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Benzothiazole Difluoromethylated Benzothiazole Benzothiazole->PI3K Inhibits

PI3K/Akt signaling pathway inhibition by difluoromethylated benzothiazoles.
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Benzothiazole Difluoromethylated Benzothiazole Benzothiazole->STAT3_P Inhibits Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Inhibition of STAT3 signaling by difluoromethylated benzothiazoles.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR ADP ADP EGFR->ADP ATP Hydrolysis Downstream_Signaling Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream_Signaling Activates ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Benzothiazole Difluoromethylated Benzothiazole Benzothiazole->EGFR Inhibits ATP Binding Pocket

EGFR signaling pathway and its inhibition by difluoromethylated benzothiazoles.

Conclusion and Future Perspectives

The journey of difluoromethylated benzothiazoles from a conceptual synthetic target to a class of compounds with demonstrated biological potential is a testament to the power of strategic drug design. The difluoromethyl group serves as a valuable bioisosteric replacement, enhancing the drug-like properties of the versatile benzothiazole scaffold. Modern synthetic methodologies have made these compounds more accessible, enabling broader exploration of their therapeutic applications.

While significant progress has been made, particularly in the realms of anticancer and antimicrobial research, the full potential of difluoromethylated benzothiazoles is yet to be unlocked. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will facilitate the design of more potent and selective inhibitors.

  • Exploring a Wider Range of Therapeutic Areas: The favorable physicochemical properties of these compounds suggest their potential utility in other disease areas, such as neurodegenerative and inflammatory disorders.

  • Pharmacokinetic and In Vivo Studies: Rigorous evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties and in vivo efficacy of lead compounds is crucial for their translation into clinical candidates.

The continued exploration of difluoromethylated benzothiazoles holds great promise for the discovery of novel and effective therapies for a range of human diseases. This technical guide serves as a foundational resource to inspire and inform these future endeavors.

References

The Benzothiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Significance and Therapeutic Potential

Introduction: The Versatility of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique electronic and steric properties, making it an adept pharmacophore for interacting with a diverse range of biological targets.[4] This structural versatility has led to the development of numerous benzothiazole derivatives with a wide spectrum of pharmacological activities.[2][5]

Clinically approved drugs such as Riluzole (for amyotrophic lateral sclerosis), Pramipexole (for Parkinson's disease), and the kinase inhibitor Quizartinib (for acute myeloid leukemia) feature the benzothiazole core, underscoring its therapeutic relevance.[4] The scaffold's utility extends across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[4][6][7] Researchers are continually drawn to this privileged structure for the design of novel therapeutic agents due to its synthetic tractability and the potential for significant activity improvements through targeted substitutions.[6][8] This guide will provide an in-depth exploration of the key biological activities of the benzothiazole core, focusing on its applications in anticancer, antimicrobial, and neuroprotective research, complete with quantitative data, experimental methodologies, and mechanistic pathway visualizations.

Anticancer Activity: A Cornerstone of Benzothiazole Research

The development of benzothiazole derivatives as anticancer agents is one of the most extensively researched areas, with numerous compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[1][2][9] The anticancer mechanisms are diverse and often involve the modulation of critical cellular pathways responsible for cell growth, proliferation, and apoptosis.[3][6]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through several key mechanisms:

  • Kinase Inhibition: Many derivatives are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[10][11] Targets include Epidermal Growth Factor Receptor (EGFR), PI3K/AKT pathway kinases, and Ataxia Telangiectasia and Rad3-related (ATR) kinase, leading to the disruption of proliferation and survival signals.[5][12][13]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[6][14] Many benzothiazoles trigger the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[8][15][16][17] This leads to the release of cytochrome c from mitochondria, activating a cascade of executioner caspases (caspase-9 and -3) that dismantle the cell.[5][15]

  • Carbonic Anhydrase Inhibition: Certain benzothiazole compounds show potent inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII).[9][11] These enzymes are crucial for the survival of hypoxic tumors, and their inhibition represents a selective strategy for targeting these aggressive cancers.[9][11]

  • Other Mechanisms: Other reported mechanisms include topoisomerase inhibition, disruption of tubulin polymerization, and the generation of reactive oxygen species (ROS) that cause cellular damage.[6][14]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of various benzothiazole derivatives has been quantified using in vitro assays against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the IC₅₀ values for representative benzothiazole compounds.

Compound Class/Derivative NameTarget Cancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Indole Semicarbazide Derivative 55 HT-29Colon Carcinoma0.024[1][4]
H460Lung Carcinoma0.29[1][4]
A549Lung Carcinoma0.84[1][4]
MDA-MB-231Breast Carcinoma0.88[1][4]
2-(4-aminophenyl)benzothiazole (BTZ) U251Human Glioma3.5[18]
C6Rat Glioma4.0[18]
Chromone Derivative 7l HCT116Colon Carcinoma2.527[19]
HeLaCervical Carcinoma2.659[19]
Chromone Derivative 2c HeLaCervical Carcinoma2.642[19]
HCT116Colon Carcinoma3.670[19]
Aminobenzothiazole Derivative 51 MCF-7Breast Carcinoma3.84[13]
HCT-116Colon Carcinoma5.61[13]
HEPG-2Liver Carcinoma7.92[13]
Oxothiazolidine Derivative 53 HeLaCervical Carcinoma9.76[4]
Benzothiazole Derivative PB11 U87Glioblastoma< 0.05[5]
HeLaCervical Carcinoma< 0.05[5]
Benzothiazole Derivative A HepG2Liver Carcinoma56.98 (24h)[20]
HepG2Liver Carcinoma38.54 (48h)[20]
Benzothiazole Derivative B HepG2Liver Carcinoma59.17 (24h)[20]
HepG2Liver Carcinoma29.63 (48h)[20]
Visualizing a Key Mechanism: The Mitochondrial Apoptosis Pathway

Many benzothiazole derivatives converge on the mitochondrial or intrinsic pathway to induce apoptosis.[8][15][16] The following diagram illustrates the key steps in this process and how benzothiazole compounds can initiate it.

Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm Bcl2 Bcl-2 / Bcl-xL CytoC_mito Cytochrome c Bcl2->CytoC_mito Inhibits Release Bax Bax / Bad Bax->CytoC_mito Promotes Release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 Casp9 Active Caspase-9 Apaf1->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes BTZ Benzothiazole Derivative BTZ->Bcl2 Downregulates BTZ->Bax Upregulates

Benzothiazole-induced mitochondrial apoptosis pathway.
Visualizing a Key Mechanism: PI3K/AKT Signaling Inhibition

The PI3K/AKT pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. Certain benzothiazole derivatives can inhibit this pathway, leading to decreased cell survival and proliferation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival (Anti-Apoptosis) Bad->Survival Promotes BTZ Benzothiazole Derivative (e.g., PB11) BTZ->PI3K Inhibits BTZ->AKT Inhibits

Inhibition of the PI3K/AKT pro-survival pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[7][21][22]

Objective: To determine the IC₅₀ value of a benzothiazole derivative, representing the concentration that inhibits the metabolic activity of a cancer cell population by 50%.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Benzothiazole test compound, dissolved in DMSO to create a stock solution

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT reagent to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[22]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

The following diagram outlines the general workflow for this experimental procedure.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A1 Culture Cancer Cell Line A2 Seed Cells into 96-Well Plate A1->A2 A3 Allow Cells to Adhere (24h) A2->A3 B1 Prepare Serial Dilutions of Benzothiazole Compound A3->B1 B2 Treat Cells with Compound (24-72h) B1->B2 C1 Add MTT Reagent B2->C1 C2 Incubate (2-4h) (Formazan Formation) C1->C2 C3 Add Solubilization Buffer (e.g., DMSO) C2->C3 D1 Measure Absorbance (570 nm) C3->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Experimental workflow for the MTT cytotoxicity assay.

References

Lipophilicity and hydrogen bond donor capacity of the difluoromethyl group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Lipophilicity and Hydrogen Bond Donor Capacity of the Difluoromethyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at modulating physicochemical and biological properties to enhance efficacy and pharmacokinetic profiles. Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely versatile tool. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, capable of imparting metabolic stability and influencing molecular conformation.[1][2][3] What sets the CF₂H group apart is its dual character: it can act as a "lipophilic hydrogen bond donor," a concept that combines two critical, and often opposing, molecular properties.[1][4][5][6][7] This guide provides a comprehensive technical overview of the lipophilicity and hydrogen bond donor capacity of the difluoromethyl group, presenting quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers in drug discovery and development.

Lipophilicity of the Difluoromethyl Group

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a difluoromethyl group can modulate a compound's lipophilicity, which is crucial for processes like cell membrane permeability.[1][2]

The effect of the CF₂H group on lipophilicity is highly context-dependent and not always straightforward. While often considered a lipophilicity-enhancing group, its impact is more nuanced when compared to a methyl (-CH₃) group.[1][6][7] The change in lipophilicity upon substituting a methyl group with a difluoromethyl group (ΔlogP) can range from slightly decreasing to moderately increasing this property.[1][6]

Quantitative Data: Lipophilicity

The following table summarizes experimental data on the lipophilicity of various difluoromethyl-containing compounds compared to their methyl analogues.

Compound ClassAr-X-CH₃ logPAr-X-CF₂H logPΔlogP (CF₂H vs. CH₃)Reference
Anisoles (Ar-O-R)VariesVaries-0.1 to +0.4[1][6]
Thioanisoles (Ar-S-R)VariesVaries-0.1 to +0.4[1][6]
2-(Alkylthio)pyridines1.69 (for -SCH₃)1.95 (for -SCF₂H)+0.26[8]

Note: The exact logP values for anisoles and thioanisoles depend on the specific aromatic substitution, but the trend for ΔlogP is reported to be in the range of -0.1 to +0.4.[1][6]

Hydrogen Bond Donor Capacity of the Difluoromethyl Group

Hydrogen bonds are pivotal non-covalent interactions that govern drug-receptor binding, molecular recognition, and protein folding.[9][10] Typically, hydrogen bond donors involve a hydrogen atom bonded to a highly electronegative atom like oxygen, nitrogen, or sulfur.[11] The difluoromethyl group is an unconventional C-H hydrogen bond donor.[10][11] The two strongly electronegative fluorine atoms induce a significant polarization of the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding.[9][12][13]

Quantum mechanical calculations have estimated the binding energy (ΔE) of CF₂H···O interactions to be in the range of 1.0 to 5.5 kcal/mol.[9][12] Experimental studies confirm that the CF₂H group's hydrogen bond donor strength is comparable to that of thiophenols, anilines, and amines, but it is a substantially weaker donor than hydroxyl or amide NH groups.[1][4][5][6][7][9] The hydrogen bond donating ability can be significantly enhanced when the CF₂H group is attached to cationic aromatic systems.[9][12]

Quantitative Data: Hydrogen Bond Acidity

The hydrogen bond donor capacity, or acidity, is often quantified using Abraham's solute hydrogen bond acidity parameter, 'A'. The table below presents these values for difluoromethyl groups in different chemical environments.

Compound ClassAbraham's Acidity (A)Comparison DonorsReference
Difluoromethyl Anisoles0.085 - 0.126Thiophenol, Aniline[1][4][5][6][7]
Difluoromethyl Thioanisoles0.085 - 0.126Amine Groups[1][4][5][6][7]
Phenylsulfonyl Methane~0.10 (for -SO₂CF₂H)Weaker than Phenol[9]

Note: For context, the 'A' value for strongly donating groups like phenols is significantly higher. The CF₂H group in even the most activated systems is still a much weaker hydrogen bond donor than phenol.[9]

Visualizations

Conceptual Diagram: The Dual Nature of the CF₂H Group

CF2H_Properties Conceptual Overview of the Difluoromethyl Group CF2H Difluoromethyl (CF₂H) Group Lipophilicity Lipophilicity (logP) CF2H->Lipophilicity Modulates HBD Hydrogen Bond Donor (C-H) CF2H->HBD Acts as Bioisostere Bioisosteric Replacement For: CF2H->Bioisostere Serves as Groups Hydroxyl (-OH) Thiol (-SH) Amine (-NH) Bioisostere->Groups

Caption: The difluoromethyl group as a versatile modulator of key drug-like properties.

Experimental Workflow: Lipophilicity (logP) Determination

LogP_Workflow Workflow for Shake-Flask logP Determination A 1. Preparation - Pre-saturate n-octanol and water/buffer. - Prepare stock solution of compound. B 2. Partitioning - Add compound to octanol/water mixture. - Vortex vigorously (e.g., 5 min). A->B C 3. Phase Separation - Centrifuge to ensure complete  separation of layers. B->C D 4. Sampling - Carefully withdraw aliquots from  both the octanol and aqueous layers. C->D E 5. Quantification - Determine compound concentration in each  phase via HPLC, UV-Vis, or ¹⁹F NMR. D->E F 6. Calculation logP = log ( [Compound]octanol / [Compound]aqueous ) E->F

Caption: Standard experimental workflow for determining the partition coefficient (logP).

Experimental Workflow: Hydrogen Bond Acidity (A) Determination

H_Bond_Acidity_Workflow Workflow for Determining H-Bond Acidity (A) via ¹H NMR A 1. Sample Preparation - Dissolve compound in DMSO-d₆. - Dissolve separate sample in CDCl₃. B 2. NMR Acquisition - Acquire ¹H NMR spectrum for  each sample. A->B C 3. Data Analysis - Identify the chemical shift (δ) of the  CF₂H proton in both spectra. B->C D 4. Calculate Δδ Δδ = δ(DMSO-d₆) - δ(CDCl₃) C->D E 5. Calculate Acidity (A) - Apply Abraham's equation:  A = 0.0065 + 0.133 * Δδ D->E

Caption: Workflow for quantifying hydrogen bond acidity using Abraham's ¹H NMR method.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the n-octanol/water partition coefficient (logP) or distribution coefficient (logD at a specific pH).[14][15][16]

Materials:

  • Compound of interest

  • n-Octanol (reagent grade)

  • Purified water (or phosphate-buffered saline, PBS, for logD at pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC with UV detector, ¹⁹F NMR spectrometer)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours, followed by a 1-hour separation. This ensures thermodynamic equilibrium.

  • Compound Preparation: Prepare a stock solution of the test compound in the most suitable phase (typically n-octanol).

  • Partitioning: In a suitable vial, combine 500 µL of the pre-saturated n-octanol phase and 500 µL of the pre-saturated aqueous phase. Add a small volume (e.g., 5 µL) of the compound's stock solution.[16]

  • Equilibration: Vigorously vortex the mixture for at least 5 minutes at room temperature to facilitate the partitioning of the compound between the two phases.[16]

  • Phase Separation: Centrifuge the vials for 5-10 minutes to ensure a clean and complete separation of the two immiscible layers.[16]

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from each phase, taking care not to disturb the interface.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method.

    • HPLC: This is a common method where the concentration is determined by integrating the peak area from a standard curve.[14]

    • ¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR offers a direct and highly accurate method. A fluorinated reference compound can be added to determine the concentration ratio between the test compound and the reference in each phase.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm:

    • logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Protocol 2: Determination of Hydrogen Bond Acidity (A) by ¹H NMR Spectroscopy

This protocol is based on Abraham's solute ¹H NMR analysis, a widely used method to quantify hydrogen bond donor strength.[1][5][7][9]

Materials:

  • Compound of interest containing a CF₂H group

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare two separate, dilute solutions of the compound with identical concentrations, one in DMSO-d₆ and the other in CDCl₃.

  • NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum for each sample.

  • Chemical Shift Determination:

    • Identify the resonance signal corresponding to the CF₂H proton in each spectrum.

    • Accurately measure the chemical shift (δ) of this proton in both solvents: δ(DMSO-d₆) and δ(CDCl₃).

  • Calculation of Δδ: Calculate the difference in the chemical shifts. This difference arises because DMSO is a strong hydrogen bond acceptor, which deshields the donor proton, causing a downfield shift compared to the non-coordinating CDCl₃ solvent.

    • Δδ = δ(DMSO-d₆) - δ(CDCl₃)

  • Calculation of Abraham's Acidity Parameter (A): Convert the calculated Δδ into the hydrogen bond acidity parameter 'A' using the established empirical equation:[9]

    • A = 0.0065 + 0.133 * Δδ

    • A higher 'A' value indicates a stronger hydrogen bond donor.

Conclusion

The difluoromethyl group presents a fascinating and powerful tool for drug development professionals. Its character is not monolithic; it is a nuanced modulator of molecular properties. Its lipophilicity is context-dependent, offering a means to fine-tune a compound's ADME profile without drastic changes.[1][6] Simultaneously, its capacity to act as a hydrogen bond donor allows it to serve as a metabolically stable bioisostere for critical polar functional groups, potentially preserving or enhancing binding affinity to biological targets.[2][9][10] A thorough understanding and quantitative assessment of these dual properties, using the standardized protocols outlined in this guide, are essential for the rational design of next-generation therapeutics that effectively leverage the unique attributes of the difluoromethyl group.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its derivatives are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethylthio moiety. This group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic difluoromethylation and ring-opening of a 2-substituted benzothiazole precursor. The described methodology is based on the findings reported by Chen and colleagues in 2021, which outlines an S-difluoromethylation-ring-opening elimination tandem reaction.[1]

Reaction Principle

The synthesis involves the reaction of a 2-substituted benzothiazole with a difluoromethylating agent, (difluoromethyl)trimethylsilane (TMSCF₂H), in the presence of a fluoride source, such as cesium fluoride (CsF). This process proceeds through an unexpected S-difluoromethylation followed by a ring-opening elimination to yield the desired difluoromethyl 2-isocyanophenyl sulfide, which is an isomer of the target molecule and can be considered a key intermediate or a related target compound depending on the desired final structure. For the purpose of this protocol, we will focus on the synthesis of the isocyanide product as described in the primary literature.

Experimental Protocols

Materials:

  • 2-Substituted benzothiazole (e.g., 2-chlorobenzothiazole)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Cesium fluoride (CsF)

  • Dimethylformamide (DMF), anhydrous

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, syringes, etc.)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-substituted benzothiazole (1.0 equiv).

  • Add cesium fluoride (CsF) (3.0 equiv) to the flask.

  • Add anhydrous dimethylformamide (DMF) to dissolve/suspend the reagents.

  • To the stirred mixture, add (difluoromethyl)trimethylsilane (TMSCF₂H) (3.0 equiv) at room temperature.

  • Add water (0.7 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically several hours, monitor by TLC for completion).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure this compound derivative.

Data Presentation

The following table summarizes the yields of various difluoromethyl 2-isocyanophenyl sulfides synthesized using the described protocol with different 2-substituted benzothiazoles as starting materials.[1]

EntryStarting Material (2-Substituted Benzothiazole)ProductYield (%)
12-ChlorobenzothiazoleDifluoromethyl 2-isocyanophenyl sulfide70
22-BromobenzothiazoleDifluoromethyl 2-isocyanophenyl sulfide65
32-IodobenzothiazoleDifluoromethyl 2-isocyanophenyl sulfide58
42-(Methylsulfonyl)benzothiazoleDifluoromethyl 2-isocyanophenyl sulfide82
52-(Phenylsulfonyl)benzothiazoleDifluoromethyl 2-isocyanophenyl sulfide75
62-Chloro-5-fluorobenzothiazole4-Fluoro-2-(difluoromethylthio)phenyl isocyanide72
72,5-Dichlorobenzothiazole4-Chloro-2-(difluoromethylthio)phenyl isocyanide68
82-Chloro-5-(trifluoromethyl)benzothiazole2-(Difluoromethylthio)-4-(trifluoromethyl)phenyl isocyanide55

Mandatory Visualization

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reagents Combine: - 2-Substituted Benzothiazole - CsF - Anhydrous DMF Start->Reagents 1 Add_TMS Add TMSCF₂H Reagents->Add_TMS 2 Add_H2O Add H₂O Add_TMS->Add_H2O 3 Stir Stir at Room Temperature (Monitor by TLC) Add_H2O->Stir 4 Quench Quench with Water Stir->Quench 5 Extract Extract with EtOAc Quench->Extract 6 Wash Wash with Brine Extract->Wash 7 Dry Dry over Na₂SO₄ Wash->Dry 8 Concentrate Concentrate in vacuo Dry->Concentrate 9 Chromatography Silica Gel Column Chromatography Concentrate->Chromatography 10 End Pure Product Chromatography->End 11

References

Application Notes and Protocols for the Characterization of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of analytical methodologies for the characterization of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Due to the limited availability of specific experimental data for this compound in scientific literature, this guide presents detailed protocols and expected data based on the analysis of closely related benzothiazole derivatives. The provided methods serve as a robust starting point for developing and validating specific analytical protocols for purity assessment, identification, and quantification of this compound. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (DSC/TGA).

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are crucial for the development of suitable analytical methods.

PropertyValueSource
Molecular Formula C₈H₅F₂NS₂
Molecular Weight 217.26 g/mol
IUPAC Name 1,3-benzothiazol-2-yl difluoromethyl sulfide
CAS Number 943-08-8
Physical Form Liquid or Solid or Semi-solid
Storage Temperature 2-8°C, Sealed in dry conditions

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound from impurities and related compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely used method for the analysis of benzothiazole derivatives. The following protocol is a representative method that can be adapted for the analysis of this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with an isocratic or gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm, based on the expected strong UV absorbance of the benzothiazole ring.

  • Column Temperature: 30 °C.

  • Run Time: 10 minutes (adjust as necessary).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of working standards for calibration.

Expected Quantitative Data (for Method Development)

ParameterExpected Value/RangeNotes
Retention Time 4 - 8 minutesHighly dependent on the final optimized mobile phase composition.
Linearity (r²) > 0.995Over a typical concentration range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLEstimated based on typical sensitivity for similar compounds.
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mLEstimated based on typical sensitivity for similar compounds.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Equilibrate Equilibrate HPLC System Standard_Prep->Equilibrate Sample_Prep Prepare Sample Solutions Sample_Prep->Equilibrate Inject Inject Standards & Samples Equilibrate->Inject Acquire Acquire Chromatograms Inject->Acquire Cal_Curve Construct Calibration Curve Acquire->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given that some benzothiazoles are amenable to GC analysis, this method can be valuable.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: HP-5MS (5%-phenyl-methylpolysiloxane) capillary column (30 m × 250 µm × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1.0 µL in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 8 °C/min.

    • Ramp to 280 °C at 30 °C/min, hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

Expected Quantitative Data

ParameterExpected Value/RangeNotes
Molecular Ion (M⁺) m/z 217Corresponding to the molecular weight of the compound.
Key Fragment Ions m/z 135 (benzothiazole), m/z 82 (difluoromethylsulfanyl)Predicted fragmentation pattern. The benzothiazole fragment is a common feature.

Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolve in volatile solvent) GC_Injection GC Injection (Splitless mode) Sample_Prep->GC_Injection Separation Chromatographic Separation (HP-5MS column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Scan m/z 40-400) Mass_Analysis->Data_Acquisition Data_Processing Data Processing (Identify peaks, compare to library) Data_Acquisition->Data_Processing

Caption: General workflow for GC-MS analysis.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected Chemical Shifts

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H NMR 7.3 - 8.2MultipletsAromatic protons of the benzothiazole ring system.
~6.5 - 7.5TripletCHF₂ proton, with coupling to the two fluorine atoms.
¹³C NMR 115 - 155SingletsAromatic carbons of the benzothiazole ring.
~110 - 125TripletCHF₂ carbon, with coupling to the two fluorine atoms.
¹⁹F NMR -90 to -130DoubletDifluoromethyl fluorines, with coupling to the proton.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Measurement Range: 4000 - 400 cm⁻¹.

Expected Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeNotes
3050 - 3100C-H stretchAromatic C-H.
1575 - 1615C=C stretchAromatic ring of the benzothiazole moiety.
1412 - 1513C=N stretchThiazole ring.
1000 - 1250C-F stretchStrong absorptions from the difluoromethyl group.
650 - 750C-S stretchThiazole ring and sulfanyl linkage.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A DSC or TGA instrument.

  • Sample Pan: Aluminum pans.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range:

    • DSC: Ambient to a temperature above the melting point (e.g., 250 °C).

    • TGA: Ambient to a temperature where complete decomposition is expected (e.g., 600 °C).

Expected Thermal Events

TechniqueExpected EventTemperature Range (°C)Notes
DSC Endothermic peak80 - 150Expected melting point range for a solid form.
TGA Onset of decomposition> 150Gradual or multi-step weight loss upon heating.

Logical Flow for Thermal Analysis

Thermal_Analysis_Flow Start Start Sample_Prep Sample Preparation (Weigh sample into pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Set temperature program, atmosphere) Sample_Prep->Instrument_Setup Run_Analysis Run DSC/TGA Analysis Instrument_Setup->Run_Analysis Data_Analysis Analyze Thermogram (Identify transitions, weight loss) Run_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Logical flow for performing thermal analysis.

Signaling Pathways

There is currently no publicly available information to suggest that this compound has a defined biological activity or interacts with specific signaling pathways. Therefore, a diagram for signaling pathways cannot be provided at this time.

Disclaimer

The experimental protocols and quantitative data presented in this document are based on established methods for analogous compounds and are intended to serve as a starting point for method development. These protocols must be optimized and validated for the specific analysis of this compound in your laboratory.

Application Note: Quantitative Analysis of Benzothiazole Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, including pharmaceuticals, vulcanization accelerators, corrosion inhibitors, and biocides.[1][2] Their prevalence in various industrial and consumer products has led to their emergence as environmental contaminants and potential biomarkers for human exposure.[3][4] Consequently, sensitive and selective analytical methods are crucial for their detection and quantification in diverse matrices. This application note provides a detailed protocol for the analysis of benzothiazole derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of these compounds.

Experimental Workflow

The general workflow for the analysis of benzothiazole derivatives by HPLC-MS involves sample preparation followed by instrumental analysis.

HPLC-MS Workflow for Benzothiazole Analysis cluster_sample_prep Sample Preparation cluster_hplc_ms Instrumental Analysis sample Sample Collection (e.g., Wastewater, Urine, Pharmaceutical Formulation) extraction Extraction (SPE or LLE) sample->extraction Matrix-specific protocol concentration Concentration & Reconstitution extraction->concentration hplc HPLC Separation (Reversed-Phase C18 or C8) concentration->hplc Injection ms MS/MS Detection (ESI+/- MRM) hplc->ms Ionization data_analysis Data Acquisition & Analysis ms->data_analysis

Caption: General experimental workflow for the HPLC-MS analysis of benzothiazole derivatives.

Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix and the specific benzothiazole derivatives being analyzed. Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][5]

a. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater)

This protocol is adapted from methodologies for extracting benzothiazoles from complex aqueous samples.[1][2][6]

  • Materials:

    • SPE Cartridges: Polymeric sorbents or mixed-mode cartridges (e.g., divinylbenzene-N-vinylpyrrolidone with quaternary amine groups).[6]

    • Methanol, Acetone, Formic Acid (HPLC grade)

    • Deionized Water

    • Sample Collection Vials

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load 100-500 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

    • Elution: Elute the retained benzothiazole derivatives with 5-10 mL of a suitable solvent mixture, such as methanol/acetone (7:3, v/v).[6]

    • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.

b. Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Human Urine)

This protocol is based on methods developed for the analysis of benzothiazoles in human urine.[3][4]

  • Materials:

    • β-glucuronidase (for deconjugation of metabolites)[3][4]

    • Ethyl acetate or other suitable organic solvent

    • Sodium sulfate (anhydrous)

    • Centrifuge tubes

  • Procedure:

    • Deconjugation (for total concentration): To 1 mL of urine, add β-glucuronidase and incubate as per the enzyme's protocol to hydrolyze conjugated forms of benzothiazoles.[3][4]

    • Extraction: Add 5 mL of ethyl acetate to the urine sample and vortex for 2 minutes.

    • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Collection: Transfer the upper organic layer to a clean tube.

    • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentration and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase.

HPLC-MS/MS Analysis

The following are typical HPLC-MS/MS conditions for the analysis of benzothiazole derivatives. Parameters may need to be optimized for specific analytes and instrumentation.

  • HPLC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[4][7]

a. Chromatographic Conditions

ParameterCondition
Column ACE 3 C8 (50 x 2.1 mm) or equivalent reversed-phase column.[7]
Mobile Phase A 0.1% Formic acid in Water.[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile.[7]
Flow Rate 0.12 mL/min.[7]
Injection Volume 5 µL.[7]
Column Temperature Ambient or controlled at 30-40 °C.
Gradient Elution A gradient elution is typically employed to separate a range of benzothiazole derivatives. An example gradient is provided below.[7]

Example Gradient Program: [7]

Time (min)% Mobile Phase B
0.05
5.050
10.095
23.095
23.15
28.15

b. Mass Spectrometry Conditions

ParameterCondition
Ionization Source Electrospray Ionization (ESI), operated in both positive and negative ion modes.[1][7]
Ion Spray Voltage ± 4200 V.[7]
Source Temperature 120 °C.[7]
Scan Type Multiple Reaction Monitoring (MRM)
Quantitative Data

The following table summarizes the MRM transitions for several common benzothiazole derivatives. The quantifier ion is used for quantification, while the qualifier ion is used for confirmation.

AnalyteIonization ModePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
BenzothiazolePositive13610965[7]
2-MethylbenzothiazolePositive15010965[7]
2-AminobenzothiazolePositive---
2-HydroxybenzothiazoleNegative---
2-MercaptobenzothiazoleNegative16613458[7]
2-MethylthiobenzothiazolePositive182167109[7]
N-Cyclohexyl-2-benzothiazole sulphenamidePositive265166183[7]
2,2'-DithiobisbenzothiazolePositive333167109[7]

Note: Specific m/z values for 2-Aminobenzothiazole and 2-Hydroxybenzothiazole were not detailed in the provided search results but are commonly analyzed.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method can vary depending on the analyte, matrix, and instrument. Reported limits of quantification (LOQs) for benzothiazoles in treated wastewater range from 20 to 200 ng/L.[1][2] For human urine samples, LODs have been reported in the range of 0.07 to 4.0 ng/mL.[3]

Method Validation

For use in regulated environments, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.[4][8]

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[4][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[4][8]

  • Recovery: The efficiency of the extraction process.[4]

  • Matrix Effect: The influence of co-eluting substances from the matrix on the ionization of the target analyte.[4]

  • Stability: The stability of the analyte in the sample matrix under different storage conditions.

Signaling Pathways and Biological Activity

While the primary focus of this note is the analytical methodology, it is important to note that benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] The specific signaling pathways involved are diverse and depend on the particular derivative. For drug development professionals, understanding these pathways is crucial for elucidating the mechanism of action.

Benzothiazole Biological Activity benzothiazole Benzothiazole Derivatives anticancer Anticancer Activity benzothiazole->anticancer antimicrobial Antimicrobial Activity benzothiazole->antimicrobial anti_inflammatory Anti-inflammatory Activity benzothiazole->anti_inflammatory pathway1 Apoptosis Induction anticancer->pathway1 pathway2 Enzyme Inhibition antimicrobial->pathway2 pathway3 Cytokine Modulation anti_inflammatory->pathway3

Caption: Biological activities of benzothiazole derivatives and related pathways.

The HPLC-MS method described provides a robust and sensitive approach for the quantitative analysis of benzothiazole derivatives in various matrices. The combination of chromatographic separation with mass spectrometric detection allows for high selectivity and low detection limits, making it an indispensable tool for researchers, scientists, and drug development professionals. Proper sample preparation and method validation are critical for obtaining accurate and reliable results.

References

Application Note: Purity Assessment of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole by Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products.[1][2] "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is a fluorinated heterocyclic compound with potential applications in drug development. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate determination of the purity of organic compounds, including complex pharmaceutical molecules.[1][3][4] This technique offers direct measurement without the need for identical reference standards for each impurity, relying on the principle that the NMR signal intensity is directly proportional to the number of nuclei.[3] This application note provides a detailed protocol for the purity assessment of this compound using both ¹H and ¹⁹F qNMR spectroscopy.

Principle of the Method

Quantitative NMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration.[3] The inherent quantitative nature of NMR, where the signal area is proportional to the number of resonating nuclei, allows for a direct calculation of the analyte's purity.[3] For fluorinated compounds such as this compound, ¹⁹F NMR offers a distinct advantage due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that often results in simpler spectra with less signal overlap compared to ¹H NMR.[5]

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A plausible synthesis involves the difluoromethylation of 2-mercaptobenzothiazole. Therefore, potential impurities may include:

  • Starting Material: 2-Mercaptobenzothiazole

  • Side-reaction Products: 2-Chlorobenzothiazole (if chlorodifluoromethane is used as the difluoromethylating agent)

  • Degradation Products: Benzothiazole-2-sulfonic acid (through oxidation of the sulfur linkage)

The NMR spectra of these potential impurities should be considered to ensure the selected analyte and internal standard signals are free from overlap.

Experimental Protocols

This section details the methodologies for sample preparation, NMR data acquisition, and data processing for the purity assessment of this compound.

1. Materials and Equipment

  • Analyte: this compound

  • Internal Standard: 4-Fluoroanisole (for ¹⁹F qNMR) or Maleic Acid (for ¹H qNMR), with a purity of ≥99.5%

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

  • NMR Spectrometer: 400 MHz or higher, equipped with a multinuclear probe

  • Analytical Balance: Accuracy of at least 0.01 mg

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Glassware: Calibrated volumetric flasks and pipettes

2. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Analyte Stock Solution: Accurately weigh approximately 20-30 mg of this compound into a 10 mL volumetric flask and dissolve in the chosen deuterated solvent.

  • Internal Standard Stock Solution: Accurately weigh approximately 15-25 mg of the internal standard into a separate 10 mL volumetric flask and dissolve in the same deuterated solvent.

  • qNMR Sample: Accurately transfer 500 µL of the analyte stock solution and 100 µL of the internal standard stock solution into a high-precision NMR tube. Cap the tube and mix thoroughly.

3. NMR Data Acquisition

¹H qNMR Parameters:

ParameterRecommended Value
Pulse Programzg30 (or equivalent single pulse experiment)
Relaxation Delay (D1)5 x T₁ of the slowest relaxing proton (typically 20-30 s)
Acquisition Time (AQ)≥ 3 s
Number of Scans (NS)16-64 (to achieve a signal-to-noise ratio >250 for the quantified signals)
Spectral Width (SW)16 ppm
Temperature298 K (regulated)

¹⁹F qNMR Parameters:

ParameterRecommended Value
Pulse Programzg (or equivalent single pulse experiment)
Relaxation Delay (D1)5 x T₁ of the slowest relaxing fluorine (typically 30-40 s)
Acquisition Time (AQ)≥ 2 s
Number of Scans (NS)32-128 (to achieve a signal-to-noise ratio >300 for the quantified signals)
Spectral Width (SW)200 ppm
Temperature298 K (regulated)

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the acquired FID.

  • Perform phase and baseline correction manually to ensure accuracy.

  • Integrate the selected signals for both the analyte and the internal standard. For this compound, the triplet at ~7.56 ppm in the ¹H spectrum (corresponding to the CHF₂) or the doublet in the ¹⁹F spectrum at ~-92.5 ppm can be used. For the internal standards, the singlet of maleic acid (~6.3 ppm in DMSO-d₆) or the singlet of 4-fluoroanisole can be used.

  • Calculate the purity of the analyte using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of nuclei for the integrated signal

    • M = Molar mass

    • m = mass

    • IS = Internal Standard

Data Presentation

The following table summarizes illustrative quantitative data for the purity assessment of a batch of this compound.

Parameter¹H qNMR Result¹⁹F qNMR ResultAcceptance Criteria
Purity (%)99.299.4≥ 99.0%
Precision (RSD, n=6)0.15%0.12%≤ 0.5%
Accuracy (Recovery, %)100.3%99.8%98.0% - 102.0%
Limit of Detection (LOD)0.05%0.03%Reportable
Limit of Quantification (LOQ)0.15%0.10%Reportable

Method Validation

The qNMR method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals from the internal standard, solvent, or potential impurities at the chemical shifts of the analyte signals used for quantification.

  • Linearity: Assessed by preparing samples with varying concentrations of the analyte and demonstrating a linear relationship between the analyte/internal standard integral ratio and the concentration ratio.

  • Precision: Evaluated by repeated measurements of the same sample (repeatability) and by different analysts on different days (intermediate precision).

  • Accuracy: Determined by analyzing a sample with a known purity or by performing a recovery study where a known amount of the analyte is added to a matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation & Reporting weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve mix Prepare qNMR sample dissolve->mix acquisition Data Acquisition (¹H & ¹⁹F) mix->acquisition processing Data Processing acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation validation Method Validation calculation->validation report Generate Report validation->report

Caption: Experimental workflow for qNMR purity assessment.

logical_relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs cluster_validation Validation & Quality analyte Analyte Sample qnmr qNMR Measurement analyte->qnmr is Internal Standard is->qnmr solvent Deuterated Solvent solvent->qnmr purity Purity Value (%) qnmr->purity impurities Impurity Profile qnmr->impurities validation_params Validation Parameters (Accuracy, Precision, etc.) purity->validation_params impurities->validation_params

Caption: Logical relationship of the purity assessment process.

Conclusion

Quantitative NMR spectroscopy is a highly accurate, precise, and reliable method for determining the purity of this compound. The use of both ¹H and ¹⁹F qNMR provides orthogonal data, increasing confidence in the analytical results. The protocols outlined in this application note, when coupled with proper method validation, can be readily implemented in a research or quality control setting to ensure the quality of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Antifungal Activity of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing infections that range from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The emergence of drug-resistant strains necessitates the development of novel antifungal agents.[1][2] Benzothiazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including antifungal effects.[1][3] This document provides detailed application notes and protocols for assessing the in vitro antifungal activity of a specific benzothiazole derivative, 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, against Candida albicans.

The protocols outlined below are based on established methodologies for antifungal susceptibility testing and elucidation of the mechanism of action. These include determining the minimum inhibitory concentration (MIC), assessing effects on fungal viability, and investigating potential cellular targets such as the ergosterol biosynthesis pathway, mitochondrial function, and the generation of reactive oxygen species (ROS).

Quantitative Data Summary

While specific data for "this compound" is not available in the public domain, the following tables present hypothetical yet representative data based on the known antifungal activity of other benzothiazole derivatives against C. albicans. These tables are intended to serve as a template for presenting experimental results.

Table 1: In Vitro Antifungal Susceptibility of Candida albicans to this compound and Control Drugs

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound41632
Fluconazole0.52>64
Amphotericin B0.2512

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MFC is the minimum fungicidal concentration.

Table 2: Effect of this compound on Candida albicans Virulence Factors and Cellular Processes

AssayEndpointResult (at 1x MIC)
Ergosterol Biosynthesis% Inhibition65%
Reactive Oxygen Species (ROS)Fold Increase3.5
Mitochondrial Membrane Potential (ΔΨm)% Depolarization50%
Cell Viability (CFU/mL)% Reduction99.9%

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound

  • Control drugs (Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound and control drugs in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[5]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[6] This can be determined visually or by reading the optical density at 530 nm.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto an SDA plate.

  • Incubate the plate at 35°C for 48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]

Ergosterol Biosynthesis Inhibition Assay

A common mechanism for antifungal drugs is the inhibition of the ergosterol biosynthesis pathway.[8][9]

Procedure:

  • Grow C. albicans in Sabouraud Dextrose Broth (SDB) to mid-log phase.

  • Treat the cells with this compound at its MIC for a defined period (e.g., 6 hours).

  • Harvest the cells by centrifugation.

  • Extract the sterols using an alcoholic potassium hydroxide solution and n-heptane.

  • Analyze the sterol composition by scanning spectrophotometry (240-300 nm) or by gas chromatography-mass spectrometry (GC-MS).

  • A reduction in the characteristic ergosterol peak and an accumulation of precursor sterols (e.g., lanosterol) indicates inhibition of the pathway.[10]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS accumulation can be a sign of cellular stress and a potential mechanism of antifungal action.[11]

Procedure:

  • Culture C. albicans in SDB to the mid-logarithmic phase.

  • Treat the cells with the test compound at its MIC.

  • Add the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell suspension and incubate in the dark.[11]

  • DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.[12]

Mitochondrial Membrane Potential (ΔΨm) Assay

Disruption of the mitochondrial membrane potential is an indicator of mitochondrial dysfunction.[13]

Procedure:

  • Prepare a suspension of C. albicans cells treated with the test compound.

  • Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.[13][14]

  • JC-1 forms aggregates that fluoresce red in healthy mitochondria with high membrane potential, while it exists as monomers that fluoresce green in the cytoplasm and in mitochondria with depolarized membranes.[14]

  • Analyze the fluorescence using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.[15]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum C. albicans Inoculum (0.5 McFarland) Microplate 96-well Microplate (Inoculum + Compound) Inoculum->Microplate Compound Test Compound Dilutions Compound->Microplate Incubation Incubation (35°C, 24-48h) Microplate->Incubation MIC MIC Determination (Visual/Spectrophotometric) Incubation->MIC MFC MFC Determination (Plating on SDA) MIC->MFC

Caption: Workflow for MIC and MFC determination.

Potential Signaling Pathway: Ergosterol Biosynthesis Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Erg11p (14α-demethylase) Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation Inhibitor 2-[(Difluoromethyl)sulfanyl] -1,3-benzothiazole Inhibitor->Lanosterol Inhibits Erg11p Inhibitor->Cell_Membrane Disruption

Caption: Inhibition of the ergosterol biosynthesis pathway.

Logical Relationship: Cellular Effects of Antifungal Compound

G cluster_effects Cellular Effects cluster_outcome Outcome Compound 2-[(Difluoromethyl)sulfanyl] -1,3-benzothiazole Ergosterol Ergosterol Synthesis Inhibition Compound->Ergosterol Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Growth_Inhibition Fungistatic/Fungicidal Activity Ergosterol->Growth_Inhibition ROS ROS Production Mitochondria->ROS ROS->Growth_Inhibition

References

Application Notes and Protocols for In Vitro Testing of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole on Plant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole and its derivatives have demonstrated significant antifungal properties against a variety of plant pathogens.[1] These compounds are of interest in the development of new fungicides for crop protection.[2] The fungicidal mechanism of some benzothiazole derivatives involves the induction of apoptosis, suppression of stress responses, and disruption of cell membrane integrity and hyphal morphology.[3][4][5][6] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" against common plant pathogens.

Data Presentation: Representative Antifungal Activity of Benzothiazole Derivatives

The following table summarizes the in vitro antifungal activity of various benzothiazole derivatives against selected plant pathogens, as reported in the literature. This data is intended to provide a comparative baseline for the evaluation of "this compound".

Compound ClassPathogenAssay TypeEfficacy Metric (EC50/IC50/MIC in µg/mL)Reference
Benzothiazole (BZO)Phytophthora capsiciMycelial Growth InhibitionNot specified, significant inhibition at 150 mg/L[3]
Flavonoid-benzothiazole derivative (V17)Fusarium oxysporum f. sp. cucumerinumMycelial Growth InhibitionEC50: 1.2[7]
Flavonoid-benzothiazole derivative (V12)Fusarium oxysporum f. sp. cucumerinumMycelial Growth InhibitionEC50: 2.3[7]
Flavonoid-benzothiazole derivative (V13)Fusarium oxysporum f. sp. cucumerinumMycelial Growth InhibitionEC50: 3.2[7]
2-(benzylsulfonyl)benzothiazole (4f)Aspergillus fumigatusMycelial Growth InhibitionBroad-spectrum activity[8]
2-(benzylsulfonyl)benzothiazole (4k)Aspergillus ustusMycelial Growth InhibitionBroad-spectrum activity[8]
Benzothiazole derivative (3n)Candida species & MoldsMicrodilutionMIC: 1.56 - 12.5[9]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for evaluating the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth on an amended agar medium.[10]

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate fungal growth medium

  • Actively growing cultures of test plant pathogens (e.g., Fusarium spp., Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of "this compound" in DMSO at a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.

  • Amendment of Media: Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and controls (typically ≤1% v/v) to avoid solvent-induced toxicity. Prepare a solvent-only control and a negative control (medium only).

  • Pouring Plates: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs from the leading edge of an actively growing culture of the test pathogen. Place a single mycelial plug in the center of each agar plate.[10]

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 25 ± 2°C) until the mycelial growth in the negative control plates reaches the edge of the plate.[10]

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • EC50 Determination: The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is particularly useful for yeast-like fungi or for generating a large amount of data in a high-throughput format.

Materials:

  • "this compound"

  • DMSO or other suitable solvent

  • Potato Dextrose Broth (PDB) or other appropriate liquid medium

  • Spore suspension or mycelial fragment suspension of the test pathogen

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Stock Solution and Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the compound in the liquid medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test pathogen. For fungi that produce spores, a spore suspension can be prepared and the concentration adjusted using a hemocytometer. For mycelial fungi, a suspension of mycelial fragments can be prepared by homogenization.

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the specific pathogen.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the pathogen. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for In Vitro Antifungal Testing stock Prepare Stock Solution of Test Compound amend Amend Media with Test Compound stock->amend media Prepare and Autoclave Fungal Growth Medium media->amend pathogen Culture of Test Pathogen inoculate Inoculate Plates with Mycelial Plugs pathogen->inoculate pour Pour Amended Agar into Petri Dishes amend->pour pour->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC50 Value calculate->ec50 G Proposed Mechanism of Action for Benzothiazole Fungicides cluster_cell Fungal Cell compound Benzothiazole Derivative membrane Cell Membrane Disruption compound->membrane stress Suppression of Stress Response Genes compound->stress detox Suppression of Detoxification Pathways compound->detox apoptosis Induction of Apoptosis compound->apoptosis growth Inhibition of Hyphal Growth membrane->growth stress->growth detox->growth apoptosis->growth

References

Application Notes and Protocols for the Evaluation of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole as a Potential Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the agricultural fungicidal properties of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is limited. The following application notes and protocols are based on established methodologies for the evaluation of novel benzothiazole-based fungicides and are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals to assess its potential.

Introduction

The benzothiazole scaffold is a key heterocyclic motif present in numerous compounds exhibiting a wide range of biological activities, including antifungal properties. These compounds have garnered significant interest in the development of new agrochemicals. The introduction of a difluoromethylsulfanyl group at the 2-position of the benzothiazole ring in "this compound" presents a novel substitution pattern that warrants investigation for its potential as an agricultural fungicide. The fluorine atoms may enhance the compound's metabolic stability and lipophilicity, potentially leading to improved efficacy and systemic movement within the plant.

These application notes provide a structured approach to systematically evaluate the in vitro and in vivo antifungal activity of this compound against a panel of economically important plant pathogenic fungi. Furthermore, protocols for preliminary mechanism of action studies are outlined.

Data Presentation

To facilitate the comparison of fungicidal efficacy, all quantitative data should be summarized in clear, structured tables. Below are template tables for recording experimental results.

Table 1: In Vitro Antifungal Activity of this compound Against Various Phytopathogens

Fungal SpeciesEC50 (µg/mL)EC90 (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinerea
Rhizoctonia solani
Puccinia sorghi
Pseudoperonospora cubensis
Alternaria solani
Fusarium oxysporum

Table 2: In Vivo (Greenhouse) Fungicidal Efficacy of this compound

Fungal PathogenHost PlantApplication Rate (g/ha)Disease Severity (%)Protective Efficacy (%)Curative Efficacy (%)
Puccinia sorghiMaize
Pseudoperonospora cubensisCucumber
Botrytis cinereaTomato

Experimental Protocols

The following are detailed methodologies for key experiments to assess the fungicidal potential of this compound.

In Vitro Antifungal Activity Assays

This assay determines the effect of the compound on the vegetative growth of filamentous fungi.

  • Materials:

    • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

    • Potato Dextrose Agar (PDA) medium

    • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetone)

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm diameter)

    • Positive control fungicide (e.g., a commercial benzimidazole or strobilurin fungicide)

    • Solvent control (medium with solvent only)

  • Protocol:

    • Prepare a stock solution of the test compound.

    • Autoclave PDA medium and cool to 45-50°C.

    • Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent control and a positive control.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

    • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treatment.

    • Determine the EC50 (effective concentration to inhibit growth by 50%) and EC90 values by probit analysis.

This assay is crucial for understanding the compound's effect on the initial stages of fungal infection.

  • Materials:

    • Fungal spores (e.g., from Botrytis cinerea)

    • Sterile distilled water or a suitable germination buffer

    • Test compound stock solution

    • Microscope slides or multi-well plates

    • Humid chamber

    • Microscope

  • Protocol:

    • Prepare a spore suspension of the test fungus in sterile water and adjust the concentration (e.g., 1 x 10^5 spores/mL).

    • Prepare a series of dilutions of the test compound in the spore suspension.

    • Pipette a small volume (e.g., 20 µL) of each dilution onto a microscope slide or into the well of a microtiter plate.

    • Incubate the slides/plates in a humid chamber at the optimal temperature for germination (e.g., 20-25°C) for a sufficient time (e.g., 6-24 hours).

    • Observe at least 100 spores per replicate under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition and determine the EC50 value.

In Vivo (Greenhouse) Fungicide Efficacy Trials

These trials evaluate the compound's performance under more realistic conditions on host plants.

This assay assesses the compound's ability to prevent infection when applied before the pathogen.

  • Materials:

    • Healthy host plants of a susceptible variety (e.g., maize for Puccinia sorghi, cucumber for Pseudoperonospora cubensis).

    • Test compound formulated as a sprayable solution (e.g., with a surfactant).

    • Pathogen inoculum (spore suspension).

    • Greenhouse with controlled environment (temperature, humidity, light).

  • Protocol:

    • Grow host plants to a suitable stage (e.g., 2-3 true leaves).

    • Spray the plants with different concentrations of the formulated test compound until runoff. Include a negative control (water/surfactant only) and a positive control (commercial fungicide).

    • Allow the plants to dry for 24 hours.

    • Inoculate the plants with a spore suspension of the pathogen.

    • Place the inoculated plants in a high-humidity environment for 24-48 hours to promote infection.

    • Transfer the plants back to standard greenhouse conditions.

    • Assess disease severity after a specific incubation period (e.g., 7-14 days) by visually estimating the percentage of leaf area affected by the disease.

    • Calculate the protective efficacy using the formula: Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

This assay evaluates the compound's ability to halt disease progression after infection has occurred.

  • Protocol:

    • Grow host plants to a suitable stage.

    • Inoculate the plants with a spore suspension of the pathogen.

    • Place the inoculated plants in a high-humidity environment for 24-48 hours.

    • After the infection period, spray the plants with different concentrations of the formulated test compound.

    • Return the plants to standard greenhouse conditions.

    • Assess disease severity after the incubation period and calculate the curative efficacy.

Preliminary Mechanism of Action Studies

Based on the known mechanisms of other benzothiazole fungicides, the following assays can provide initial insights into the mode of action of this compound.

Many antifungal azoles and some benzothiazoles inhibit the lanosterol 14α-demethylase enzyme (CYP51), which is crucial for ergosterol biosynthesis in fungi.

  • Protocol Outline:

    • Isolate or purchase recombinant fungal CYP51 enzyme.

    • Perform an in vitro enzyme inhibition assay using a reconstituted system containing CYP51, a cytochrome P450 reductase, and the substrate (e.g., lanosterol).

    • Incubate the enzyme with varying concentrations of the test compound.

    • Measure the conversion of the substrate to the product using methods like HPLC or GC-MS.

    • Determine the IC50 value (concentration required for 50% inhibition of enzyme activity).

Some fungicides act by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.

  • Protocol Outline:

    • Isolate mitochondria from the target fungus.

    • Use a colorimetric assay to measure SDH activity. This typically involves monitoring the reduction of an artificial electron acceptor (e.g., DCPIP or MTT) in the presence of succinate.

    • Incubate the mitochondrial preparation with different concentrations of the test compound.

    • Measure the change in absorbance over time to determine the rate of the reaction.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

In_Vitro_Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Mycelial Growth Inhibition Assay Compound Test Compound Stock Solution AmendedMedia Prepare Amended PDA Plates Compound->AmendedMedia Fungus Fungal Culture (Agar Plate) Inoculation Inoculate Plates with Fungal Plugs Fungus->Inoculation Media PDA Medium Preparation Media->AmendedMedia AmendedMedia->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Analysis Calculate Inhibition & EC50 Measurement->Analysis

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In_Vivo_Fungicide_Efficacy_Workflow cluster_plant_prep Plant Preparation cluster_protective Protective Assay cluster_curative Curative Assay Planting Sow Seeds of Susceptible Variety Growth Grow Plants to 2-3 Leaf Stage Planting->Growth P_Spray Spray with Test Compound Growth->P_Spray C_Inoculate Inoculate with Pathogen Growth->C_Inoculate P_Inoculate Inoculate with Pathogen (24h later) P_Spray->P_Inoculate P_Incubate Incubate in High Humidity P_Inoculate->P_Incubate P_Assess Assess Disease Severity P_Incubate->P_Assess C_Incubate Incubate in High Humidity (24h) C_Inoculate->C_Incubate C_Spray Spray with Test Compound C_Incubate->C_Spray C_Assess Assess Disease Severity C_Spray->C_Assess

Caption: Experimental workflows for in vivo protective and curative fungicide assays.

Mechanism_of_Action_Investigation cluster_pathway Potential Targets cluster_assay Investigative Assays Compound 2-[(Difluoromethyl)sulfanyl] -1,3-benzothiazole CYP51 CYP51 (Ergosterol Biosynthesis) Compound->CYP51 Inhibits? SDH Succinate Dehydrogenase (Respiration) Compound->SDH Inhibits? Assay_CYP51 In Vitro Enzyme Inhibition Assay CYP51->Assay_CYP51 Assay_SDH Mitochondrial Respiration Assay SDH->Assay_SDH

Caption: Logical relationship for investigating the potential mechanism of action.

Application Notes and Protocols: 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole in medicinal chemistry, focusing on its synthesis, potential biological activities, and detailed protocols for its evaluation. While specific biological data for this exact compound is limited in publicly available literature, the information presented herein is extrapolated from extensive research on structurally related benzothiazole derivatives, particularly those with demonstrated anticancer and anti-inflammatory properties.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethylsulfanyl group, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This makes this compound a compound of interest for the development of novel therapeutic agents.

The core benzothiazole scaffold is known to interact with various biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3] Notably, 2-substituted benzothiazole derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[4]

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from 2-mercaptobenzothiazole.

Step 1: Synthesis of 2-((Difluoromethyl)thio)benzo[d]thiazole

This procedure is adapted from methodologies for the difluoromethylation of thiols.

Materials:

  • 2-Mercaptobenzothiazole

  • Sodium hydride (NaH) or other suitable base

  • Difluorobromomethane (CHBrF₂) or a similar difluoromethylating agent

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-mercaptobenzothiazole (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases, to form the sodium salt of 2-mercaptobenzothiazole.

  • Slowly introduce difluorobromomethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-((difluoromethyl)thio)benzo[d]thiazole.

Step 2: Oxidation to 2-[(Difluoromethyl)sulfonyl]-1,3-benzothiazole

This step involves the oxidation of the sulfide to a sulfone.

Materials:

  • 2-((Difluoromethyl)thio)benzo[d]thiazole

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 2-((difluoromethyl)thio)benzo[d]thiazole (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the solution. The use of a slight excess ensures complete oxidation to the sulfone.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-[(Difluoromethyl)sulfonyl]-1,3-benzothiazole.

Potential Biological Applications and Mechanism of Action

Based on the activities of structurally similar benzothiazole derivatives, this compound is a promising candidate for investigation as an anticancer and anti-inflammatory agent.

Anticancer Activity

Many 2-substituted benzothiazoles exhibit potent cytotoxic effects against a range of cancer cell lines.[2][5] The proposed mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer.

Potential Signaling Pathways Targeted by 2-Substituted Benzothiazoles:

  • EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can block downstream pathways like PI3K/Akt/mTOR and ERK/MAPK, which are crucial for cancer cell proliferation, survival, and metastasis.[4]

  • JAK/STAT Pathway: Dysregulation of the JAK/STAT pathway is common in many cancers, leading to increased cell proliferation and survival. Inhibition of this pathway is a key therapeutic strategy.[4]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can induce apoptosis and halt tumor progression.[4]

  • ERK/MAPK Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival. Its inhibition is a target for anticancer therapies.[4]

  • NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression IKK IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kappa_B_inactive NF-κB IκB->NF_kappa_B_inactive Inhibits NF_kappa_B_active NF-κB (active) NF_kappa_B_inactive->NF_kappa_B_active Translocation NF_kappa_B_active->Gene_Expression Benzothiazole_Derivative 2-[(Difluoromethyl)sulfanyl] -1,3-benzothiazole Benzothiazole_Derivative->EGFR Inhibition Benzothiazole_Derivative->IKK Inhibition

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB signaling pathway is a master regulator of the inflammatory response. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory mediators like COX-2 and iNOS.[6]

Experimental Protocols

The following are detailed protocols for evaluating the potential anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of the compound Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound dilutions Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the compound at its IC₅₀ concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on the expression levels of proteins in key signaling pathways.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, p-Akt, p-ERK, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Data Summary of Related Benzothiazole Derivatives

The following table summarizes the reported anticancer activities of various 2-substituted benzothiazole derivatives to provide a comparative context for the potential efficacy of this compound.

Compound IDSubstitution at 2-positionCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 4-AminophenylBreast (MCF-7)0.05[5]
Derivative 2 4-HydroxyphenylLung (A549)10.07[2]
Derivative 3 6-chloro-2-hydrazone(3-fluorophenyl)Pancreatic (Capan-1)0.6[2]
Derivative 4 6-chloro-2-hydrazone(3-fluorophenyl)Lung (NCI-H460)0.9[2]
Derivative 5 Nitro-substitutedHepatocellular (HepG2)56.98 (24h)[6]
Derivative 6 Fluorine-substitutedHepatocellular (HepG2)59.17 (24h)[6]

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is yet to be established in the public domain, the extensive research on related benzothiazole derivatives provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the therapeutic potential of this promising compound. The unique difluoromethylsulfanyl substituent may confer advantageous properties, making it a valuable candidate for further drug discovery and development efforts.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is a sulfur and fluorine-containing heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a difluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. This application note outlines a potential synthetic route amenable to scale-up, enabling the production of gram-to-kilogram quantities of the target compound for further investigation.

Chemical Structure:

Molecular Formula: C₈H₅F₂NS₂[1]

Molecular Weight: 217.26 g/mol [1]

Synthetic Strategy

The proposed synthesis involves a two-step process commencing with the readily available 2-mercaptobenzothiazole. The first step is an S-alkylation using a suitable difluoromethylating agent. This approach is common for the derivatization of sulfur-containing heterocycles.

Overall Reaction Scheme:

A plausible difluoromethylating agent for this reaction is chlorodifluoromethane (Freon 22) or a related precursor that can generate the difluoromethyl carbene or an equivalent electrophilic species. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-MercaptobenzothiazoleReagentSigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-AldrichHighly flammable, handle with care
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Chlorodifluoromethane (or suitable precursor)Gas cylinderToxic, handle in a well-ventilated fume hood
Diethyl EtherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateReagentVWR
Silica Gel60 Å, 230-400 meshFor column chromatography
HexanesHPLC GradeFor column chromatography
Ethyl AcetateHPLC GradeFor column chromatography
Scale-up Synthesis of this compound (Proposed Method)

Reaction:

Procedure:

  • Reactor Setup: A 22 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dry ice/acetone condenser, and a nitrogen inlet is assembled. The system is flame-dried under a nitrogen atmosphere.

  • Reagent Addition: The flask is charged with anhydrous N,N-dimethylformamide (DMF, 10 L). 2-Mercaptobenzothiazole (1.67 kg, 10.0 mol) is added portion-wise with stirring.

  • Thiolate Formation: The resulting suspension is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 440 g, 11.0 mol) is added carefully in small portions over 1 hour, maintaining the internal temperature below 10 °C. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas is evolved during this step and should be safely vented.

  • Difluoromethylation: Chlorodifluoromethane gas is bubbled through the reaction mixture at a steady rate while maintaining the temperature at 0-5 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate).

  • Quenching: Upon completion of the reaction (typically 4-6 hours), the reaction is cautiously quenched by the slow addition of water (5 L) while maintaining the temperature below 20 °C.

  • Extraction: The aqueous mixture is transferred to a suitable separatory funnel and extracted with diethyl ether (3 x 5 L).

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 3 L) and brine (3 L).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Isolation and Drying: Fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is dried under high vacuum to yield this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for Scale-up Synthesis

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (10kg)
Starting Material
2-Mercaptobenzothiazole10.0 g1.00 kg10.0 kg
Sodium Hydride (60%)2.6 g260 g2.6 kg
DMF100 mL10 L100 L
Reaction Conditions
Temperature0 °C0-5 °C0-5 °C
Reaction Time4 h5 h6 h
Results
Crude Yield~12 g~1.2 kg~12 kg
Purified Yield9.8 g950 g9.2 kg
Purity (by HPLC)>98%>98%>98%
Overall Yield~75%~73%~71%

Visualizations

Diagram 1: Synthetic Reaction Pathway

Synthetic Pathway for this compound A 2-Mercaptobenzothiazole D This compound A->D + NaH, CHClF2 in DMF, 0 °C B Sodium Hydride (Base) C Chlorodifluoromethane

Caption: Reaction scheme for the synthesis of the target compound.

Diagram 2: Experimental Workflow

Scale-up Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactor Setup & Inerting B Charge DMF and 2-Mercaptobenzothiazole A->B C Cool to 0 °C B->C D Add Sodium Hydride C->D E Bubble Chlorodifluoromethane D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Diethyl Ether G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L Isolate and Dry Product K->L

References

Application Notes and Protocols: One-Pot Synthesis of 2-Difluoromethyl Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Difluoromethyl substituted benzothiazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The difluoromethyl (CF2H) group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (OH) or thiol (SH) functionalities.[1] The incorporation of this moiety into the benzothiazole scaffold, a privileged structure in pharmaceuticals, can lead to compounds with enhanced metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4] Consequently, efficient synthetic methodologies for accessing these molecules are highly sought after. This document outlines two primary one-pot strategies for the synthesis of 2-difluoromethyl substituted benzothiazoles.

Method 1: One-Pot Condensation of 2-Aminobenzenethiols with Difluoroacetic Acid

This approach provides a direct and efficient route to 2-difluoromethyl substituted benzothiazoles from readily available starting materials. The reaction proceeds via a one-pot condensation of a 2-aminobenzenethiol with difluoroacetic acid.[5]

Experimental Protocol

A general procedure for the one-pot synthesis of 2-difluoromethyl substituted benzothiazoles via condensation is as follows:

  • To a solution of the appropriately substituted 2-aminobenzenethiol (1.0 mmol) in a suitable solvent, add difluoroacetic acid (1.2 mmol).

  • The reaction mixture is then heated under reflux for a specified period.

  • Upon completion, as monitored by thin-layer chromatography (TLC), the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice-cold water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-difluoromethyl substituted benzothiazole.

Data Presentation

Entry2-Aminobenzenethiol SubstituentProductYield (%)
1H2-(Difluoromethyl)benzo[d]thiazoleGood to Excellent
24-Methyl2-(Difluoromethyl)-6-methylbenzo[d]thiazoleGood to Excellent
34-Chloro6-Chloro-2-(difluoromethyl)benzo[d]thiazoleGood to Excellent
44-Nitro2-(Difluoromethyl)-6-nitrobenzo[d]thiazoleGood to Excellent

Note: The term "Good to Excellent" is used as specific numerical yields were not detailed in the provided search results. For precise experimental planning, consulting the primary literature is recommended.[5]

Method 2: Nucleophilic C-Difluoromethylation of 2-Substituted Benzothiazoles

This alternative strategy involves the direct C-difluoromethylation of a pre-formed benzothiazole ring at the C2 position. This method is particularly useful when the desired substitution pattern on the benzothiazole core is more readily accessible than the corresponding 2-aminobenzenethiol.[1][6][7]

Experimental Protocol

A representative procedure for the C-difluoromethylation of a 2-substituted benzothiazole is as follows:

  • To a solution of the 2-substituted benzothiazole (e.g., 2-chlorobenzothiazole, 1.0 mmol) in a mixture of CH2Cl2 and HMPA at -78 °C, add the difluoromethylating agent (e.g., (difluoromethyl)trimethylsilane (TMSCF2H) or 2-PySO2CF2- nucleophiles).[1]

  • The reaction mixture is stirred at this temperature for a specified time.

  • The reaction is then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the 2-difluoromethyl substituted benzothiazole.

Data Presentation

EntrySubstrateDifluoromethylating AgentProductYield (%)
12-Chlorobenzothiazole2-PySO2CF2-2-(Difluoromethyl)benzo[d]thiazole72
22-Chlorothiazole2-PySO2CF2-2-(Difluoromethyl)thiazole59 (NMR Yield)

[1]

Visualizations

experimental_workflow_condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Aminobenzenethiol 2-Aminobenzenethiol Mix_and_Reflux Mix and Reflux 2_Aminobenzenethiol->Mix_and_Reflux Difluoroacetic_Acid Difluoroacetic Acid Difluoroacetic_Acid->Mix_and_Reflux Cool_and_Neutralize Cool & Neutralize Mix_and_Reflux->Cool_and_Neutralize Filter_and_Wash Filter & Wash Cool_and_Neutralize->Filter_and_Wash Column_Chromatography Column Chromatography Filter_and_Wash->Column_Chromatography Product 2-Difluoromethyl Substituted Benzothiazole Column_Chromatography->Product

Caption: Workflow for the one-pot condensation synthesis.

experimental_workflow_difluoromethylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2_Substituted_Benzothiazole 2-Substituted Benzothiazole Cool_and_React Cool to -78°C & React 2_Substituted_Benzothiazole->Cool_and_React Difluoromethylating_Agent Difluoromethylating Agent Difluoromethylating_Agent->Cool_and_React Quench Quench Reaction Cool_and_React->Quench Extract_and_Dry Extract & Dry Quench->Extract_and_Dry Column_Chromatography Column Chromatography Extract_and_Dry->Column_Chromatography Product 2-Difluoromethyl Substituted Benzothiazole Column_Chromatography->Product

Caption: Workflow for the C-difluoromethylation synthesis.

Applications in Drug Development

The benzothiazole nucleus is a core component of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of the difluoromethyl group can modulate the physicochemical properties of these molecules, potentially leading to improved drug candidates. The synthetic methods described herein provide efficient access to a library of 2-difluoromethyl substituted benzothiazoles for screening in various biological assays, thus facilitating the discovery of new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low or no yield of the desired S-difluoromethylated product.

Possible Causes:

  • Incorrect Base or Base Strength: The choice of base is crucial for the deprotonation of 2-mercaptobenzothiazole to form the nucleophilic thiolate. An inappropriate base may not be strong enough to achieve complete deprotonation or may lead to side reactions.

  • Inefficient Difluoromethylating Agent: The reactivity of the difluoromethylating agent can significantly impact the reaction outcome. Some agents may require specific activation conditions.

  • Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the stability of intermediates. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition or side product formation.

  • Presence of Water: Moisture can react with the base and some difluoromethylating agents, reducing their effectiveness.

  • Side Reactions: Competing reactions, such as N-difluoromethylation or C-difluoromethylation, can consume the starting material and reduce the yield of the desired S-substituted product.[1][2]

Recommended Solutions:

  • Base Optimization: Experiment with different bases such as potassium carbonate (K₂CO₃), cesium hydroxide (CsOH), or potassium hydroxide (KOH).[1][2] The optimal base may depend on the specific difluoromethylating agent and solvent used.

  • Choice of Difluoromethylating Agent: Consider using difluorocarbene generated from reagents like chlorodifluoromethane (CHClF₂) in an alkaline medium, which has been shown to produce the S-difluoromethylated product.[2] Alternatively, reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can be employed, though reaction conditions must be carefully controlled to favor S-alkylation over other pathways.[1]

  • Temperature Screening: Perform the reaction at various temperatures to find the optimal condition. For instance, reactions with difluorocarbene might be run at room temperature or slightly above, while other protocols may require cooling.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the impact of moisture.

  • Monitor for Side Products: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of any side products. Adjusting the reaction conditions (e.g., base, solvent, temperature) may help to suppress unwanted reactions.

Q2: Formation of N-difluoromethylated or bis-difluoromethylated byproducts.

Possible Causes:

  • Strongly Basic Conditions: The use of a very strong base can lead to the deprotonation of the nitrogen atom in the benzothiazole ring, making it susceptible to electrophilic attack by the difluoromethylating agent.[2]

  • Excess Difluoromethylating Agent: An excess of the difluoromethylating agent can lead to further reaction at the nitrogen atom after the initial S-difluoromethylation.

  • Reaction Solvent: The solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms.

Recommended Solutions:

  • Control Basicity: Use a milder base or a stoichiometric amount of a stronger base to selectively deprotonate the thiol group.

  • Stoichiometry Control: Carefully control the stoichiometry of the difluoromethylating agent to be equimolar or slightly in excess of the 2-mercaptobenzothiazole.

  • Solvent Selection: Screen different solvents. Aprotic solvents like DMF have been used, but their polarity can influence the reaction pathway.[1][2]

Q3: Difficulty in purifying the final product.

Possible Causes:

  • Close Polarity of Product and Byproducts: The desired product and any N-substituted or starting material may have similar polarities, making separation by column chromatography challenging.

  • Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic conditions on silica gel).

Recommended Solutions:

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. Consider using a less polar eluent system to better resolve the S-difluoromethylated product from more polar byproducts.

  • Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.

  • Neutralize Silica Gel: If the product is sensitive to the acidity of silica gel, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common approach involves the S-difluoromethylation of 2-mercaptobenzothiazole. This is typically achieved by reacting 2-mercaptobenzothiazole with a suitable difluoromethylating agent in the presence of a base.[2]

Q2: Which difluoromethylating agents are commonly used for this synthesis?

Commonly used reagents include sources of difluorocarbene, such as chlorodifluoromethane (CHClF₂) in the presence of a base like potassium hydroxide.[2] Other reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) have also been investigated for the difluoromethylation of related benzothiazole structures.[1]

Q3: What are the critical reaction parameters to control for optimizing the yield?

The critical parameters to optimize are the choice and amount of base, the selection of the difluoromethylating agent, the reaction temperature, and the choice of solvent. The absence of water is also crucial for many protocols.

Q4: Can this reaction be scaled up?

Yes, the reaction can be scaled up. However, for larger scale reactions, it is important to ensure efficient stirring and temperature control, as the reaction can be exothermic. A pilot run on a smaller scale is always recommended to identify any potential scale-up issues.

Quantitative Data Summary

The following tables summarize quantitative data from relevant literature to aid in experimental design.

Table 1: Influence of Base on S-Difluoromethylation Yield

EntryStarting MaterialDifluoromethylating AgentBase (equiv.)SolventTemperatureYield (%) of S-difluoromethylated productReference
12-MercaptobenzothiazoleCHClF₂KOH (solid)DMFRoom Temp.Not explicitly stated, but product was isolated[2]
22-(Methylsulfonyl)benzothiazoleTMSCF₂H (3 equiv.)K₂CO₃ (3 equiv.)DMFRoom Temp.0 (Ring-opening product observed)[1]
32-(Methylsulfonyl)benzothiazoleTMSCF₂H (3 equiv.)CsOH·H₂O (3 equiv.)DMFRoom Temp.0 (Ring-opening product observed)[1]

Note: The data in entries 2 and 3 are for a related substrate and highlight the importance of the starting material's leaving group in directing the reaction pathway towards S-difluoromethylation versus other outcomes like ring-opening.

Experimental Protocols

Protocol 1: Synthesis of this compound via Difluorocarbene

This protocol is adapted from the procedure described for the difluoromethylation of 2-mercaptobenzothiazole.[2]

  • Reaction Setup: To a stirred solution of 2-mercaptobenzothiazole (1.0 equiv.) in dimethylformamide (DMF), add solid potassium hydroxide (KOH) (excess).

  • Addition of Difluoromethylating Agent: Bubble chlorodifluoromethane (CHClF₂) gas through the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions 2_Mercaptobenzothiazole 2-Mercaptobenzothiazole Reaction_Mixture Reaction 2_Mercaptobenzothiazole->Reaction_Mixture Difluoromethylating_Agent Difluoromethylating Agent (e.g., CHClF₂) Difluoromethylating_Agent->Reaction_Mixture Base Base (e.g., KOH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Product 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole Reaction_Mixture->Product S-Difluoromethylation

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low or No Yield Check_Base Incorrect Base? Start->Check_Base Check_Reagent Inefficient Reagent? Start->Check_Reagent Check_Temp Suboptimal Temperature? Start->Check_Temp Check_Moisture Presence of Water? Start->Check_Moisture Optimize_Base Optimize Base (e.g., K₂CO₃, CsOH, KOH) Check_Base->Optimize_Base Change_Reagent Select Alternative Difluoromethylating Agent Check_Reagent->Change_Reagent Screen_Temp Screen Reaction Temperatures Check_Temp->Screen_Temp Use_Anhydrous Use Anhydrous Conditions Check_Moisture->Use_Anhydrous Success Improved Yield Optimize_Base->Success Change_Reagent->Success Screen_Temp->Success Use_Anhydrous->Success

Caption: Troubleshooting workflow for low reaction yield.

Side_Reactions Start 2-Mercaptobenzothiazole + Difluoromethylating Agent Conditions Reaction Conditions (Base, Solvent, Temp) Start->Conditions S_Alkylation Desired Product: S-Difluoromethylation Conditions->S_Alkylation Optimized N_Alkylation Side Product: N-Difluoromethylation Conditions->N_Alkylation Sub-optimal Bis_Alkylation Side Product: Bis-Difluoromethylation Conditions->Bis_Alkylation Sub-optimal

Caption: Potential reaction pathways and side products.

References

Common side reactions in the difluoromethylation of benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the difluoromethylation of benzothiazoles. Our aim is to help you identify and mitigate common side reactions to improve the yield and purity of your target 2-difluoromethylated benzothiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to perform a nucleophilic difluoromethylation on a 2-substituted benzothiazole using TMSCF₂H and a fluoride source (e.g., CsF), but I am not observing my desired 2-difluoromethyl benzothiazole. Instead, I am isolating a product with a different structural profile. What could be happening?

A1: A common and often unexpected side reaction in the nucleophilic difluoromethylation of 2-substituted benzothiazoles is an S-difluoromethylation-ring-opening elimination tandem reaction.[1] This pathway leads to the formation of difluoromethyl 2-isocyanophenyl sulfide instead of the anticipated C-2 difluoromethylated product.[1] The reaction is believed to proceed via an initial attack of the difluoromethyl nucleophile on the sulfur atom of the benzothiazole ring, followed by ring opening and elimination.[1]

Q2: How can I confirm if the unexpected product is the ring-opened difluoromethyl 2-isocyanophenyl sulfide?

A2: Characterization using standard analytical techniques should allow for the identification of the ring-opened product. Key spectroscopic signatures to look for include:

  • ¹⁹F NMR: The difluoromethyl group will exhibit a characteristic signal.

  • ¹³C NMR: The presence of an isocyanide carbon (δ ≈ 160-170 ppm) and the absence of the C-2 carbon signal of the benzothiazole ring.

  • IR Spectroscopy: A strong, characteristic absorption for the isocyanide group (N≡C) around 2100-2150 cm⁻¹.

  • Mass Spectrometry: The molecular weight of the product will correspond to the ring-opened isomer.

Q3: What reaction conditions favor the formation of the undesired ring-opened product?

A3: The use of (difluoromethyl)trimethylsilane (TMSCF₂H) in combination with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethylformamide (DMF) has been shown to promote the S-difluoromethylation-ring-opening pathway.[1] The presence of a controlled amount of water (around 0.7 equivalents) can surprisingly enhance the yield of this ring-opened product.[1]

Q4: How can I suppress the ring-opening side reaction and favor the desired C-2 difluoromethylation?

A4: To achieve C-2 difluoromethylation, it is crucial to select a different difluoromethylating reagent and reaction conditions. It has been demonstrated that employing a different nucleophile, such as one generated from 2-pyridylsulfonyl difluoromethane (2-PySO₂CF₂H), can lead to the desired SNAr-type C-difluoromethylation product.[1][2] This approach avoids the conditions that favor the S-attack and subsequent ring-opening.

Q5: Are there any other potential side reactions to be aware of during benzothiazole chemistry in general?

A5: While the ring-opening is a specific side reaction for difluoromethylation, general benzothiazole synthesis can be prone to other issues. These include oxidation and polymerization of starting materials like 2-aminothiophenol, which can lead to dark, tarry byproducts and reduced yields. Incomplete cyclization can also result in benzothiazoline intermediates. While not directly related to the difluoromethylation step, ensuring the purity of your starting benzothiazole is crucial for a clean reaction.

Data Summary: Product Distribution in Benzothiazole Difluoromethylation

The choice of the difluoromethylating agent has a profound impact on the reaction outcome. The following table summarizes the observed yields for the desired C-difluoromethylated product versus the ring-opened side product under different exemplary conditions.

Starting Material (Benzothiazole Derivative)Difluoromethylating Reagent SystemDesired Product (C-Difluoromethylation) YieldSide Product (Ring-Opening) Yield
2-chlorobenzothiazoleTMSCF₂H, CsF, H₂O in DMFNot Observed70%
2-(methylsulfonyl)benzothiazoleTMSCF₂H, CsF, H₂O in DMFNot ObservedHigh Yield
2-chlorobenzothiazole2-PySO₂CF₂⁻ source72%Not Observed

Yields are approximate and based on reported experimental data for illustrative purposes.[1]

Recommended Experimental Protocol for C-2 Difluoromethylation

To favor the formation of 2-difluoromethylated benzothiazoles and avoid the ring-opening side reaction, the following protocol, adapted from literature procedures that utilize a sulfone-based difluoromethylating agent, is recommended.[1][2]

Materials:

  • 2-Substituted benzothiazole (e.g., 2-chlorobenzothiazole)

  • 2-Pyridylsulfonyl difluoromethane (2-PySO₂CF₂H)

  • A suitable base (e.g., a non-nucleophilic base)

  • Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-substituted benzothiazole and the anhydrous solvent.

  • Cool the mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a separate flask, prepare the difluoromethyl nucleophile by treating 2-pyridylsulfonyl difluoromethane with a suitable base at low temperature.

  • Slowly add the pre-formed difluoromethyl nucleophile solution to the solution of the benzothiazole derivative.

  • Allow the reaction to stir at low temperature for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Warm the mixture to room temperature and perform a standard aqueous workup.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-difluoromethylated benzothiazole.

Note: This is a generalized protocol. Specific reaction times, temperatures, and concentrations should be optimized for each specific substrate.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the desired C-difluoromethylation versus the ring-opening side reaction.

Competing Pathways in Benzothiazole Difluoromethylation cluster_start Starting Materials cluster_reagents Difluoromethylating Agent cluster_products Potential Products start 2-Substituted Benzothiazole reagent1 TMSCF₂H / CsF start->reagent1 S-Attack Favored reagent2 2-PySO₂CF₂⁻ Source start->reagent2 C-Attack Favored product_side Ring-Opened Product (Difluoromethyl 2-isocyanophenyl sulfide) reagent1->product_side product_desired Desired Product (2-Difluoromethyl Benzothiazole) reagent2->product_desired Troubleshooting Workflow for Unexpected Product start Unexpected Product Observed in Benzothiazole Difluoromethylation step1 Characterize Product: ¹⁹F NMR, ¹³C NMR, IR, MS start->step1 decision1 Is Isocyanide Group Present? step1->decision1 side_reaction Side Reaction Confirmed: S-Difluoromethylation-Ring-Opening decision1->side_reaction Yes other_issue Investigate Other Possibilities: Starting Material Impurity, Other Side Reactions decision1->other_issue No path_yes YES path_no NO solution Solution: Change Difluoromethylating Agent (e.g., to 2-PySO₂CF₂⁻ source) and Optimize Conditions side_reaction->solution

References

Technical Support Center: Purification of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or presence of significant side products. A notable side product can be difluoromethyl 2-isocyanophenyl sulfide, which may form under certain reaction conditions[1].Optimize reaction conditions to minimize side product formation. For purification, utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient).
Co-elution of Impurities During Column Chromatography Impurities have similar polarity to the desired product.Employ a different stationary phase (e.g., alumina instead of silica gel) or a multi-solvent gradient system to improve separation. Consider reverse-phase chromatography if the compound is sufficiently stable.
Product Decomposition on Silica Gel The compound may be sensitive to the acidic nature of standard silica gel.Use deactivated (neutral) silica gel or alumina for column chromatography. Minimize the time the compound is on the column.
Difficulty in Achieving High Purity (>99%) by Chromatography Alone Presence of a closely related impurity that is difficult to separate by chromatography.Follow chromatography with a final purification step such as recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).
Oily Product Instead of a Solid Residual solvent or the presence of impurities preventing crystallization.Ensure all solvent is removed under high vacuum. If the product is still an oil, attempt trituration with a non-polar solvent like hexane or pentane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities include unreacted starting materials, such as 2-mercaptobenzothiazole, and side products from the difluoromethylation reaction. A significant potential byproduct is difluoromethyl 2-isocyanophenyl sulfide, which can arise from an unexpected S-difluoromethylation-ring-opening elimination tandem reaction[1].

Q2: What is the recommended method for initial purification of the crude product?

A2: Flash column chromatography on silica gel is a standard initial purification method. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is often effective.

Q3: My compound appears to be degrading during purification. What steps can I take to mitigate this?

A3: Benzothiazole derivatives can sometimes be sensitive to prolonged exposure to acidic conditions or high temperatures. Consider using a neutral stationary phase like deactivated silica or alumina for chromatography. Also, ensure that solvent removal is performed at a reduced temperature.

Q4: Can I use crystallization as a primary purification method?

A4: Crystallization can be an effective purification technique, particularly for removing minor impurities after an initial chromatographic separation. The choice of solvent is critical and may require screening of various solvent systems.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural confirmation and can also be used for purity assessment with an internal standard. Liquid chromatography-mass spectrometry (LC-MS) is also useful for identifying the product and any impurities[2].

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane/ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the partially purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • If no crystals form, add a co-solvent of lower polarity (e.g., water, hexane) dropwise until turbidity persists, then reheat to dissolve and cool again.

  • Recrystallization Procedure:

    • Dissolve the bulk of the material in the minimum amount of the chosen hot solvent system.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Flash Column Chromatography 95-98%70-85%Good for removing major impurities and separating compounds with different polarities.Can be time-consuming; potential for product degradation on acidic silica.
Recrystallization >99%50-70% (after chromatography)Excellent for achieving high purity; removes closely related impurities.Lower yield; requires finding a suitable solvent system.
Preparative HPLC >99.5%40-60%Highest purity achievable; good for small quantities.Expensive; lower throughput.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product col_chrom Column Chromatography start->col_chrom Initial Cleanup purity_check Purity Check (HPLC, NMR) col_chrom->purity_check Assess Purity recrys Recrystallization recrys->purity_check Re-assess Purity purity_check->recrys <99% Pure final_product Pure Product (>99%) purity_check->final_product >99% Pure

Caption: Purification workflow for this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Chromatography? cause1 Co-eluting Impurity start->cause1 cause2 Product Degradation start->cause2 cause3 Overloaded Column start->cause3 sol1 Change Solvent System or Stationary Phase cause1->sol1 Try sol3 Recrystallize cause1->sol3 Or sol2 Use Neutral Silica/Alumina cause2->sol2 Implement sol4 Reduce Sample Load cause3->sol4 Action

Caption: Troubleshooting logic for chromatographic purification issues.

References

Stability issues of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A1: A decrease in concentration suggests potential degradation of the compound. Stability can be influenced by several factors including the solvent system, pH, temperature, and exposure to light and oxygen. We recommend performing systematic stability studies to identify the cause.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure, potential degradation pathways include hydrolysis of the sulfanyl group, oxidation of the sulfur atom, and cleavage of the benzothiazole ring under harsh conditions.[1][2][3] The difluoromethyl group is generally stable, but the C-S bond can be susceptible to nucleophilic attack.

Q3: How can I prevent the degradation of my compound in solution?

A3: To minimize degradation, it is advisable to prepare fresh solutions before use. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or -20°C), protected from light, and purged with an inert gas like nitrogen or argon to prevent oxidation. The choice of an appropriate, non-reactive solvent is also critical.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules. It allows for the separation and quantification of the parent compound and any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradants.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms: Significant loss of the parent compound within hours of preparation in aqueous buffer systems.

Possible Causes:

  • Hydrolysis: The sulfanyl linkage may be susceptible to hydrolysis, especially at non-neutral pH.

  • pH Effects: The stability of the benzothiazole ring and the sulfanyl group can be pH-dependent.

Troubleshooting Steps:

  • pH Profiling: Conduct a study to assess the stability of the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) to determine the optimal pH range for stability.

  • Aprotic Solvents: If compatible with your experimental design, consider using aprotic organic solvents like DMSO or acetonitrile for stock solutions and minimize the time the compound spends in aqueous media.

  • Low Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.

Issue 2: Inconsistent Results Between Experiments

Symptoms: High variability in experimental outcomes when using solutions of this compound prepared at different times.

Possible Causes:

  • Oxidative Degradation: The sulfur atom can be prone to oxidation, especially if solutions are not handled under inert conditions.

  • Photodegradation: Exposure to ambient or UV light can induce degradation.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., using nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Use amber vials or wrap containers with aluminum foil to protect solutions from light.

  • Fresh Solutions: Always prepare solutions fresh for each experiment to ensure consistency.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[4][5][6]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

General Procedure:

  • Prepare a stock solution of this compound in acetonitrile or another suitable organic solvent.

  • For each stress condition, dilute the stock solution into the respective stress medium.

  • Analyze the samples by HPLC at initial time point (t=0) and at subsequent time points.

  • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Incubate the compound in 0.1 M HCl at 60°C.
Base Hydrolysis Incubate the compound in 0.1 M NaOH at 60°C.
Oxidation Treat the compound with 3% H₂O₂ at room temperature.[6][7]
Thermal Stress Expose a solid sample and a solution of the compound to 70°C.
Photostability Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
Sample HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl (60°C) 24852
0.1 M NaOH (60°C) 24703
3% H₂O₂ (RT) 24654
70°C (Solution) 72921
Photostability 72980

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC Analysis (t=0, t=x) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Analyze Data (% Degradation, Degradants) HPLC->Data Report Generate Stability Report Data->Report

Caption: Workflow for Forced Degradation Study.

Degradation_Pathway cluster_products Potential Degradation Products Parent 2-[(Difluoromethyl)sulfanyl]- 1,3-benzothiazole Hydrolysis_P 2-Mercaptobenzothiazole Parent->Hydrolysis_P Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_P1 Sulfoxide Derivative Parent->Oxidation_P1 Oxidation ([O]) Oxidation_P2 Sulfone Derivative Oxidation_P1->Oxidation_P2 Further Oxidation ([O])

Caption: Hypothetical Degradation Pathways.

References

Benzothiazole Synthesis Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of benzothiazole from 2-aminothiophenol. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzothiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in benzothiazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. Here are key areas to investigate:

  • Reaction Conditions: The condensation of 2-aminothiophenol with various reagents is sensitive to temperature, reaction time, and the catalytic system. For instance, some reactions may require elevated temperatures to proceed to completion, while others might benefit from milder, room temperature conditions to minimize byproduct formation. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Reagent Quality: 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of a disulfide dimer, reducing the amount of starting material available for the desired reaction.[1] It is advisable to use freshly purified 2-aminothiophenol or store it under an inert atmosphere. The purity of the coupling partner (e.g., aldehyde, carboxylic acid) is also critical.

  • Catalyst Choice: The selection of an appropriate catalyst can significantly impact the reaction yield. A wide range of catalysts, from Brønsted and Lewis acids to metal-based and nanoparticle catalysts, have been employed.[2][3][4][5] The optimal catalyst will depend on the specific substrates and reaction conditions. For example, zinc acetate dihydrate (Zn(OAc)₂·2H₂O) has been shown to be an efficient catalyst for the condensation of 2-aminothiophenols with various aldehydes under solvent-free conditions.[6]

  • Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of 2-aminothiophenol and improve the overall yield.[1]

Q2: I am observing significant byproduct formation in my reaction mixture. What are the likely side products and how can I minimize them?

Byproduct formation is a common challenge that complicates purification and reduces the yield of the desired benzothiazole. The nature of the side products often depends on the chosen synthetic route.

  • Unreacted Starting Materials: The most common impurities are often unreacted 2-aminothiophenol or its disulfide dimer.[1] Optimizing reaction time, temperature, or catalyst efficiency can help drive the reaction to completion and minimize residual starting materials.[1]

  • Benzothiazoline Intermediate: In the reaction with aldehydes, the initial product is a benzothiazoline intermediate, which is then oxidized to the final benzothiazole. Incomplete oxidation can lead to the presence of this intermediate in the final product mixture. The choice of oxidant and reaction conditions is crucial for efficient conversion.

  • Self-Condensation Products: In some cases, particularly when using highly reactive coupling agents, self-condensation of 2-aminothiophenol can occur, leading to undesired symmetrical urea or thiourea derivatives.[1] Controlled addition of the reagents can often mitigate this issue.

Q3: What are some recommended purification techniques for the synthesized benzothiazole?

The purification strategy for benzothiazole derivatives depends on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is a widely used technique for purifying 2-substituted benzothiazoles, especially when dealing with complex mixtures or when a high degree of purity is required.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Filtration and Washing: For reactions that yield a solid product with minimal impurities, simple filtration followed by washing with an appropriate solvent may be sufficient for purification.[7]

Experimental Protocols

Below are detailed methodologies for common benzothiazole synthesis protocols.

Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes using a Zinc Catalyst [6]

  • Reactants: A mixture of substituted 2-aminothiophenol (1 mmol), an aromatic, aliphatic, or heterocyclic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%) is prepared.

  • Reaction Conditions: The reaction mixture is heated under solvent-free conditions. The optimal temperature and reaction time should be determined by monitoring the reaction progress via TLC.

  • Work-up and Purification: After completion of the reaction, the product is typically isolated and purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis using L-Proline as a Catalyst [8][9]

  • Reactants: A mixture of 2-aminothiophenol (1 mmol), an aryl aldehyde or carboxylic acid (1 mmol), and L-proline (as catalyst) is prepared.

  • Reaction Conditions: The reaction is carried out under solvent-free conditions using microwave irradiation. Typical conditions involve heating at a specific power for a short duration.

  • Work-up and Purification: The product is extracted with a suitable solvent, and the organic layer is dried and concentrated. The crude product is then purified, usually by column chromatography.

Data Presentation

The following tables summarize quantitative data from various reported benzothiazole synthesis protocols.

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole

CatalystSolventTemperature (°C)Time (h)Yield (%)
Zn(OAc)₂·2H₂OSolvent-free800.5 - 196
L-Proline (Microwave)Solvent-free-0.08 - 0.1790-95
H₂O₂/HClEthanolRoom Temp0.75 - 185-94
Ionic LiquidSolvent-free800.17 - 0.4284-95
ZnO NanoparticlesSolvent-freeRoom Temp0.03 - 0.1379-91

Table 2: Influence of Substituents on Aldehydes on Reaction Yield

Aldehyde Substituent (R)CatalystYield (%)Reference
-HZn(OAc)₂·2H₂O96[6]
4-CH₃Zn(OAc)₂·2H₂O94[6]
4-OCH₃Zn(OAc)₂·2H₂O92[6]
4-ClZn(OAc)₂·2H₂O95[6]
4-NO₂Zn(OAc)₂·2H₂O93[6]

Visualizations

General Workflow for Benzothiazole Synthesis Troubleshooting

G start Low Yield or Impure Product check_reagents Check Reagent Purity (2-Aminothiophenol, Aldehyde/Acid) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst side_reactions Identify Potential Side Reactions check_reagents->side_reactions check_conditions->side_reactions check_catalyst->side_reactions purification Optimize Purification Method side_reactions->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common issues in benzothiazole synthesis.

Simplified Reaction Pathway for Benzothiazole Formation from 2-Aminothiophenol and an Aldehyde

G cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol intermediate Benzothiazoline Intermediate 2-Aminothiophenol->intermediate Condensation Aldehyde Aldehyde Aldehyde->intermediate product 2-Substituted Benzothiazole intermediate->product Oxidation

References

Overcoming low reactivity in nucleophilic difluoromethylation of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic difluoromethylation of 2-substituted benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this reaction, particularly in overcoming low reactivity and achieving desired product selectivity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am attempting a nucleophilic difluoromethylation on a 2-substituted benzothiazole using TMSCF₂H and a fluoride source, but I am observing low to no yield of the desired 2-difluoromethylated product. What could be the issue?

A1: Low reactivity of 2-substituted benzothiazoles in direct SNAr-type nucleophilic difluoromethylation is a known challenge. Instead of the expected C-difluoromethylation, an unprecedented S-difluoromethylation followed by a ring-opening elimination tandem reaction can occur, leading to the formation of difluoromethyl 2-isocyanophenyl sulfide as a major product.[1]

Potential Solutions:

  • Re-evaluate your difluoromethylating agent: The choice of the nucleophile is critical. The CF₂H⁻ anion generated from sources like TMSCF₂H has shown a propensity to induce the ring-opening reaction.[1] Consider using a different reagent that favors C-difluoromethylation.

  • Switch to a C-selective difluoromethylating reagent: The use of 2-pyridylsulfonyl difluoromethyl anion (2-PySO₂CF₂⁻) has been shown to successfully achieve C-difluoromethylation of 2-substituted benzothiazoles, avoiding the ring-opening pathway.[2][3]

Q2: My reaction with TMSCF₂H is yielding an unexpected product, difluoromethyl 2-isocyanophenyl sulfide. How can I confirm this and why is it happening?

A2: The formation of difluoromethyl 2-isocyanophenyl sulfide indicates that the reaction is proceeding via an S-difluoromethylation and subsequent ring-opening of the benzothiazole core.[1] This is a result of the unique reactivity of the CF₂H⁻ nucleophile with the benzothiazole substrate.[1]

Confirmation:

  • Characterize your product thoroughly using techniques like ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure of the isocyanide product.

Reason:

  • The reaction proceeds through a tandem S-difluoromethylation-ring-opening elimination pathway, which is a novel reactivity pattern for 2-substituted benzothiazoles.[1]

Q3: I want to perform the S-difluoromethylation and ring-opening reaction intentionally. How can I optimize the yield of difluoromethyl 2-isocyanophenyl sulfide?

A3: To favor the S-difluoromethylation and ring-opening pathway, you can optimize the reaction conditions as follows:

  • Reagents: Use (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source and a fluoride activator like cesium fluoride (CsF).[1]

  • Solvent: Dimethylformamide (DMF) is a suitable solvent for this transformation.[1]

  • Proton Source: The addition of a controlled amount of a proton source, such as water (around 0.7 equivalents), has been shown to be crucial.[1] Water quenches the unreacted difluoromethyl anion, preventing the decomposition of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What makes the nucleophilic difluoromethylation of 2-substituted benzothiazoles challenging?

A1: The primary challenge lies in the competing reaction pathways. While the intended reaction is a nucleophilic aromatic substitution (SNAr) at the C-2 position, the benzothiazole ring is susceptible to a ring-opening reaction when certain nucleophiles, like CF₂H⁻, are used.[1] Achieving selectivity for C-difluoromethylation over S-difluoromethylation and ring-opening is the key difficulty.

Q2: Are there alternative strategies to introduce a difluoromethyl group onto a benzothiazole ring?

A2: Yes, several strategies exist for difluoromethylation. For benzothiazoles, a divergent approach has been developed:

  • For S-difluoromethylation (ring-opening): Use of CF₂H⁻ generated from TMSCF₂H.[1]

  • For C-difluoromethylation: Use of 2-PySO₂CF₂⁻ as the nucleophile. This reagent has demonstrated high chemoselectivity for the desired C-2 substitution.[2][3]

  • Radical difluoromethylation: General methods for radical C-H difluoromethylation of heterocycles have also been developed and could be applicable.[4][5]

Q3: What is the role of the 2-pyridylsulfonyl group in the 2-PySO₂CF₂⁻ reagent for C-difluoromethylation?

A3: The 2-pyridylsulfonyl group modifies the reactivity of the difluoromethyl anion. This altered reactivity profile favors the SNAr pathway at the C-2 position of the benzothiazole, preventing the undesired ring-opening reaction that is observed with the simpler CF₂H⁻ anion.[2]

Q4: What are some general considerations for handling difluoromethylating agents?

A4: Many difluoromethylating agents can be sensitive to moisture and air.[6] It is important to handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Always refer to the safety data sheet (SDS) for the specific reagent you are using for proper handling and safety precautions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Divergent S- and C-Difluoromethylation of 2-Chloro-benzothiazole

ParameterS-Difluoromethylation (Ring-Opening)C-Difluoromethylation
Product Difluoromethyl 2-isocyanophenyl sulfide2-(Difluoromethyl)benzothiazole
Difluoromethyl Source TMSCF₂H2-PySO₂CF₂H
Activator/Base CsFCs₂CO₃
Solvent DMFCH₂Cl₂/HMPA
Temperature Room Temperature-78 °C to Room Temperature
Yield ~70%~72%

Data synthesized from the findings reported in Wang et al., Org. Lett. 2021, 23, 21, 8554–8558.[1]

Experimental Protocols

Protocol 1: Synthesis of Difluoromethyl 2-isocyanophenyl sulfide (S-Difluoromethylation/Ring-Opening)

This protocol is adapted from Wang et al., Org. Lett. 2021.[1]

  • To a dried Schlenk tube under a nitrogen atmosphere, add 2-chlorobenzothiazole (0.2 mmol, 1.0 equiv), CsF (0.6 mmol, 3.0 equiv), and anhydrous DMF (1.0 mL).

  • Add H₂O (0.14 mmol, 0.7 equiv) to the mixture.

  • Add TMSCF₂H (0.6 mmol, 3.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethyl 2-isocyanophenyl sulfide.

Protocol 2: Synthesis of 2-(Difluoromethyl)benzothiazole (C-Difluoromethylation)

This protocol is adapted from the strategy for C-difluoromethylation described by Wang et al., Org. Lett. 2021.[1]

  • To a dried Schlenk tube under a nitrogen atmosphere, add 2-chlorobenzothiazole (0.2 mmol, 1.0 equiv), 2-PySO₂CF₂H (0.4 mmol, 2.0 equiv), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

  • Add a mixture of anhydrous CH₂Cl₂ (1.5 mL) and HMPA (0.5 mL).

  • Cool the reaction mixture to -78 °C and stir for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 10 hours.

  • After completion, quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting intermediate is then treated with KOH (13 equiv) in methanol at room temperature for 30 minutes to yield the final 2-difluoromethyl benzothiazole product after purification.

Visualizations

G cluster_start Starting Material cluster_reagents Difluoromethylating Reagents cluster_products Potential Products 2-Substituted Benzothiazole 2-Substituted Benzothiazole TMSCF2H / CsF TMSCF₂H / CsF 2-PySO2CF2H / Base 2-PySO₂CF₂H / Base S-Difluoromethylation\n(Ring-Opening Product) S-Difluoromethylation (Ring-Opening Product) TMSCF2H / CsF->S-Difluoromethylation\n(Ring-Opening Product) Leads to C-Difluoromethylation\n(Desired SNAr Product) C-Difluoromethylation (Desired SₙAr Product) 2-PySO2CF2H / Base->C-Difluoromethylation\n(Desired SNAr Product) Leads to

Caption: Divergent reactivity in the difluoromethylation of 2-substituted benzothiazoles.

G start Low or No Yield of 2-Difluoromethyl Benzothiazole check_product Analyze Crude Reaction Mixture: What is the major product? start->check_product ring_opened Major product is Difluoromethyl 2-isocyanophenyl sulfide check_product->ring_opened Ring-Opened Product no_reaction Starting material recovered or complex mixture check_product->no_reaction No Desired Product solution_ring_opening Issue: Incorrect nucleophile for C-difluoromethylation. Solution: Switch to 2-PySO₂CF₂⁻ reagent. ring_opened->solution_ring_opening solution_no_reaction Issue: Sub-optimal reaction conditions. Solution: Check reagent quality, solvent purity, and reaction temperature. no_reaction->solution_no_reaction

Caption: Troubleshooting workflow for low reactivity in C-difluoromethylation.

References

Minimizing byproduct formation in the synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzothiazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and the formation of impurities during benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Formation of Dark, Insoluble Byproducts and Low Yield

Question: My reaction mixture is turning dark and forming a tarry, insoluble material, resulting in a very low yield of the desired benzothiazole. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble materials often indicates polymerization or dimerization of the 2-aminothiophenol starting material.[1] This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1]

Potential Causes & Solutions

Potential CauseRecommended Solution
Oxidation of 2-aminothiophenol Use freshly purified 2-aminothiophenol for your reaction. If possible, purify it by distillation or recrystallization before use to remove oxidized impurities.[1]
Exposure to Air (Oxygen) Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]
Harsh Reaction Conditions Avoid excessively high temperatures, which can promote unwanted side reactions. Consider stepwise heating or running the reaction at a lower temperature for a longer duration.[1]
Strong Oxidizing Agents If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]

Issue 2: Presence of Higher Molecular Weight Byproducts (Dimerization)

Question: My analysis shows a significant byproduct with a higher molecular weight than my expected product, suggesting dimerization has occurred. How can I minimize this?

Answer: Dimerization can occur through various pathways, including the intermolecular reaction of intermediates.[1] This is more likely when the desired intramolecular cyclization is slow or when the concentration of reactive intermediates is high.

Potential Causes & Solutions

Potential CauseRecommended Solution
High Concentration of Reactants Higher concentrations can increase the likelihood of intermolecular collisions. Try lowering the concentration of your reactants.
Reaction Pathway Competition The reaction conditions may be favoring an intermolecular reaction pathway. Experiment with different catalysts or solvents to selectively promote the desired intramolecular cyclization.[1] Modern approaches using catalysts in the absence of solvents can also increase selectivity.[3]
Slow Intramolecular Cyclization If the intramolecular cyclization is slow, reactive intermediates have more opportunity to react with each other. Slow addition of one of the reactants can help maintain a low concentration of these intermediates, thus minimizing dimerization.[1]

Issue 3: Incomplete Cyclization and Presence of Intermediates

Question: My analytical data (e.g., NMR, LC-MS) indicates the presence of an intermediate that has not fully cyclized to the final benzothiazole. How can I drive the reaction to completion?

Answer: Incomplete cyclization often results in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[1] This is typically due to insufficient oxidation of the benzothiazoline intermediate.

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficient Oxidant The amount or strength of the oxidizing agent may not be sufficient. Consider increasing the amount of oxidant or using a stronger one.
Insufficient Reaction Time The reaction may not have been allowed to proceed long enough for the final oxidation step to occur. Monitor the reaction progress using TLC and consider extending the reaction time.[1][4]
Steric Hindrance Bulky substituents on the starting materials may hinder the final aromatization step.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) might be necessary, but this should be balanced against the risk of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in benzothiazole synthesis?

A1: The most frequently encountered side reactions include:

  • Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and lowers the yield.[1]

  • Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1]

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]

Q2: How can I improve the yield of my benzothiazole synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants.[2][4]

  • Use an Inert Atmosphere: To prevent oxidation of the 2-aminothiophenol starting material, perform the reaction under nitrogen or argon.[1][2]

  • Choose the Right Catalyst: The choice of catalyst can significantly impact yield and selectivity. Modern methods utilize a range of catalysts, including metal-based catalysts and green catalysts, to improve efficiency.[3][5]

  • Ensure Purity of Starting Materials: Use freshly purified 2-aminothiophenol to avoid side reactions from oxidized impurities.[1]

Q3: My reaction is clean, but the final product is difficult to purify. What are some effective purification strategies?

A3: Purification of benzothiazole derivatives can be challenging due to the similar polarities of the product and any unreacted starting materials or byproducts.

  • Acid-Base Extraction: If your product and the impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective initial purification step.[1]

  • Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your desired compound.[1]

  • Column Chromatography: For difficult separations, column chromatography on silica gel is a standard method.[1]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Aldehydes

This protocol is a general method that can be adapted for various aldehydes.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, a few drops of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. Heat the solution briefly and then filter it while hot to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. For better recovery, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-chlorobenzothiazole

Temperature (°C)Reaction Time (hours)Yield (%)Reference
45-501.5-[2]
then 65-70692[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Aminothiophenol and Aldehyde/Carboxylic Acid start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Cool and Isolate Crude Product reaction->workup purification Purify by Recrystallization or Chromatography workup->purification end Pure Benzothiazole Derivative purification->end

Caption: General experimental workflow for the synthesis of benzothiazole derivatives.

Troubleshooting_Byproducts cluster_issue Identify Primary Issue cluster_solution Implement Solution start Low Yield or Impure Product dark_precipitate Dark/Tarry Precipitate? start->dark_precipitate high_mw High MW Byproduct? dark_precipitate->high_mw No solution_oxidation Use Fresh 2-Aminothiophenol Run under Inert Atmosphere Control Temperature dark_precipitate->solution_oxidation Yes incomplete_reaction Incomplete Reaction? high_mw->incomplete_reaction No solution_dimerization Lower Reactant Concentration Slow Reagent Addition Change Catalyst/Solvent high_mw->solution_dimerization Yes solution_incomplete Increase Reaction Time Increase Oxidant Amount Optimize Temperature incomplete_reaction->solution_incomplete Yes end Improved Synthesis incomplete_reaction->end No solution_oxidation->end solution_dimerization->end solution_incomplete->end

Caption: Troubleshooting decision tree for minimizing byproduct formation.

Byproduct_Pathways cluster_pathways Reaction Pathways cluster_byproducts Byproduct Formation cluster_products Products start 2-Aminothiophenol desired_path Desired Reaction with Aldehyde/Carboxylic Acid start->desired_path oxidation Oxidation start->oxidation dimerization Dimerization start->dimerization incomplete_cyclization Incomplete Cyclization desired_path->incomplete_cyclization benzothiazole Benzothiazole (Desired Product) desired_path->benzothiazole disulfide Disulfide Dimer/Polymer oxidation->disulfide dimer_product Dimeric Byproduct dimerization->dimer_product benzothiazoline Benzothiazoline incomplete_cyclization->benzothiazoline

Caption: Common byproduct formation pathways in benzothiazole synthesis.

References

Technical Support Center: Regioselective S- and C-Difluoromethylation of Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the S- and C-difluoromethylation of 2-substituted benzothiazoles. Our aim is to help researchers, scientists, and drug development professionals overcome common challenges and improve the regioselectivity of their reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the difluoromethylation of benzothiazoles.

ProblemQuestionPossible Cause(s)Suggested Solution(s)
Poor Regioselectivity Q1: My reaction is producing a mixture of S- and C-difluoromethylated products. How can I improve the regioselectivity? The choice of difluoromethylating reagent and reaction conditions is critical for controlling regioselectivity. The CF₂H⁻ nucleophile favors S-difluoromethylation with ring opening, while the 2-PySO₂CF₂⁻ nucleophile favors C-difluoromethylation via an SNAr reaction.[1][2]- For selective S-difluoromethylation, use TMSCF₂H as the difluoromethyl source with a suitable fluoride source (e.g., CsF) and a controlled amount of a proton source like water.[1] - For selective C-difluoromethylation, use 2-pyridylsulfonyl difluoromethane (2-PySO₂CF₂H) as the reagent.[1][2]
Low or No Yield Q2: I am not getting the expected product yield for the S-difluoromethylation reaction. What could be the reason? Several factors can contribute to low yields in the S-difluoromethylation reaction. These include the choice of base, the amount of proton source, and the stability of the product under the reaction conditions.[1]- Base Selection: Ensure you are using an effective base to activate the Si-CF₂H bond. CsF has been shown to be more efficient than TBAT, KF, K₂CO₃, and CsOH.[1] - Proton Source: The presence of a controlled amount of a proton source, such as water (0.7 equivalents), is crucial. It quenches the unreacted difluoromethyl anion, preventing the decomposition of the desired product.[1] In the complete absence of a proton source, the product can decompose.[1] - Reagent Equivalents: Use a sufficient excess of the difluoromethylating reagent (e.g., 3 equivalents of TMSCF₂H).[1]
Product Decomposition Q3: My desired S-difluoromethylated product (difluoromethyl 2-isocyanophenyl sulfide) seems to be decomposing. Why is this happening and how can I prevent it? The product of the S-difluoromethylation and ring-opening reaction is susceptible to decomposition in the presence of excess unreacted difluoromethyl anion.[1]The key is to add a proton source to the reaction mixture to quench the excess difluoromethyl anion, thus forming the more stable CH₂F₂.[1] Careful optimization of the amount of the proton source is necessary; for example, 0.7 equivalents of water has been found to be optimal in certain cases.[1]
Incomplete Conversion Q4: The C-difluoromethylation reaction is not going to completion. How can I improve the conversion rate? Incomplete conversion in the C-difluoromethylation reaction could be due to the reactivity of the leaving group on the benzothiazole substrate or insufficient reaction time/temperature.- Leaving Group: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A good electron-withdrawing leaving group at the C-2 position of the benzothiazole is necessary. Groups like -SO₂Me or -SO₂Ph are effective.[1] - Reaction Conditions: Ensure the reaction is running at the optimal temperature and for a sufficient amount of time as specified in the protocol. For the conversion of the intermediate to the final C-difluoromethylated product, a base like KOH in methanol at room temperature for about 30 minutes has been shown to be effective.[1]

Frequently Asked Questions (FAQs)

Q5: What is the key factor that determines whether S- or C-difluoromethylation occurs on a 2-substituted benzothiazole?

The regioselectivity is primarily determined by the nature of the difluoromethylating nucleophile used.[1][2][3] A "naked" difluoromethyl anion (CF₂H⁻), typically generated from TMSCF₂H and a fluoride source, is highly reactive and leads to S-difluoromethylation followed by a ring-opening elimination tandem.[1] In contrast, a more complex nucleophile like the 2-pyridylsulfonyl difluoromethyl carbanion (2-PySO₂CF₂⁻) is less reactive and selectively participates in a nucleophilic aromatic substitution (SNAr) reaction at the C-2 position, resulting in C-difluoromethylation.[1][2]

Q6: Why is the difluoromethyl (-CF₂H) group important in drug development?

The -CF₂H group is a valuable moiety in medicinal chemistry for several reasons:

  • Bioisostere: It can act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4]

  • Improved Properties: Introducing a -CF₂H group can enhance a molecule's membrane permeability, metabolic stability, and binding affinity to target receptors.[4][5]

  • Hydrogen Bonding: The acidic proton of the -CF₂H group can participate in weak hydrogen bonding, which can influence the biological activity of the parent compound.[4]

Q7: What is the role of water in the S-difluoromethylation reaction using TMSCF₂H?

In the S-difluoromethylation of 2-substituted benzothiazoles with TMSCF₂H and CsF, a controlled amount of water acts as a crucial proton source.[1] It quenches the excess, highly reactive difluoromethyl anion (CF₂H⁻) to form difluoromethane (CH₂F₂). This prevents the decomposition of the desired ring-opened product, difluoromethyl 2-isocyanophenyl sulfide, which is otherwise unstable in the presence of the unreacted CF₂H⁻ anion.[1]

Q8: Are there other types of difluoromethylation reactions besides nucleophilic methods?

Yes, difluoromethylation can be achieved through various strategies, including:

  • Electrophilic Difluoromethylation: These methods use reagents that deliver an electrophilic "CF₂H⁺" equivalent to electron-rich substrates.[4][6]

  • Radical Difluoromethylation: These reactions involve the generation of a difluoromethyl radical (•CF₂H) which can then react with the substrate.[7][8][9] This approach is particularly useful for the C-H difluoromethylation of heteroarenes.[9]

Experimental Protocols

Protocol 1: Selective S-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole

This protocol is adapted from the work of Wang et al.[1]

Materials:

  • 2-(Methylsulfonyl)benzothiazole (1a)

  • (Difluoromethyl)trimethylsilane (TMSCF₂H) (2)

  • Cesium fluoride (CsF)

  • Water (H₂O)

  • Dimethylformamide (DMF)

  • Trifluorotoluene (PhCF₃) as an internal standard for ¹⁹F NMR

Procedure:

  • To a reaction vial, add 2-(methylsulfonyl)benzothiazole (1a, 0.2 mmol, 1 equiv).

  • Add dimethylformamide (DMF, 1 mL).

  • Add (difluoromethyl)trimethylsilane (2, 0.6 mmol, 3 equiv).

  • Add cesium fluoride (CsF, 0.6 mmol, 3 equiv).

  • Add water (0.14 mmol, 0.7 equiv).

  • Stir the reaction mixture at room temperature for 3 hours.

  • After completion, the yield can be determined by ¹⁹F NMR spectroscopy using trifluorotoluene as an internal standard.

Protocol 2: Selective C-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole

This protocol is a two-step procedure adapted from the work of Wang et al.[1]

Step 1: Formation of the Intermediate Materials:

  • 2-(Methylsulfonyl)benzothiazole (1a)

  • 2-((Difluoromethyl)sulfonyl)pyridine

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Dichloromethane (CH₂Cl₂)

  • Hexamethylphosphoramide (HMPA)

Procedure:

  • To a reaction vial, add 2-(methylsulfonyl)benzothiazole (1a, 0.2 mmol, 1 equiv).

  • Add a solvent mixture of dichloromethane (CH₂Cl₂) and hexamethylphosphoramide (HMPA).

  • Cool the mixture to -78 °C.

  • Add 2-((difluoromethyl)sulfonyl)pyridine and potassium bis(trimethylsilyl)amide (KHMDS).

  • Stir the reaction at -78 °C for 2 hours to form the intermediate product 5a.

Step 2: Conversion to the Final Product Materials:

  • Intermediate product from Step 1

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Dissolve the isolated intermediate from Step 1 in methanol.

  • Add potassium hydroxide (KOH, 13 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • The reaction will yield the C-difluoromethylated benzothiazole (6a).

Data Summary

Table 1: Optimization of S-Difluoromethylation of 2-(Methylsulfonyl)benzothiazole (1a) [1]

EntryBase (3 equiv)Additive (0.7 equiv)Yield of 3a (%)*
1CsF-24
2CsFH₂O70
3CsFMeOH53
4TBATH₂O35
5KFH₂O<10
6K₂CO₃H₂O21
7CsOHH₂O45

*Yields were determined by ¹⁹F NMR spectroscopy using PhCF₃ as an internal standard.

Table 2: Regioselective Synthesis of S- and C-Difluoromethylated Products [1]

SubstrateProduct TypeReagent SystemYield (%)
2-(Methylsulfonyl)benzothiazoleS-difluoromethylation (Ring-opening)TMSCF₂H, CsF, H₂O, DMF70
2-(Phenylsulfonyl)benzothiazoleS-difluoromethylation (Ring-opening)TMSCF₂H, CsF, H₂O, DMF65
2-(Methylsulfonyl)benzothiazoleC-difluoromethylation (SNAr)2-PySO₂CF₂H, KHMDS; then KOH72**
2-ChlorobenzothiazoleS-difluoromethylation (Ring-opening)TMSCF₂H, CsF, H₂O, DMF59*

*Yields determined by ¹⁹F NMR spectroscopy. **Isolated yield.

Visualizations

S_vs_C_Difluoromethylation cluster_S S-Difluoromethylation Pathway cluster_C C-Difluoromethylation Pathway S_start 2-Substituted Benzothiazole S_prod Difluoromethyl 2-isocyanophenyl sulfide S_start->S_prod S-Difluoromethylation & Ring-Opening-Elimination S_reagent TMSCF₂H, CsF, H₂O S_reagent->S_start C_start 2-Substituted Benzothiazole C_prod 2-Difluoromethyl Benzothiazole C_start->C_prod SNAr Reaction C_reagent 2-PySO₂CF₂H, Base C_reagent->C_start

Caption: Divergent pathways for S- and C-difluoromethylation of benzothiazoles.

Decision_Workflow start Start: Choose Desired Regioisomer q_isomer Desired Product? start->q_isomer s_path Select S-Difluoromethylation (Ring Opening) Protocol q_isomer->s_path S-CF₂H (Isocyanide) c_path Select C-Difluoromethylation (SNAr) Protocol q_isomer->c_path C-CF₂H (Benzothiazole) s_reagents Reagents: - TMSCF₂H - CsF - H₂O (0.7 eq) - DMF s_path->s_reagents c_reagents Reagents: - 2-PySO₂CF₂H - KHMDS - CH₂Cl₂/HMPA - Then KOH/MeOH c_path->c_reagents s_product Product: Difluoromethyl 2-isocyanophenyl sulfide s_reagents->s_product c_product Product: 2-Difluoromethyl Benzothiazole c_reagents->c_product

Caption: Workflow for selecting the appropriate difluoromethylation protocol.

References

Technical Support Center: Enhancing the Solubility of Benzothiazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor solubility of benzothiazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my benzothiazole compounds have such low aqueous solubility?

A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. These compounds often possess a rigid, aromatic core, which contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate them effectively. Their hydrophobic nature is a primary reason for their poor solubility in aqueous-based biological assay buffers.[1]

Q2: What is the first and most common step to solubilize a new benzothiazole compound for an in vitro assay?

A2: The universally recommended first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its compatibility with most biological assays at low final concentrations (typically ≤0.5% v/v).[1]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and what should I do?

A3: This common issue is known as "crashing out" or "antisolvent precipitation."[1] It occurs because the compound, which is stable in the high-concentration DMSO environment, becomes insoluble when the DMSO is diluted into the aqueous buffer. To mitigate this, you can try several strategies:

  • Lower the final concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Optimize the final DMSO concentration: While aiming for the lowest possible concentration to avoid solvent toxicity, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary to maintain solubility.

  • Use pre-warmed buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes prevent precipitation.

  • Employ serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution.

Q4: How does the pH of the assay buffer affect the solubility of my benzothiazole compound?

A4: The pH of the aqueous buffer can significantly impact the solubility of ionizable benzothiazole compounds. If your compound has a basic amine group, its solubility will likely increase in more acidic conditions (lower pH) due to the formation of a more soluble salt.[2] Conversely, if it has an acidic functional group, solubility will be higher in more basic conditions (higher pH). It's crucial to consider the pKa of your compound and the pH of your assay buffer. However, be cautious as significant pH changes can affect cell viability and assay performance.[1]

Q5: What are more advanced strategies if co-solvents and pH adjustments are not sufficient or interfere with my assay?

A5: For particularly challenging compounds, you can explore the use of formulation excipients:

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when preparing benzothiazole compounds for biological assays.

Problem: Compound Precipitation Upon Dilution

Workflow for Troubleshooting Precipitation:

G start Start: Poorly Soluble Benzothiazole Compound prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc optimize_dmso Optimize Final DMSO Concentration (≤0.5%) troubleshoot->optimize_dmso prewarm Use Pre-warmed (37°C) Buffer troubleshoot->prewarm serial_dilution Perform Serial Dilutions troubleshoot->serial_dilution advanced Advanced Strategies lower_conc->advanced optimize_dmso->advanced prewarm->advanced serial_dilution->advanced surfactants Use Surfactants (e.g., Tween® 20) advanced->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrins ph_adjust Adjust Buffer pH (if compound is ionizable) advanced->ph_adjust

Caption: A workflow for troubleshooting compound precipitation.

Problem: Low or Inconsistent Biological Activity

Low or inconsistent activity can be a direct consequence of poor solubility, leading to a lower-than-expected concentration of the compound in the assay.

Logical Flow for Investigating Low Activity:

G start Observation: Low/Inconsistent Activity check_solubility Confirm Compound is Fully Solubilized in Assay Media start->check_solubility precipitation Visible Precipitation? check_solubility->precipitation yes_precipitate Address Precipitation (See Troubleshooting Guide) precipitation->yes_precipitate Yes no_precipitate No Visible Precipitation precipitation->no_precipitate No kinetic_assay Perform Kinetic Solubility Assay no_precipitate->kinetic_assay solubility_limit Is Assay Concentration Below Kinetic Solubility Limit? kinetic_assay->solubility_limit yes_soluble Solubility is Likely Not the Issue. Investigate Other Factors (e.g., Compound Stability, Target Engagement) solubility_limit->yes_soluble Yes no_insoluble Reduce Assay Concentration or Use Advanced Solubilization Strategies solubility_limit->no_insoluble No PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (Proliferation, Differentiation) ERK->TranscriptionFactors Activation Benzothiazole Benzothiazole Derivative Benzothiazole->ERK Inhibition NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->GeneExpression Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibition

References

Technical Support Center: Column Chromatography Purification of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of benzothiazole compounds using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of benzothiazole derivatives.

Problem Potential Cause Solution
Poor or No Separation of Compounds Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in compounds either eluting too quickly or not at all.Optimize the Mobile Phase: • Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound for good separation. • Common solvent systems for benzothiazoles include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][2] • For polar benzothiazole salts, a more polar mobile phase like dichloromethane/methanol or ethyl acetate/methanol is often effective.[3]
Column Overloading: Too much sample applied to the column for its size.Reduce Sample Load: • As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase. • If overloading is suspected, reduce the amount of sample or use a larger column.
Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow.Repack the Column: • Ensure the silica gel or alumina is packed as a uniform slurry to avoid air bubbles and channels. • The column should never be allowed to run dry.
Compound is Stuck on the Column High Polarity of the Compound: Some benzothiazole derivatives, particularly salts or those with multiple heteroatoms, can be very polar and interact strongly with the silica gel.Increase Solvent Polarity: • Gradually increase the polarity of the eluent. Adding a small percentage of methanol (1-10%) to a dichloromethane or ethyl acetate mobile phase can help elute highly polar compounds.[1] • Caution: Using more than 10% methanol with silica gel can lead to dissolution of the stationary phase.[1]
Acid-Base Interactions: Benzothiazoles are basic and can interact strongly with the acidic surface of silica gel.Modify the Stationary or Mobile Phase: • Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. • Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on basic compounds.[4]
Peak Tailing in Fractions Strong Analyte-Stationary Phase Interaction: As mentioned above, the basic nature of benzothiazoles can lead to strong interactions with silica.Use a Mobile Phase Modifier: • The addition of triethylamine to the eluent can significantly improve peak shape for basic compounds. • Consider an Alternative Stationary Phase: Alumina can sometimes provide better peak shapes for basic molecules.[4]
Column Overloading: Can cause tailing as well as poor separation.Decrease the amount of sample loaded onto the column.
Low Yield of Purified Compound Compound Degradation on Silica: The acidic nature of silica gel can cause degradation of sensitive benzothiazole derivatives.Minimize Contact Time: • Run the column more quickly (flash chromatography) to reduce the time the compound is in contact with the silica. • Use a Deactivated Stationary Phase: Use neutral silica gel or alumina.[4] • Test compound stability on a small amount of silica before committing the bulk of the material to the column.
Irreversible Adsorption: The compound may be too polar and bind irreversibly to the column.Perform a "Column Flush": • If the compound is not eluting with the optimized solvent system, try flushing the column with a very polar solvent, like 10-20% methanol in dichloromethane, to recover the material.
Loss During Workup: Compound may be lost during solvent removal or transfers.Careful Handling: • Be meticulous during the combination of fractions and solvent evaporation. • Ensure the compound is not volatile and being lost during rotary evaporation.
Colored Impurities Co-elute with the Product Similar Polarity of Impurities: The colored byproducts have similar chromatographic behavior to the target compound.Pre-purification Step: • Consider treating the crude material with activated charcoal before chromatography to remove highly colored, non-polar impurities.[3] • Recrystallization prior to chromatography can also be an effective way to remove some impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent system for my benzothiazole derivative?

A1: The best starting point is to use Thin Layer Chromatography (TLC). A common and versatile solvent system to start with is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For more polar benzothiazoles, a system of dichloromethane and methanol is a good choice. A good separation is often achieved when the desired compound has an Rf value between 0.2 and 0.4.

Q2: My benzothiazole compound is a salt (e.g., hydrochloride). How does this affect my purification strategy?

A2: Benzothiazole salts are significantly more polar than their free-base counterparts. Therefore, you will need a more polar mobile phase for elution. A normal-phase silica gel column can still be effective, but you will likely need to use solvent systems such as dichloromethane/methanol or ethyl acetate/methanol.[3] Due to their polarity, these compounds may streak on TLC plates; adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve the spot shape.

Q3: I see streaking on my TLC plate. What does this mean for my column chromatography?

A3: Streaking on a TLC plate often indicates that the compound is interacting very strongly with the stationary phase, which can lead to peak tailing and poor separation on a column. This is common with basic compounds like benzothiazoles on acidic silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent for both TLC and column chromatography.

Q4: Should I use silica gel or alumina for purifying my benzothiazole compound?

A4: Silica gel is the most common stationary phase and is a good first choice for most benzothiazole purifications. However, because silica gel is acidic, it can sometimes cause degradation or irreversible adsorption of basic compounds. If you experience these issues, switching to neutral or basic alumina is a good alternative.[4]

Q5: How much crude material can I load onto my column?

A5: The loading capacity depends on the difficulty of the separation. A general guideline for a standard silica gel column is to load an amount of crude material that is 1-5% of the weight of the silica gel. For difficult separations (compounds with very close Rf values), you should aim for a lower loading percentage (around 1%).

Q6: What is "dry loading" and when should I use it?

A6: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before placing it on top of the column. This is a useful technique when your compound is not very soluble in the initial, non-polar eluent. To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the packed column.

Data Presentation

The following tables summarize representative quantitative data for the purification of benzothiazole compounds. Note that optimal conditions will vary depending on the specific derivative and the impurities present.

Table 1: Representative Solvent Systems for Benzothiazole Purification

Benzothiazole Derivative Type Stationary Phase Mobile Phase System Typical Gradient Reference(s)
General 2-substituted benzothiazolesSilica GelEthyl Acetate / HexaneStart with 5-10% Ethyl Acetate, gradually increase to 50-100%[1]
Silica GelDichloromethane / MethanolStart with 1-2% Methanol, gradually increase to 10%[5]
Benzothiazole Hydrochloride (polar)Silica GelDichloromethane / Methanol or Ethyl Acetate / MethanolIsocratic or shallow gradient with a higher starting polarity[3]
2-Amino-4-bromobenzothiazoleSilica GelEthyl Acetate / n-Hexane2:3 (v/v)[2]
tert-butyl (6-((1-methyl-1H-pyrazol-4-yl)thio)benzo[d]thiazol-2-yl)carbamateSilica GelPetroleum Ether / Ethyl Acetate5:1 (v/v)[6]

Table 2: Example Purification Parameters and Outcomes

Compound Stationary Phase Mobile Phase Yield Reference(s)
2-Amino-4-bromobenzothiazoleSilica GelEthyl Acetate / n-Hexane (2:3)63%[2]
2-Amino-7-bromobenzothiazoleSilica GelNot specified35%[2]
2-Amino-6-bromobenzothiazoleSilica GelNot specified68%[2]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Benzothiazole Derivative

This protocol outlines a general workflow for the purification of a moderately polar benzothiazole derivative using silica gel flash chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (typically 20-100g of silica per 1g of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed with a pipette.

    • Dry Loading: Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume in test tubes or vials.

    • Monitor the fractions by TLC to determine which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified benzothiazole compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Optimize Solvent System) pack Pack Column (Silica/Alumina Slurry) tlc->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC or HPLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure evaporate Solvent Evaporation combine->evaporate product Purified Benzothiazole evaporate->product

Caption: Experimental workflow for benzothiazole purification.

troubleshooting_tree start Problem Observed (e.g., Poor Separation) q1 Is Rf of target < 0.2 or > 0.4 on TLC? start->q1 sol1 Adjust Solvent Polarity q1->sol1 Yes q2 Is the compound basic? (e.g., contains amine groups) q1->q2 No sol2 Add Triethylamine (0.1-1%) to Mobile Phase q2->sol2 Yes q3 Are peaks tailing? q2->q3 No sol2a Consider using Alumina sol2->sol2a sol2->q3 sol3 Check for column overloading q3->sol3 Yes q4 Is yield low and compound not eluting? q3->q4 No sol4 Compound may be degrading or strongly adsorbed q4->sol4 Yes sol4a Use a less acidic stationary phase (Neutral Silica/Alumina) or flush column. sol4->sol4a

Caption: Troubleshooting decision tree for column chromatography.

References

Validation & Comparative

Comparative Analysis of Antifungal Efficacy: 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole vs. Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis between 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and the widely-used antifungal agent Fluconazole is currently challenging due to the limited availability of specific experimental data on the former compound in publicly accessible scientific literature. However, by examining the broader class of benzothiazole derivatives, a comparative overview can be constructed, highlighting their potential as antifungal agents, often benchmarked against standards like Fluconazole.

Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antifungal properties. Several studies have synthesized novel benzothiazole compounds and evaluated their efficacy against various fungal pathogens, demonstrating that this chemical scaffold is a promising foundation for the development of new antifungal drugs.

Comparative In Vitro Antifungal Activity

While data for this compound is not available, research on other benzothiazole derivatives reveals that their antifungal efficacy can be comparable, and in some instances superior, to Fluconazole against certain fungal strains. The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a summary table compiling data from various studies on different benzothiazole derivatives, contrasted with the activity of Fluconazole where reported.

Compound Class Fungal Strain MIC (µg/mL) Reference Compound Reference MIC (µg/mL) Source
Benzothiazole HybridsCandida albicansActive (MIC measured for active compounds)Fluconazole-
2-Imino-thiazolidin-4-one containing BenzothiazolesCandida albicansMore pronounced MIC values than other derivativesFluconazole-
Fluoro-benzothiazolo Imidazole DerivativesVarious FungiMIC values provided in studyGriseofulvin-
Substituted BenzothiazolesCandida albicansModerate ActivityKetoconazole-
Aryl-2-mercaptobenzothiazolesBotrytis cinerea0.65 - 0.75Triadimefon-

Note: This table is a representation of the antifungal potential of the benzothiazole class of compounds and does not contain data for this compound. The specific MIC values and fungal strains varied across studies.

Experimental Protocols

A standardized method for assessing the in vitro antifungal efficacy of novel compounds is crucial for comparative analysis. The following is a generalized experimental protocol based on the broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination
  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is further diluted in a culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Test Compounds: The benzothiazole derivative and Fluconazole are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. A series of twofold dilutions of these stock solutions are then prepared in the culture medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the diluted compounds, is inoculated with the prepared fungal suspension. The plates also include a positive control (fungal inoculum without any antifungal agent) and a negative control (culture medium only). The plates are then incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in antifungal drug testing and their mechanisms of action, diagrams can be highly effective.

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Strain Culturing inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep compound_prep Test Compound Dilution inoculation Inoculation of Microtiter Plates compound_prep->inoculation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination data_comparison Comparison with Fluconazole mic_determination->data_comparison

Antifungal susceptibility testing workflow.

Fluconazole, a member of the azole class of antifungals, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately inhibits fungal growth.

ergosterol_pathway Simplified Ergosterol Biosynthesis Pathway and Azole Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme catalyzes ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane fluconazole Fluconazole fluconazole->enzyme inhibits enzyme->ergosterol synthesis of

Azole antifungal mechanism of action.

Comparative study of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" with other benzothiazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the fungicidal performance of various benzothiazole derivatives. While specific experimental data for "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" is not publicly available in the reviewed scientific literature, this document summarizes the fungicidal efficacy of other notable benzothiazole compounds, offering valuable insights into their potential as antifungal agents.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal and agricultural chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities, including potent antifungal properties.[1] These compounds have garnered significant interest for the development of new fungicides to combat a range of plant and human pathogenic fungi.

In Vitro Fungicidal Activity of Benzothiazole Derivatives

The antifungal efficacy of benzothiazole derivatives has been demonstrated against a variety of fungal species. The following tables summarize the in vitro fungicidal activity, represented by half-maximal inhibitory concentration (IC50), half-maximal effective concentration (ED50), or minimum inhibitory concentration (MIC) values, of several benzothiazole compounds from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeFungal SpeciesIC50 / ED50 / MIC (µg/mL)Reference
2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones
2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinonePleurotus ostreatus, Aspergillus niger, Pythium aphanidermatum, Gaeumannomyces graminis, Fusarium graminearum, Pyricularia oryzae, Botrytis cinereaHigh Inhibition at 50 ppm[2]
2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinonePleurotus ostreatus, Aspergillus niger, Pythium aphanidermatum, Gaeumannomyces graminis, Fusarium graminearum, Pyricularia oryzae, Botrytis cinereaHigh Inhibition at 50 ppm[2]
Flavonoid Derivatives containing Benzothiazole
Compound N5Phomopsis sp.EC50: 12.9[3]
Compound N5Phytophthora capsicaEC50: 25.8[3]
Compound Y18Botrytis cinereaGood Activity[3]
Thiazole, Thiophene, and Pyrazole Derivatives containing Benzothiazole
Thiazole 3Aspergillus fumigatus, Fusarium oxysporumMIC: 6.25[4]
Pyrazolo[1,5-a]pyrimidine 21bAspergillus fumigatus, Fusarium oxysporumMIC: 6.25[4]
Thiophene 13Staphylococcus aureusMIC: 3.125[4]

Mechanisms of Antifungal Action

The fungicidal activity of benzothiazole derivatives is attributed to various mechanisms of action that disrupt essential cellular processes in fungi.

One of the key proposed mechanisms is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and cell death. Some benzothiazole-triazole hybrids have been shown to target and inhibit the enzyme lanosterol 14α-demethylase (CYP51) , a critical enzyme in the ergosterol biosynthesis pathway.

Another identified mechanism involves the disruption of cell membrane integrity . Certain benzothiazole derivatives can induce the production of endogenous reactive oxygen species (ROS) and increase malondialdehyde (MDA) content, leading to lipid peroxidation and leakage of cellular contents.

The following diagram illustrates a proposed signaling pathway for the antifungal action of certain benzothiazole derivatives that target the fungal cell membrane.

Proposed Mechanism of Action of Certain Benzothiazole Fungicides Benzothiazole Benzothiazole Derivative CellMembrane Fungal Cell Membrane Benzothiazole->CellMembrane Interacts with ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Induces LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage & Increased Permeability LipidPeroxidation->MembraneDamage CellularLeakage Leakage of Cellular Contents MembraneDamage->CellularLeakage CellDeath Fungal Cell Death CellularLeakage->CellDeath

Caption: Proposed mechanism of action for certain benzothiazole fungicides targeting the fungal cell membrane.

Experimental Protocols

The evaluation of the fungicidal activity of benzothiazole derivatives typically involves standardized in vitro and in vivo assays. Below are generalized protocols based on methodologies cited in the reviewed literature.

In Vitro Antifungal Assay: Mycelial Growth Inhibition (Agar Plate Method)

This method is widely used to determine the efficacy of a compound in inhibiting the growth of mycelial fungi.

Workflow for Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis MediaPrep Prepare Potato Dextrose Agar (PDA) Medium Mixing Incorporate Compound Dilutions into Molten PDA MediaPrep->Mixing CompoundPrep Dissolve Benzothiazole Derivative in a Solvent (e.g., DMSO) SerialDilution Prepare Serial Dilutions of the Compound CompoundPrep->SerialDilution SerialDilution->Mixing Plating Pour Amended PDA into Petri Dishes Mixing->Plating Inoculation Place a Fungal Mycelial Disc at the Center of Each Plate Plating->Inoculation Incubation Incubate Plates at Optimal Temperature (e.g., 25-28°C) Inoculation->Incubation Measurement Measure the Diameter of Fungal Growth Incubation->Measurement Calculation Calculate Percentage Inhibition and IC50 Value Measurement->Calculation

Caption: Generalized workflow for the in vitro mycelial growth inhibition assay.

Detailed Steps:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Preparation: Dissolve the test benzothiazole compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Incorporation into Media: Add the specified volume of each compound dilution to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. A control plate with the solvent alone is also prepared.

  • Plating: Pour the PDA, with and without the test compound, into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small disc (e.g., 5 mm diameter) of actively growing fungal mycelium, taken from the edge of a fresh culture, onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

  • Measurement: After a defined incubation period (e.g., 48-72 hours), or when the fungal growth in the control plate has reached a certain diameter, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

    • The IC50 value (the concentration of the compound that inhibits 50% of fungal growth) is then determined by probit analysis or by plotting the inhibition percentage against the log of the compound concentration.

In Vitro Antifungal Assay: Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

This method is often used for yeast and filamentous fungi to determine the lowest concentration of an antimicrobial agent that prevents visible growth.

Detailed Steps:

  • Media Preparation: Prepare a suitable liquid broth medium (e.g., Sabouraud Dextrose Broth or RPMI-1640).

  • Compound Preparation and Dilution: Prepare serial dilutions of the benzothiazole compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the microtiter plate at the appropriate temperature and for a sufficient duration to allow for growth in the control wells (without the compound).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.

Conclusion

The benzothiazole scaffold holds significant promise for the development of novel fungicides. The diverse derivatives synthesized and tested in various studies have demonstrated potent antifungal activity against a wide range of fungal pathogens. The mechanisms of action, including the inhibition of ergosterol biosynthesis and disruption of cell membrane integrity, provide a solid foundation for the rational design of new and more effective benzothiazole-based fungicides. While performance data for "this compound" remains elusive in the current body of scientific literature, the comparative data presented for other benzothiazole derivatives underscore the potential of this chemical class in addressing the ongoing challenges in fungal disease management. Further research and screening of a wider range of benzothiazole compounds are warranted to unlock their full potential.

References

In vivo validation of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antifungal activity of benzothiazole derivatives, offering a framework for the evaluation of novel compounds such as "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole". Due to the absence of publicly available in vivo data for this specific molecule, this document leverages published data from a structurally related benzothiazole, 6-amino-2-n-pentylthiobenzothiazole (APB), to illustrate the experimental validation process and potential efficacy benchmarks against established antifungal agents.

Comparative In Vivo Efficacy of a Benzothiazole Derivative

The following data summarizes the in vivo antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (APB) in a murine model of generalized candidosis, compared to the standard antifungal drug, ketoconazole.[1]

CompoundDosage (mg/kg)Survival Rate (14 days)Fungal Load in Kidney (CFU/g)
6-amino-2-n-pentylthiobenzothiazole (APB) 10025%Not Detected
Ketoconazole 5080%105 - 106
Control (untreated) N/A0%Not specified

Table 1: In vivo antifungal activity of APB and Ketoconazole in a murine model of generalized candidosis.[1]

Experimental Protocol: Murine Model of Generalized Candidosis

The following is a detailed methodology for a typical in vivo antifungal assay, based on the study of APB.[1] This protocol can serve as a template for the in vivo validation of "this compound".

1. Animal Model:

  • Species: Mouse

  • Strain: Specific pathogen-free (SPF)

  • Sex and Age: Typically female, 6-8 weeks old

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

2. Fungal Strain and Inoculum Preparation:

  • Organism: Candida albicans

  • Culture: The strain is grown on a suitable medium, such as Sabouraud Dextrose Agar, at 37°C for 24-48 hours.

  • Inoculum: A suspension of C. albicans is prepared in sterile saline and the concentration is adjusted to the desired level (e.g., 1 x 106 CFU/mL) using a hemocytometer.

3. Infection:

  • Mice are infected via intravenous (IV) injection of the C. albicans suspension into the lateral tail vein.

4. Treatment:

  • The test compound (e.g., "this compound"), a positive control (e.g., ketoconazole), and a vehicle control are administered to different groups of mice.

  • Route of Administration: Dependent on the compound's properties, but can include oral (PO), intraperitoneal (IP), or intravenous (IV).

  • Dosing Regimen: Treatment is typically initiated 24 hours post-infection and continued for a specified period (e.g., 7-14 days).

5. Efficacy Assessment:

  • Survival: The survival of the mice in each group is monitored daily for the duration of the study (e.g., 14-21 days).

  • Fungal Burden: At the end of the study, or at specific time points, a subset of mice from each group is euthanized. Target organs (e.g., kidneys, liver, spleen) are aseptically removed, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue).

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization C Infection (IV injection of Candida albicans) A->C B Fungal Culture and Inoculum Preparation B->C D Treatment Groups (Test Compound, Positive Control, Vehicle) C->D E Daily Treatment Administration D->E F Monitor Survival E->F Daily G Determine Fungal Burden in Organs E->G End of Study

In vivo antifungal experimental workflow.

Potential Antifungal Signaling Pathway Inhibition

While the precise mechanism of action for "this compound" is likely yet to be fully elucidated, many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway. This pathway is crucial for fungal cell membrane integrity. The diagram below illustrates a simplified representation of this pathway, a potential target for novel benzothiazole antifungals.

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azoles / Novel Benzothiazoles Azoles / Novel Benzothiazoles Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Azoles / Novel Benzothiazoles->Lanosterol 14-alpha-demethylase (CYP51) Inhibition

Simplified ergosterol biosynthesis pathway and potential inhibition.

Concluding Remarks

The in vivo data for the benzothiazole derivative APB demonstrates that this class of compounds possesses promising antifungal activity that warrants further investigation.[1] Although direct in vivo validation of "this compound" is not yet available in the public domain, the provided experimental framework and comparative data with a standard antifungal agent offer a valuable resource for researchers and drug development professionals. Future studies should aim to directly assess the in vivo efficacy, pharmacokinetics, and toxicity profile of "this compound" to fully characterize its therapeutic potential.

References

Cytotoxicity assessment of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" on human cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Benzothiazole Derivatives on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key enzymes involved in tumor progression.[1][2][3]

Comparative Cytotoxicity Data of Benzothiazole Derivatives

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values of several benzothiazole derivatives against a panel of human cancer cell lines, providing a benchmark for their cytotoxic potency.

CompoundCell LineCell TypeIC50 (µM)Reference
Compound 4a (a 2-substituted benzothiazole)PANC-1Pancreatic Cancer27 ± 0.24[4]
Compound 4b (a 2-substituted benzothiazole)PANC-1Pancreatic Cancer35 ± 0.51[4]
Gemcitabine (Positive Control)PANC-1Pancreatic Cancer52 ± 0.72[4]
Compound 4d (a benzothiazole-acylhydrazone)C6Rat Brain Glioma-[5] (Selective cytotoxic effect noted)
Compound 4a (a benzothiazole-thiazolidine derivative)C6Rat Brain Glioma0.03
Compound 4d (a benzothiazole-thiazolidine derivative)C6Rat Brain Glioma0.03
Compound 6b (a synthesized benzothiazole derivative)MCF-7Breast Adenocarcinoma5.15[6][7]
Compound 4 (a synthesized benzothiazole derivative)MCF-7Breast Adenocarcinoma8.64[6][7]
Compound 5c (a synthesized benzothiazole derivative)MCF-7Breast Adenocarcinoma7.39[6][7]
Compound 5d (a synthesized benzothiazole derivative)MCF-7Breast Adenocarcinoma7.56[6][7]
Cisplatin (Positive Control)MCF-7Breast Adenocarcinoma13.33[6][7]
YLT322 (a novel benzothiazole derivative)HepG2Hepatocellular Carcinoma0.39[1]
YLT322 A549Lung Carcinoma1.25[1]
YLT322 MCF-7Breast Adenocarcinoma2.11[1]
YLT322 HCT-116Colon Carcinoma3.54[1]
PB11 (a novel benzothiazole derivative)U87Glioblastoma< 0.05[8][9]
PB11 HeLaCervical Cancer< 0.05[8][9]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) MCF-7Breast CancerPotent activity[10] (Exhibited potent antiproliferative activity without a biphasic dose-response)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are protocols for key experiments commonly used in the assessment of anticancer compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • Test compound (Benzothiazole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[11]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8]

Materials:

  • Cell culture supernatant

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: Following treatment of cells with the test compound as described for the MTT assay, carefully collect the cell culture supernatant.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5]

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for assessing cytotoxicity and a key signaling pathway often implicated in the mechanism of action of benzothiazole derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Human Cancer Cell Lines) treatment Cell Treatment (Varying Concentrations) cell_culture->treatment compound_prep Compound Preparation (Benzothiazole Derivative) compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh apop Annexin V/PI Assay (Apoptosis) incubation->apop data Data Acquisition (Absorbance/Fluorescence) mtt->data ldh->data apop->data ic50 IC50 Determination data->ic50 pathway Mechanism of Action (e.g., Pathway Analysis) ic50->pathway

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT signaling pathway and potential inhibition by benzothiazole derivatives.

References

Molecular docking studies of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole" with fungal enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Performance Comparison of Benzothiazole Derivatives

The antifungal efficacy of benzothiazole derivatives is often attributed to their ability to interact with and inhibit essential fungal enzymes. Molecular docking studies provide a computational prediction of the binding affinity and interaction patterns of these compounds with their protein targets. This data, coupled with in vitro antifungal activity assays, allows for a comprehensive evaluation of their potential as antifungal drugs.

Below is a summary of molecular docking and antifungal activity data for a selection of benzothiazole derivatives from various studies.

CompoundTarget Fungal EnzymeDocking Score (kcal/mol)Binding Energy (kcal/mol)Antifungal Activity (MIC/IC50 in µg/mL)Fungal Strain(s)Reference
2-(phenoxymethyl)benzo[d]oxazole derivative (5h)Lipid transfer protein sec14p (S. cerevisiae)Not explicitly stated, but docking was performed to verify activityNot AvailableIC50: 4.34Fusarium solani[1][2][3]
2-(phenoxymethyl)benzo[d]oxazole derivative (5a)Lipid transfer protein sec14p (S. cerevisiae)Not explicitly stated, but docking was performed to verify activityNot AvailableIC50: 19.92Botrytis cinerea[1][2][3]
Benzothiazole-thiazole hybrid (4b)Cytochrome P450 14α-demethylaseFavorable binding energies reportedNot explicitly statedNot AvailableNot specified[4]
Benzothiazole-thiazole hybrid (4f)Cytochrome P450 14α-demethylaseFavorable binding energies reportedNot explicitly statedNot AvailableNot specified[4]
Benzothiazole-thiazole hybrid (4d)Cytochrome P450 14α-demethylaseFavorable binding energies reportedNot explicitly statedNot AvailableNot specified[4]
2-(phenylthio)benzothiazoleNot specifiedNot AvailableNot AvailableIC50: 0.75Botrytis cinerea[5]
2-(2-chlorophenylthio)benzothiazoleNot specifiedNot AvailableNot AvailableIC50: 0.69Botrytis cinerea[5]
2-(3-chlorophenylthio)benzothiazoleNot specifiedNot AvailableNot AvailableIC50: 0.65Botrytis cinerea[5]
Benzothiazole derivative (A1)Not specifiedDocking performed to predict binding affinitiesNot AvailableSignificant activity reportedAspergillus niger, Candida albicans[6]
Benzothiazole derivative (A2)Not specifiedDocking performed to predict binding affinitiesNot AvailableSignificant activity reportedAspergillus niger, Candida albicans[6]
Benzothiazole derivative (A9)Not specifiedDocking performed to predict binding affinitiesNot AvailableSignificant activity reportedAspergillus niger, Candida albicans[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for molecular docking and antifungal activity testing as described in the surveyed literature.

Molecular Docking Protocol

A general workflow for molecular docking studies of benzothiazole derivatives against fungal enzymes involves the following steps:

  • Protein Preparation: The three-dimensional structure of the target fungal enzyme is obtained from a protein data bank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the benzothiazole derivative is drawn using chemical drawing software and converted to a 3D structure. The ligand is then energy-minimized to obtain a stable conformation.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. This involves defining a grid box that encompasses the active site of the enzyme.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score or binding energy. The interactions between the ligand and the amino acid residues of the protein are visualized to understand the molecular basis of the binding.

Antifungal Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains is often determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal cultures are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared in sterile saline, adjusted to a specific turbidity corresponding to a known concentration of fungal cells.

  • Preparation of Test Compounds: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring the optical density.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow of a molecular docking study.

MolecularDockingWorkflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep Ligand Preparation (3D Structure) Ligand_Prep->Docking Binding_Pose Binding Pose and Affinity Prediction Docking->Binding_Pose Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Binding_Pose->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A flowchart illustrating the key stages of a molecular docking study.

Signaling Pathway and Logical Relationships

The interaction of a benzothiazole derivative with its target fungal enzyme can disrupt a critical signaling pathway or metabolic process, leading to fungal cell death or growth inhibition. For instance, if the target is cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, its inhibition will lead to the depletion of ergosterol, a vital component of the fungal cell membrane.

Antifungal_Mechanism Compound Benzothiazole Derivative Enzyme Fungal Enzyme (e.g., CYP51) Compound->Enzyme Inhibition Pathway Essential Metabolic Pathway (e.g., Ergosterol Biosynthesis) Enzyme->Pathway Catalyzes Growth Fungal Growth Inhibition Enzyme->Growth Disruption leads to Product Essential Product (e.g., Ergosterol) Pathway->Product Produces Membrane Fungal Cell Membrane Integrity Product->Membrane Maintains Membrane->Growth Leads to

References

Unlocking the Potential of Difluoromethylated Benzothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of difluoromethylated benzothiazoles, detailing their structure-activity relationships (SAR) as potential therapeutic agents. We delve into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds.

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl (CF2H) group, in particular, serves as a unique bioisostere for hydroxyl or thiol groups and can act as a lipophilic hydrogen bond donor. When appended to the versatile benzothiazole scaffold—a privileged structure in numerous biologically active compounds—it gives rise to a molecule with significant therapeutic potential. This guide will explore the nuances of SAR for difluoromethylated benzothiazoles, supported by experimental data and detailed protocols.

Comparative Biological Activity of Fluorinated Benzothiazoles

While comprehensive SAR studies focusing exclusively on a broad range of difluoromethylated benzothiazoles against a single target are still emerging, valuable insights can be drawn from studies on related fluorinated analogues. The following table summarizes the in vitro activity of various substituted benzothiazoles, including those with trifluoromethyl groups, which can serve as a benchmark for understanding the impact of fluorine substitution.

Compound IDR1-Substitution (Position 2)R2-Substitution (Benzene Ring)Biological TargetActivity (IC50/MIC in µM)Reference
1a -CF34-ClPI3Kα0.0228[1]
1b -CF34-OCH3PI3Kα0.0336[1]
2a -Phenyl5-FAntifungal (C. albicans)0.125-2[2]
2b -Phenyl6-FAntifungal (C. albicans)0.125-2[2]
3a -CF3HAnticancer (MCF-7)Not specified[3]
3b -CF35-FAnticancer (MCF-7)Potently cytotoxic (<1 nM GI50)[3]

This table is a representative compilation from available literature and is intended to highlight the impact of fluorine substitution. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Structure-Activity Relationship Insights

From the available data on fluorinated benzothiazoles, several key SAR trends can be inferred, which are likely to be relevant for their difluoromethylated counterparts:

  • Position of Fluorine Substitution: The placement of the fluorine-containing group on the benzothiazole core is critical for activity. For instance, studies on fluorinated 2-(4-aminophenyl)benzothiazoles have shown that substitution at the 5- and 7-positions can lead to potent and broad-spectrum anticancer activity.[3]

  • Nature of the Fluoroalkyl Group: While direct comparative data is scarce, the difference in electronegativity and steric bulk between trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups is expected to influence binding interactions and metabolic stability differently. The -CF2H group's ability to act as a hydrogen bond donor presents a key difference that can be exploited in drug design.

  • Substituents on the Benzene Ring: Modifications to the benzene ring of the benzothiazole scaffold significantly impact biological activity. Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, affecting target engagement.

  • The 2-Substituent: The group at the 2-position of the benzothiazole ring is a major determinant of the compound's biological target and potency. The synthesis of 2-difluoromethyl benzothiazoles opens up new avenues for exploring novel interactions with target proteins.[4]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of fluorinated benzothiazoles.

General Synthesis of 2-Difluoromethyl-Benzothiazoles

A common route for the synthesis of 2-difluoromethyl-benzothiazoles involves the reaction of 2-substituted benzothiazoles with a difluoromethylating agent. One reported method utilizes a nucleophilic difluoromethylation approach.[4]

Reaction Scheme:

G 2-Chlorobenzothiazole 2-Chlorobenzothiazole Product 2-Difluoromethyl-benzothiazole 2-Chlorobenzothiazole->Product + Difluoromethylating_Reagent TMSCF2H / Base Difluoromethylating_Reagent->Product Reaction Conditions: DMF, rt, 3h G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme_Solution Prepare PI3Kα Enzyme Solution Incubation Incubate Enzyme, Compound, and Substrate Enzyme_Solution->Incubation Compound_Dilution Serially Dilute Test Compounds Compound_Dilution->Incubation Substrate_Solution Prepare ATP and Substrate Solution Substrate_Solution->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calculation Calculate IC50 Values Luminescence->IC50_Calculation G Prepare_Inoculum Prepare Fungal Inoculum Inoculate_Plate Inoculate Wells with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Compounds in Microplate Wells Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate_Plate Determine_MIC Determine MIC (Lowest Concentration with No Growth) Incubate_Plate->Determine_MIC

References

Navigating Fungicide Resistance: A Comparative Guide to 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole and its Potential Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antifungal agent is paramount for its effective and sustainable deployment. This guide provides a comparative analysis of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole, a promising benzothiazole-based fungicide. Due to a lack of specific published cross-resistance studies on this particular compound, this guide will draw upon data from the broader benzothiazole class and established principles of fungicide resistance to provide a predictive framework and highlight areas for future research.

The benzothiazole scaffold has emerged as a promising foundation for the development of new antifungal agents, with various derivatives demonstrating potent activity against both susceptible and resistant fungal strains.[1][2] These compounds represent a potential new tool in the fight against fungal pathogens that have developed resistance to existing fungicide classes.

Understanding the Landscape: Antifungal Activity of Benzothiazole Derivatives

While specific data for this compound is not yet available in public literature, studies on related benzothiazole compounds provide insight into their potential spectrum of activity. Research has shown that derivatives of this chemical family are active against a range of fungal pathogens, including those of clinical and agricultural importance.

For instance, certain benzothiazole-thiazole hybrids have demonstrated broad-spectrum antimicrobial activity, with molecular docking studies suggesting that they may act by inhibiting essential microbial enzymes like cytochrome P450 14α-demethylase, a target for azole fungicides.[1] This shared mode of action could imply a potential for cross-resistance with azole-resistant strains, although this is yet to be experimentally verified.

Potential for Cross-Resistance: A Predictive Analysis

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antifungal agents. This is a critical consideration in fungicide development. Given the absence of direct studies, we can hypothesize potential cross-resistance scenarios for this compound based on known fungal resistance mechanisms.

Table 1: Hypothetical Cross-Resistance Profile for this compound

Fungicide ClassKnown Resistance MechanismPotential for Cross-Resistance with this compoundRationale
Azoles Target site mutations (ERG11/CYP51), overexpression of efflux pumps.[3]Possible If the mode of action involves inhibition of cytochrome P450 enzymes, mutations in the target protein could confer resistance to both classes.[1]
Benzimidazoles Target site mutations (β-tubulin).[4]Unlikely The mode of action is distinct, targeting cell division rather than sterol biosynthesis.
Strobilurins (QoIs) Target site mutations (cytochrome b).Unlikely The mode of action is distinct, targeting mitochondrial respiration.
Multi-drug Resistant (MDR) Strains Overexpression of efflux pumps (e.g., ABC and MFS transporters).[3]Possible If this compound is a substrate for these pumps, its efficacy could be reduced in strains with upregulated efflux activity.

Experimental Protocols for Assessing Cross-Resistance

To validate the cross-resistance profile of this compound, standardized experimental protocols are essential. The following methodologies are standard in the field for determining the sensitivity of fungal isolates to antifungal compounds.

Fungal Isolates and Culture Conditions

A panel of fungal isolates should be used, including well-characterized sensitive (wild-type) strains and resistant strains with known resistance mechanisms (e.g., azole-resistant Aspergillus fumigatus, fluconazole-resistant Candida albicans). Isolates should be cultured on appropriate media (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at their optimal growth temperatures.

In Vitro Susceptibility Testing

The efficacy of this compound and other reference fungicides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

  • Broth Microdilution Method (CLSI or EUCAST guidelines):

    • Prepare a serial dilution of the antifungal compounds in a 96-well microtiter plate using a suitable broth medium.

    • Inoculate each well with a standardized fungal spore or cell suspension.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plates at the appropriate temperature for a defined period (e.g., 24-48 hours).

    • Determine the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth.

  • Agar Dilution Method:

    • Incorporate serial dilutions of the antifungal compounds into molten agar before pouring plates.

    • Once solidified, spot a standardized fungal inoculum onto the agar surface.

    • Incubate the plates until growth is sufficient in the control (drug-free) plate.

    • The MIC is the lowest concentration that prevents fungal growth.

Data Analysis

The MIC or EC50 values for the resistant strains are compared to those for the sensitive strains to calculate a resistance factor (RF), where RF = MIC (resistant strain) / MIC (sensitive strain). A high RF indicates significant resistance. Cross-resistance is identified when resistance to one fungicide is correlated with resistance to another.

Visualizing Experimental and Logical Frameworks

To facilitate a clearer understanding of the experimental workflow and the logic of cross-resistance, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing In Vitro Susceptibility Testing cluster_analysis Data Analysis Fungal_Isolates Fungal Isolates (Sensitive & Resistant) Culture Culture on Appropriate Media Fungal_Isolates->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Serial_Dilution Serial Dilution of Antifungal Compounds Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC/EC50 Determination Incubation->MIC_Determination RF_Calculation Calculate Resistance Factor (RF) MIC_Determination->RF_Calculation Correlation Correlate RFs for Cross-Resistance RF_Calculation->Correlation

Caption: Workflow for assessing in vitro cross-resistance of antifungal compounds.

Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Fungicide Fungicide Target_Site Target Site Fungicide->Target_Site Inhibition Efflux_Pump Efflux Pump Fungicide->Efflux_Pump Substrate Target_Mutation Target Site Mutation Target_Site->Target_Mutation leads to Pump_Overexpression Efflux Pump Overexpression Efflux_Pump->Pump_Overexpression leads to Target_Mutation->Fungicide Reduced Binding Pump_Overexpression->Fungicide Increased Efflux

Caption: Common mechanisms of fungal resistance leading to potential cross-resistance.

Conclusion and Future Directions

While this compound belongs to a chemical class with demonstrated antifungal potential, a comprehensive understanding of its cross-resistance profile is currently hampered by a lack of specific experimental data. The information and protocols presented in this guide offer a framework for the necessary future research. Elucidating the precise mode of action of this compound and testing it against a well-characterized panel of resistant fungal strains will be critical steps in determining its potential utility in integrated disease management strategies and preventing the development of resistance. Researchers are encouraged to conduct such studies to fully characterize this promising new antifungal candidate.

References

Comparative analysis of benzoxazole versus benzothiazole derivatives' antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antifungal agents is a critical endeavor in the face of rising fungal resistance to existing therapies. Among the heterocyclic compounds that have garnered significant attention for their therapeutic potential, benzoxazole and benzothiazole derivatives have emerged as promising scaffolds. This guide provides a comparative analysis of the antifungal activity of these two classes of compounds, supported by experimental data from various studies.

At a Glance: Benzoxazole vs. Benzothiazole Derivatives

FeatureBenzoxazole DerivativesBenzothiazole Derivatives
General Antifungal Activity Broad-spectrum activity against various fungal strains, including yeasts and filamentous fungi.[1][2]Potent and broad-spectrum antifungal activity, with some derivatives showing excellent efficacy against resistant strains.[3][4]
Mechanism of Action Can disrupt the plasma membrane of fungal cells.[5][6]Some derivatives are known to inhibit the CYP51 enzyme (lanosterol 14α-demethylase), crucial for ergosterol biosynthesis.[3]
Potency Varies significantly with substitution patterns. Some derivatives exhibit high potency.[7][8][9]Generally exhibit high potency, with some compounds showing activity at very low concentrations.[3][10]
Spectrum of Activity Effective against both human and plant pathogenic fungi.[7][8]Broad-spectrum, including activity against Candida species, Aspergillus species, and various plant pathogens.[3][11][12]

Quantitative Comparison of Antifungal Activity

The following tables summarize the in vitro antifungal activity of selected benzoxazole and benzothiazole derivatives from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the specific fungal strains, inoculum size, and medium used.

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives
CompoundFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
Compound 1 Candida krusei15.6-[5]
Candida albicans62.5-[5]
Candida tropicalis125.0-[5]
2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) Various yeasts and filamentous fungiGM of 36.2-[1]
2-(4-chlorophenyl)-1,3-benzoxazole (f) Various yeasts and filamentous fungiGM of 46.3-[1]
5a (2-(phenoxymethyl)benzo[d]oxazole) Fusarium solani-12.27[8][13]
Botrytis cinerea-19.92[8][9]
5h (2-((2-acetylphenoxy)methyl)benzo[d]oxazole) Fusarium solani-4.34[8][9]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; GM: Geometric Mean

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives
CompoundFungal StrainMIC (µg/mL)IC50 (µg/mL)Reference
14o Candida albicans0.125-2-[3]
Cryptococcus neoformans0.125-2-[3]
14p Candida albicans0.125-2-[3]
Cryptococcus neoformans0.125-2-[3]
14r Candida albicans0.125-2-[3]
Cryptococcus neoformans0.125-2-[3]
Compound 3 Staphylococcus aureus50-[12]
Bacillus subtilis25-[12]
Escherichia coli25-[12]
Candida albicans>200-[12]
Aspergillus niger200-[12]
Compound 4 Staphylococcus aureus50-[12]
Bacillus subtilis25-[12]
Escherichia coli25-[12]
Candida albicans>200-[12]
Aspergillus niger200-[12]
6h (2-((2-acetylphenoxy)methyl)benzo[d]thiazole) Fusarium graminearum-23.39[13]
Fusarium solani-15.55[13]
Colletotrichum gloeosporioides-29.61[13]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The evaluation of antifungal activity for benzoxazole and benzothiazole derivatives typically involves standardized in vitro susceptibility testing methods. Below are detailed methodologies commonly cited in the literature.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 to 10^6 CFU/mL).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth for molds) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for Candida species, 28°C for molds) for a specified period (e.g., 24-48 hours for yeasts, up to 7 days for some molds).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Agar Well Diffusion Method

This method is often used for preliminary screening of antifungal activity.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature for a specified duration.

  • Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the well where fungal growth is absent).

Visualizing the Comparison

Structural Comparison of Benzoxazole and Benzothiazole

G cluster_benzoxazole Benzoxazole Core cluster_benzothiazole Benzothiazole Core benzoxazole benzothiazole benzoxazole->benzothiazole O vs S G start Start: Synthesis of Benzoxazole/Benzothiazole Derivatives prelim_screen Preliminary Screening (e.g., Agar Well Diffusion) start->prelim_screen mic_determination MIC Determination (e.g., Broth Microdilution) prelim_screen->mic_determination active_compounds Identification of Active Compounds mic_determination->active_compounds moa_studies Mechanism of Action Studies (e.g., Ergosterol Assay, Membrane Permeability) active_compounds->moa_studies sar_analysis Structure-Activity Relationship (SAR) Analysis active_compounds->sar_analysis lead_optimization Lead Optimization moa_studies->lead_optimization sar_analysis->lead_optimization end End: Potential Antifungal Drug Candidate lead_optimization->end

References

Validating Succinate Dehydrogenase as the Fungal Target of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Target: Succinate Dehydrogenase (SDH)

Succinate Dehydrogenase (also known as Complex II) is a key enzyme in cellular respiration, linking the Krebs cycle and the electron transport chain. Its inhibition disrupts ATP production, leading to fungal cell death. This makes it a well-established target for a major class of fungicides known as SDHIs. Benzothiazole derivatives have been widely investigated for their antifungal properties, with many acting as potent SDH inhibitors.

Performance Comparison of SDHI Fungicides

Table 1: In Vitro Antifungal Activity (EC50) of SDHI Fungicides against Botrytis cinerea

Fungicide (SDHI)Chemical ClassEC50 (µg/mL) - Mycelial Growth InhibitionReference
BoscalidCarboxamide0.014 - >40 (resistance dependent)[1]
FluopyramPyridinyl-ethyl-benzamide0.003 - 4.00[1]
FluxapyroxadPyrazole-carboxamide0.007 - >40[1]
PenthiopyradPyrazole-carboxamide0.003 - >40[1]
IsofetamidPhenyl-oxo-ethyl thiophene amide0.007 - 3.90[1]
PydiflumetofenN-methoxy-(phenyl-ethyl)-pyrazole-carboxamide0.001 - 0.390[1]

Note: The wide range in EC50 values for some compounds reflects the development of resistance in fungal populations due to specific mutations in the Sdh gene.

Experimental Protocols for Target Validation

To experimentally validate that SDH is the target of "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole," two key experiments are recommended: a mycelial growth inhibition assay and a direct enzyme inhibition assay.

Mycelial Growth Inhibition Assay

This assay determines the concentration of the compound required to inhibit the growth of the target fungus.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

  • Compound Preparation: Dissolve "this compound" in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.

  • Plate Preparation: Add the different concentrations of the compound to molten PDA before pouring into Petri dishes. A control plate with only the solvent should be included.

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus (e.g., Botrytis cinerea) onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 20-25°C).

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition for each concentration compared to the control. The EC50 value is the concentration that causes 50% inhibition of mycelial growth.[2][3]

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the activity of the SDH enzyme.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus. This can be achieved through differential centrifugation of fungal protoplasts.

  • Reaction Mixture: Prepare a reaction buffer containing succinate (the substrate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the isolated mitochondria.

  • Inhibitor Addition: Add varying concentrations of "this compound" to the reaction mixture. A control with no inhibitor is essential.

  • Measurement: Monitor the reduction of the electron acceptor over time using a spectrophotometer. The rate of color change is proportional to the SDH activity.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value, the concentration that inhibits 50% of the enzyme activity, can then be determined.

Visualizing the Mode of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflows for target validation.

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_complexII Complex II (SDH) TCA_Cycle Krebs Cycle SDH Succinate Dehydrogenase TCA_Cycle->SDH Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDH->ETC Electrons Inhibitor 2-[(Difluoromethyl)sulfanyl] -1,3-benzothiazole Inhibitor->SDH Inhibition

Caption: Proposed mechanism of action of this compound.

Target_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Antifungal Activity cluster_biochemical Biochemical Assay cluster_conclusion Conclusion Hypothesis Hypothesis: Target is SDH MycelialAssay Mycelial Growth Inhibition Assay Hypothesis->MycelialAssay MitoIsolation Mitochondria Isolation Hypothesis->MitoIsolation EC50 Determine EC50 MycelialAssay->EC50 Validation Target Validated EC50->Validation SDHAssay SDH Enzyme Inhibition Assay MitoIsolation->SDHAssay IC50 Determine IC50 SDHAssay->IC50 IC50->Validation

Caption: Experimental workflow for validating the fungal target enzyme.

Conclusion

The available evidence strongly suggests that the primary antifungal target of "this compound" is the Succinate Dehydrogenase enzyme. To definitively validate this, further experimental work focusing on in vitro fungal growth inhibition and direct enzyme inhibition assays is necessary. The provided protocols and comparative data with existing SDHI fungicides offer a robust framework for researchers to conduct these validation studies and assess the potential of this compound as a novel antifungal agent.

References

Efficacy of Benzothiazole Derivatives in a Murine Model of Systemic Candidiasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 22, 2025

This publication provides a comparative analysis of the therapeutic potential of benzothiazole derivatives in a murine model of systemic candidiasis, benchmarked against established antifungal agents, fluconazole and caspofungin. Due to the absence of published in vivo data for "2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole," this guide utilizes "6-amino-2-n-pentylthiobenzothiazole" (APB) as a representative compound for the benzothiazole class, based on available preclinical studies. This document is intended for researchers, scientists, and drug development professionals.

Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The emergence of drug-resistant Candida strains necessitates the exploration of novel antifungal agents. Benzothiazoles are a class of heterocyclic compounds that have demonstrated promising antifungal activity. This guide synthesizes available data to offer a comparative perspective on their efficacy.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of APB, fluconazole, and caspofungin in murine models of systemic candidiasis. It is important to note that the experimental conditions in the cited studies may vary.

CompoundDosage RegimenPrimary Efficacy EndpointOutcomeReference
6-amino-2-n-pentylthiobenzothiazole (APB) 100 mg/kg14-day survival25% survival rate. Complete clearance of C. albicans from the kidneys of sacrificed mice.[1]
Ketoconazole (Comparator for APB) 50 mg/kg14-day survival and Fungal Burden80% survival rate. C. albicans was still present in the kidney at 10^5-10^6 CFU/g of tissue.[1]
Fluconazole 4.56 mg/kg/day (ED50)50% reduction in kidney fungal densityAchieved a 50% reduction in fungal densities in the kidneys compared to untreated controls.[2][3][4][2][3][4]
Caspofungin 0.43 mg/kg (for 1-log CFU/g decrease)Reduction in kidney fungal densitiesA dose of 0.43 mg/kg resulted in a 1-log decrease in fungal density in the kidneys 96 hours after administration.[5][5]

In Vitro Antifungal Activity of Benzothiazole Derivatives

While in vivo data for a broad range of benzothiazole derivatives is limited, in vitro studies provide valuable insights into their antifungal spectrum and potency. The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against Candida albicans.

Benzothiazole DerivativeCandida albicans Strain(s)MIC Range (µg/mL)Reference
6-amino-2-n-pentylthiobenzothiazole (APB)26 clinical and reference strainsIC50: ≤ 40 µmol/mL for 17 strains[1]
Various 2-substituted benzothiazolesC. albicansMIC: 0.125 - 2[6]
Benzothiazole-thiazole hybridsC. albicansMIC: 3.90 - 15.63[7]

Note: Direct comparison of MIC values should be made with caution due to variations in experimental methodologies and strains tested across different studies. No specific in vitro data for "this compound" was identified in the reviewed literature.

Experimental Protocols

A standardized murine model of systemic candidiasis is crucial for the evaluation of antifungal efficacy. The following is a generalized experimental protocol synthesized from the methodologies reported in the referenced studies.

Murine Model of Systemic Candidiasis: Experimental Workflow

G cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_model Animal Model (e.g., BALB/c or ICR mice, 4-8 weeks old) candida_prep Candida albicans Inoculum Preparation (e.g., SC5314 or ATCC strains, grown in YPD broth) infection Intravenous (i.v.) Injection (via lateral tail vein with ~10^5 - 10^6 CFU/mouse) candida_prep->infection treatment_init Initiation of Antifungal Therapy (e.g., 2-24 hours post-infection) infection->treatment_init drug_admin Drug Administration (Route: i.p. or oral; Dose and Frequency: variable) treatment_init->drug_admin survival Survival Monitoring (Observed for 14-28 days) drug_admin->survival fungal_burden Fungal Burden Assessment (Kidneys harvested, homogenized, and plated for CFU counts) drug_admin->fungal_burden

Caption: Experimental workflow for a murine model of systemic candidiasis.

1. Animal Model:

  • Species and Strain: Outbred ICR (CD-1) or inbred BALB/c mice are commonly used.[8][9]

  • Age and Weight: Typically 4-8 weeks old, with weights ranging from 20-30 grams.[8]

  • Sex: Both male and female mice have been used, though some studies specify one sex to reduce variability.

  • Housing: Mice are housed in a controlled environment with access to food and water ad libitum.

2. Candida albicans Inoculum Preparation:

  • Strain: Commonly used strains include ATCC 90028 and SC5314.[8]

  • Culture: C. albicans is grown on Sabouraud dextrose agar and then subcultured in a liquid medium such as Yeast Peptone Dextrose (YPD) broth overnight at 30-37°C with shaking.[10]

  • Preparation: Yeast cells are harvested by centrifugation, washed with sterile saline or phosphate-buffered saline (PBS), and resuspended to the desired concentration (e.g., 1 x 10^6 CFU/mL). The cell count is typically verified using a hemocytometer.[8]

3. Infection:

  • Route: Intravenous (i.v.) injection into the lateral tail vein is the most common route for establishing a systemic infection that seeds the kidneys.[11]

  • Inoculum Size: The inoculum size typically ranges from 1 x 10^5 to 1 x 10^6 colony-forming units (CFU) per mouse, delivered in a volume of 0.1-0.2 mL.[3][12]

4. Drug Administration:

  • Treatment Initiation: Antifungal treatment is usually initiated a few hours (e.g., 2-5 hours) after infection.[3]

  • Route of Administration: This can be intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.), depending on the drug's formulation and the study design.[3]

  • Dosing Regimen: The dose, frequency, and duration of treatment are key variables and are specific to the compound being tested.

5. Efficacy Assessment:

  • Survival Studies: A cohort of infected mice is monitored daily for a predefined period (e.g., 14-28 days), and the survival rate is recorded.

  • Fungal Burden Determination: At specific time points, a subset of mice is euthanized, and target organs (primarily the kidneys) are aseptically removed. The organs are weighed, homogenized in sterile saline, and serially diluted. The dilutions are plated on a suitable agar medium, and the number of CFU per gram of tissue is calculated after incubation.[8]

Potential Mechanism of Action of Antifungal Benzothiazoles

While the precise mechanism of action for all antifungal benzothiazoles is not fully elucidated, some studies suggest that they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This mechanism is distinct from that of azole antifungals.

G cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol demethylation_14 14-alpha-demethylation lanosterol->demethylation_14 demethylation_4 4-demethylation demethylation_14->demethylation_4 ergosterol Ergosterol demethylation_4->ergosterol azoles Azoles (e.g., Fluconazole) azoles->demethylation_14 benzothiazoles Benzothiazoles (e.g., APB) benzothiazoles->demethylation_4

Caption: Putative mechanism of action of benzothiazole antifungals.

Studies on 6-amino-2-n-pentylthiobenzothiazole (APB) suggest that it inhibits the C-4 demethylation step in the ergosterol biosynthesis pathway.[13] This is in contrast to azole antifungals like fluconazole, which target the 14-alpha-demethylase enzyme.[6] This difference in the molecular target could be significant in the context of overcoming azole resistance.

Conclusion

The available data suggests that benzothiazole derivatives, represented here by 6-amino-2-n-pentylthiobenzothiazole, exhibit in vivo antifungal activity in a murine model of systemic candidiasis. While the survival rate observed with APB in the single study was lower than that of the comparator ketoconazole, the complete clearance of the fungus from the kidneys at the effective dose is a noteworthy finding. The in vitro data indicates that a range of benzothiazole derivatives possess potent anti-Candida activity.

Further research, including in vivo efficacy studies with "this compound" and other derivatives, is warranted to fully assess their therapeutic potential. The distinct mechanism of action of some benzothiazoles on ergosterol biosynthesis presents a promising avenue for the development of new antifungals to combat resistant Candida infections.

Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific or medical advice. The efficacy of the compounds discussed may vary depending on the specific experimental conditions.

References

Safety Operating Guide

Safe Disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to handle it with the appropriate precautions.

Hazard Classification:

Based on available safety data for benzothiazole derivatives, this compound should be handled as hazardous. The primary hazard classifications are summarized in the table below.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Acute Toxicity, DermalH312: Harmful in contact with skinWarningGHS07 (Exclamation Mark)
Acute Toxicity, InhalationH332: Harmful if inhaledWarningGHS07 (Exclamation Mark)
Serious Eye IrritationH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)

Incompatible Materials:

To prevent hazardous reactions, avoid contact with the following:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

Hazardous Decomposition Products:

Thermal decomposition may produce toxic and hazardous gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Sulfur oxides (SOx)

  • Hydrogen fluoride (HF) and other fluorinated compounds

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically involving high-temperature incineration.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials, weighing paper), and spill cleanup materials, in a designated, leak-proof, and chemically compatible container.

  • Segregation: It is crucial to segregate this waste stream from other laboratory wastes, especially from incompatible materials such as strong acids, bases, and oxidizing agents, to prevent dangerous chemical reactions.

2. Labeling of Hazardous Waste:

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."

  • Content Declaration: The label must include the full chemical name, "this compound," and indicate the major constituents and their approximate concentrations.

  • Hazard Symbols: Affix the appropriate GHS hazard pictograms (e.g., GHS07 Exclamation Mark).

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Ventilation: The storage area should be well-ventilated.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowed time per institutional policy (typically 90-180 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste container's contents to the disposal company.

5. Handling of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected, depending on local regulations.

  • Container Disposal: After triple rinsing and allowing the container to dry completely, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships for the proper disposal of this compound.

Disposal_Workflow cluster_Preparation Preparation Phase cluster_Collection Waste Collection & Storage cluster_Disposal Final Disposal PPE Don Appropriate PPE Collect_Waste Collect Waste in Designated Container PPE->Collect_Waste Review_SDS Review Safety Data Sheet Review_SDS->PPE Segregate_Waste Segregate from Incompatibles Collect_Waste->Segregate_Waste Label_Container Label Container as 'Hazardous Waste' Segregate_Waste->Label_Container Store_in_SAA Store in Secondary Containment in SAA Label_Container->Store_in_SAA Contact_EHS Contact EHS for Pickup Store_in_SAA->Contact_EHS Provide_Docs Provide Waste Information Contact_EHS->Provide_Docs Incineration Licensed High-Temperature Incineration Provide_Docs->Incineration

Caption: Step-by-step workflow for the disposal of this compound.

Hazard_Mitigation_Logic cluster_Hazards Identified Hazards cluster_Controls Control Measures Toxicity Toxicity (Oral, Dermal, Inhalation) Use_PPE Use of PPE (Gloves, Goggles, Lab Coat) Toxicity->Use_PPE Fume_Hood Work in Fume Hood Toxicity->Fume_Hood Irritation Eye Irritation Irritation->Use_PPE Reactivity Reactivity with Acids, Bases, Oxidizers Segregation Segregation of Waste Reactivity->Segregation Decomposition Hazardous Decomposition Products (e.g., NOx, SOx, HF) Incineration High-Temperature Incineration Decomposition->Incineration

Caption: Logical relationships between hazards and control measures for safe disposal.

Safeguarding Your Research: A Comprehensive Guide to Handling 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. The information is compiled from safety data sheets of structurally related compounds and general laboratory safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Chemical-impermeable gloves (e.g., nitrile, neoprene; select based on breakthrough time) and a flame-resistant, impervious lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a fume hood, if exposure limits are exceeded, or if irritation is experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4][5]
General Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, must be worn at all times.
Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][5]

Safe Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][6]

  • Wash hands thoroughly after handling the compound.[1][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1]

  • Keep containers tightly closed when not in use.

  • Store in a cool, well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

  • Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in sealed, properly labeled containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the general trash.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup emergency_exposure Exposure Response prep_ppe->emergency_exposure handle_chem Weigh/Measure Chemical prep_setup->handle_chem Proceed to handling handle_exp Conduct Experiment handle_chem->handle_exp emergency_spill Spill Response handle_chem->emergency_spill cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete handle_exp->emergency_spill cleanup_store Store Chemical Properly cleanup_decon->cleanup_store cleanup_decon->emergency_spill disp_waste Collect Hazardous Waste cleanup_store->disp_waste Generate waste disp_dispose Dispose via Licensed Contractor disp_waste->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.